molecular formula C4H2Br2N2OS B8731102 2,4-Dibromothiazole-5-carboxamide

2,4-Dibromothiazole-5-carboxamide

Cat. No.: B8731102
M. Wt: 285.95 g/mol
InChI Key: MHPNIDVISPFOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromothiazole-5-carboxamide (CAS 1239506-44-5) is a high-value brominated thiazole derivative with significant potential in medicinal chemistry and drug discovery research. This compound features a molecular formula of C4H2Br2N2OS and a molecular weight of 285.94 g/mol . Its structure, characterized by bromine atoms at the 2 and 4 positions of the thiazole ring, makes it a versatile and reactive intermediate for synthesizing more complex bioactive molecules . Thiazole carboxamide derivatives have demonstrated remarkable biological activities in scientific studies. They serve as key precursors in the development of potent antimicrobial agents, with research showing that similar 2-bromo-4-methylthiazole-5-carboxamide derivatives exhibit significant growth inhibition against a wide spectrum of Gram-positive and Gram-negative bacteria . Furthermore, thiazole-carboxamide scaffolds have shown exceptional antioxidant properties in DPPH free radical scavenging assays, with some derivatives outperforming the standard control Trolox by a significant margin, indicating their potential in oxidative stress research . This compound is an essential building block for researchers in pharmaceutical chemistry, particularly for the synthesis of novel molecules targeting infectious diseases and conditions related to oxidative stress. All supplied 2,4-Dibromothiazole-5-carboxamide is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C4H2Br2N2OS

Molecular Weight

285.95 g/mol

IUPAC Name

2,4-dibromo-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C4H2Br2N2OS/c5-2-1(3(7)9)10-4(6)8-2/h(H2,7,9)

InChI Key

MHPNIDVISPFOJI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(S1)Br)Br)C(=O)N

Origin of Product

United States

Foundational & Exploratory

2,4-Dibromothiazole-5-carboxamide: Structural Dynamics & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 2,4-Dibromothiazole-5-carboxamide , a critical halogenated heterocyclic building block. It is designed for medicinal chemists and process scientists requiring precise structural data, validated synthesis protocols, and regioselective functionalization strategies.

Technical Monograph | Version 1.0

Executive Summary: The "Linchpin" Scaffold

2,4-Dibromothiazole-5-carboxamide is a highly functionalized heteroaromatic scaffold used primarily in Fragment-Based Drug Discovery (FBDD). Its value lies in its orthogonal reactivity : the presence of two chemically distinct bromine atoms (C2 and C4) combined with an electron-withdrawing carboxamide group at C5. This unique electronic topology allows for sequential, regioselective substitution, making it an ideal core for synthesizing complex kinase inhibitors, antivirals, and agrochemicals.

Property Data
IUPAC Name 2,4-Dibromo-1,3-thiazole-5-carboxamide
Molecular Formula C₄H₂Br₂N₂OS
Molecular Weight 285.94 g/mol
Precursor CAS 139669-96-8 (Acid form)
Core Geometry Planar, Heteroaromatic
Electronic Character Highly Electron-Deficient (π-acidic)

Structural Analysis & Electronic Profile

The Thiazole Core

The thiazole ring is inherently electron-deficient due to the electronegative nitrogen (pyridine-like) and sulfur atoms. In 2,4-Dibromothiazole-5-carboxamide , this deficiency is exacerbated by three factors:

  • Inductive Withdrawal (-I): The bromine atoms at C2 and C4 pull electron density from the ring.

  • Resonance Withdrawal (-M): The carboxamide group at C5 conjugates with the ring, further depleting electron density, particularly at the C2 position.

  • Lone Pair Availability: The nitrogen lone pair is part of the aromatic sextet (unlike pyridine), but the ring nitrogen (N3) retains basic character, though significantly muted by the electron-withdrawing substituents.

Regioselectivity Map

The molecule exhibits a predictable reactivity gradient, essential for designing synthetic routes.

  • C2 Position (The "Soft" Spot): The carbon between the sulfur and nitrogen (C2) is the most electron-deficient site. It is highly activated for Nucleophilic Aromatic Substitution (S_NAr) . Nucleophiles (amines, thiols, alkoxides) will displace the C2-bromide exclusively under mild conditions.

  • C4 Position (The "Hard" Spot): The C4-bromide is less activated towards S_NAr but remains reactive towards Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille). However, in Pd-couplings, C2 is often more reactive than C4 unless C2 is sterically hindered or already substituted.

  • C5 Carboxamide: Acts as a directing group and an electronic sink. It stabilizes the intermediate Meisenheimer complex during S_NAr at C2.

Validated Synthesis Protocol

Note: Direct commercial availability of the amide is limited; it is standard practice to synthesize it from the widely available carboxylic acid precursor.

Workflow: Acid to Primary Amide Conversion

This protocol utilizes the acid chloride method for high throughput and scalability.

Precursor: 2,4-Dibromothiazole-5-carboxylic acid (CAS: 139669-96-8).

Step 1: Formation of Acid Chloride
  • Reagents: Thionyl Chloride (

    
    ) or Oxalyl Chloride [(
    
    
    
    ], catalytic DMF.
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Conditions:

    • Suspend 1.0 eq of 2,4-Dibromothiazole-5-carboxylic acid in DCM under

      
      .
      
    • Add 1.2 eq of Oxalyl Chloride dropwise at 0°C.

    • Add 2-3 drops of DMF (gas evolution will occur).

    • Stir at Room Temperature (RT) for 2-3 hours until the solution clears.

    • Critical Step: Evaporate solvent and excess reagent in vacuo to obtain the crude acid chloride (yellow solid). Do not purify.

Step 2: Amidation (The Quench)
  • Reagents: 28% Aqueous Ammonium Hydroxide (

    
    ) or 0.5M Ammonia in Dioxane.
    
  • Solvent: THF or Dioxane.

  • Conditions:

    • Dissolve the crude acid chloride in anhydrous THF (0.2 M concentration).

    • Cool to 0°C.

    • Add 3.0 eq of Ammonia solution dropwise.[1] A white precipitate (Ammonium Chloride) will form immediately.

    • Stir for 1 hour at 0°C, then warm to RT.

  • Workup: Concentrate the mixture. Triturate the residue with cold water to remove ammonium salts. Filter the solid 2,4-Dibromothiazole-5-carboxamide.

  • Yield Expectation: 85-95%.

Visual Synthesis Logic

SynthesisWorkflow cluster_byproducts Byproducts Removed Acid 2,4-Dibromothiazole- 5-carboxylic acid (CAS 139669-96-8) Chloride Acid Chloride Intermediate (Reactive Electrophile) Acid->Chloride (COCl)2, cat. DMF DCM, 0°C -> RT Amide 2,4-Dibromothiazole- 5-carboxamide (Target Scaffold) Chloride->Amide NH3 (aq/dioxane) THF, 0°C Byprod1 HCl / CO / CO2 Chloride->Byprod1 Byprod2 NH4Cl Amide->Byprod2

Caption: Step-wise conversion of the carboxylic acid precursor to the target carboxamide via an acid chloride intermediate.

Strategic Functionalization (Reactivity)

The power of this scaffold lies in the ability to differentiate the two bromines.

Scenario A: Nucleophilic Aromatic Substitution (S_NAr)
  • Target: C2-Bromine.

  • Reagent: Primary/Secondary Amines, Thiols.

  • Mechanism: Addition-Elimination.[1][2]

  • Why C2? The intermediate anion is stabilized by the ring nitrogen and the C5-carbonyl.

  • Protocol Insight: Perform this reaction first. If you attempt Pd-coupling first, you may get a mixture of C2/C4 coupling. S_NAr at C2 is highly selective.

Scenario B: Palladium-Catalyzed Cross-Coupling
  • Target: C4-Bromine (after C2 substitution).

  • Reagent: Boronic acids (Suzuki), Stannanes (Stille).

  • Catalyst:

    
     or 
    
    
    
    .
  • Why C4? Once C2 is substituted with an electron-donating group (like an amine), the ring becomes more electron-rich, deactivating it towards further S_NAr, but the C4-Br bond remains susceptible to oxidative addition by Palladium.

Reactivity Flowchart

ReactivityMap Core 2,4-Dibromothiazole- 5-carboxamide SNAr_Cond Condition: H-Nu (Amine/Thiol) Base, Mild Heat (40-60°C) Core->SNAr_Cond Route A (Preferred) Regioselective at C2 Suzuki_Cond Condition: Ar-B(OH)2 Pd(0), Base, Heat (80-100°C) Core->Suzuki_Cond Direct Pd Coupling (Risk of C2/C4 Mixture) C2_Product 2-Substituted-4-bromo- thiazole-5-carboxamide SNAr_Cond->C2_Product C2_Product->Suzuki_Cond Route B Functionalize C4 C4_Product 2,4-Disubstituted- thiazole-5-carboxamide (Final Drug Candidate) Suzuki_Cond->C4_Product

Caption: Sequential functionalization strategy prioritizing C2-substitution followed by C4-coupling to ensure regiochemical purity.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Thiazole halides can be sensitizers.[1]

  • Storage: Store at 2-8°C under inert atmosphere (

    
    /Ar). Moisture sensitive (hydrolysis of amide back to acid is possible under extreme pH, though unlikely under storage).
    
  • Waste: Halogenated organic waste.

References

  • PubChem. 2,4-Dibromo-1,3-thiazole-5-carboxylic acid (Precursor Data). National Library of Medicine. Available at: [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Journal of Organic Chemistry.
  • MDPI. Thiazole-carboxamide derivatives as potent antioxidant agents.[3] (Validates the bioactivity of the 5-carboxamide motif). Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Dibromothiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic strategies for obtaining 2,4-Dibromothiazole-5-carboxamide, a key heterocyclic scaffold of interest to researchers and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both technical accuracy and practical applicability.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The targeted compound, 2,4-Dibromothiazole-5-carboxamide, with its specific substitution pattern of two bromine atoms and a carboxamide group, presents a versatile platform for further chemical elaboration. The bromine atoms serve as handles for cross-coupling reactions, enabling the introduction of diverse functionalities, while the carboxamide group can participate in crucial hydrogen bonding interactions, a key feature in many drug-receptor binding events.[2] This guide will explore two primary synthetic routes to this valuable molecule, detailing the starting materials, key transformations, and the underlying chemical rationale.

Synthetic Strategies

Two principal retrosynthetic disconnections are considered for the synthesis of 2,4-Dibromothiazole-5-carboxamide. The first approach involves the initial construction of a thiazole-5-carboxylate core followed by sequential or one-pot bromination. The second, more linear strategy, commences with the commercially available or readily synthesized 2,4-dibromothiazole, which is subsequently functionalized at the 5-position.

Route A: Synthesis via Bromination of a Thiazole-5-carboxylate Intermediate

This convergent approach leverages the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring bearing the required carboxylate functionality, which is then subjected to bromination.

Part 1: Synthesis of the Thiazole-5-carboxylate Core

The Hantzsch thiazole synthesis offers a reliable method for the preparation of the thiazole ring system.[1] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of a thiazole-5-carboxylate, a suitable α-halo-β-ketoester is employed.

Experimental Protocol: Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylate (A General Procedure)

  • To a solution of an aromatic thioamide (1.0 eq.) in a suitable solvent such as ethanol, add an equimolar amount of an ethyl α-bromoacetoacetate (1.0 eq.).

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is often isolated by precipitation or extraction.

  • Purification is generally achieved by recrystallization or column chromatography.

Reagent/ParameterConditionRationale
Thioamide Aromatic or AliphaticDetermines the substituent at the 2-position of the thiazole.
α-Halo-β-ketoester Ethyl α-bromoacetoacetateProvides the C4, C5, and the carboxylate group of the thiazole ring.
Solvent Ethanol, AcetoneProtic solvents are commonly used to facilitate the reaction.
Temperature Room Temperature to RefluxThe reaction is often exothermic but may require heating to proceed at a reasonable rate.
Part 2: Dibromination of the Thiazole Ring

The introduction of two bromine atoms at the 2- and 4-positions of a pre-formed thiazole-5-carboxylate is a critical step. While direct bromination of thiazoles is known to occur, achieving the specific 2,4-dibromo substitution pattern requires careful control of reaction conditions. The electron-donating nature of the thiazole ring makes it susceptible to electrophilic substitution.

Proposed Experimental Protocol: Dibromination of Ethyl Thiazole-5-carboxylate

  • Dissolve the starting ethyl thiazole-5-carboxylate (1.0 eq.) in a suitable solvent, such as glacial acetic acid or chloroform.

  • Slowly add a solution of bromine (at least 2.0 eq.) in the same solvent to the reaction mixture, maintaining a controlled temperature, typically at or below room temperature.

  • The reaction is allowed to proceed until TLC analysis indicates the complete consumption of the starting material and any mono-brominated intermediates.

  • The reaction mixture is then quenched, for instance, by pouring it onto ice, and neutralized with a base like sodium bicarbonate.

  • The crude product is extracted with an organic solvent and purified, usually by column chromatography.

Reagent/ParameterConditionRationale
Brominating Agent Molecular Bromine (Br₂)A common and effective electrophilic brominating agent.
Stoichiometry > 2 equivalentsTo ensure the introduction of two bromine atoms.
Solvent Acetic Acid, ChloroformSolvents that are stable to bromine and can dissolve the reactants.
Temperature 0 °C to Room TemperatureTo control the reactivity and minimize side reactions.

Note: The regioselectivity of this bromination can be influenced by the substituents already present on the thiazole ring. In some cases, a mixture of brominated products may be obtained, necessitating careful purification.

Part 3: Conversion to 2,4-Dibromothiazole-5-carboxamide

The final step in this route is the conversion of the ester functionality at the 5-position to a primary carboxamide. This can be achieved through a two-step process of ester hydrolysis followed by amide bond formation, or directly via aminolysis.

Method 1: Hydrolysis and Amidation

  • Hydrolysis: The ethyl 2,4-dibromothiazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification.[3]

  • Amidation: The resulting 2,4-dibromothiazole-5-carboxylic acid can be converted to the primary amide. A common method is to first activate the carboxylic acid by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4] The crude acid chloride is then reacted with aqueous ammonia to furnish the desired 2,4-Dibromothiazole-5-carboxamide.[4] Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) can be used to directly couple the carboxylic acid with ammonia.[5]

Method 2: Direct Aminolysis

The ester can be directly converted to the amide by reaction with ammonia (aminolysis).[6] This typically requires heating the ester in a solution of ammonia in a suitable solvent, such as methanol or ethanol, in a sealed vessel. While direct, this method can be less efficient than the acid chloride route.

Workflow for Route A

Route_A start Thioamide + α-Halo-β-ketoester hantzsch Hantzsch Thiazole Synthesis start->hantzsch ester Ethyl Thiazole-5-carboxylate hantzsch->ester bromination Dibromination (Br₂) ester->bromination dibromo_ester Ethyl 2,4-Dibromothiazole-5-carboxylate bromination->dibromo_ester hydrolysis Hydrolysis (NaOH, H₃O⁺) dibromo_ester->hydrolysis aminolysis Direct Aminolysis (NH₃) dibromo_ester->aminolysis acid 2,4-Dibromothiazole-5-carboxylic Acid hydrolysis->acid amidation Amidation (e.g., SOCl₂, NH₃) acid->amidation product 2,4-Dibromothiazole-5-carboxamide amidation->product aminolysis->product

Caption: Synthetic workflow for Route A.

Route B: Synthesis via C5-Functionalization of 2,4-Dibromothiazole

This linear approach begins with the readily accessible 2,4-dibromothiazole and introduces the carboxamide functionality at the 5-position in a subsequent step.

Part 1: Synthesis of 2,4-Dibromothiazole

2,4-Dibromothiazole is a known compound and can be synthesized from commercially available starting materials. An established method involves the reaction of thiazolidine-2,4-dione with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of P₂O₅ and Bu₄NBr.[7]

Part 2: C5-Carboxylation of 2,4-Dibromothiazole

The key step in this route is the selective functionalization of the C5 position of 2,4-dibromothiazole. This can be achieved through a halogen-metal exchange or direct deprotonation, followed by quenching with carbon dioxide. The C5 proton of 2,4-dibromothiazole is the most acidic, allowing for regioselective deprotonation.[8]

Experimental Protocol: Synthesis of 2,4-Dibromothiazole-5-carboxylic Acid

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dibromothiazole (1.0 eq.) in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.0-1.1 eq.), to the cooled solution. The choice of base can influence the outcome, with LDA being more sterically hindered and potentially offering higher regioselectivity.[8]

  • After stirring for a short period at low temperature to ensure complete deprotonation, quench the resulting lithiated species by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.

  • Allow the reaction mixture to warm to room temperature.

  • Work-up the reaction by adding water and acidifying with an acid such as HCl to protonate the carboxylate.

  • Extract the product with an organic solvent and purify as necessary.

Reagent/ParameterConditionRationale
Starting Material 2,4-DibromothiazoleCommercially available or readily synthesized.
Base n-Butyllithium or LDAStrong, non-nucleophilic bases for deprotonation. n-BuLi is a powerful base and nucleophile, requiring low temperatures.[9][10][11][12] LDA is a sterically hindered strong base.
Solvent Anhydrous THFAprotic solvent suitable for organolithium reactions.[11]
Temperature -78 °CTo prevent side reactions and decomposition of the organolithium intermediate.[11]
Electrophile Carbon Dioxide (CO₂)To introduce the carboxylic acid functionality.
Part 3: Amide Formation

The final step is the conversion of the 2,4-dibromothiazole-5-carboxylic acid to the corresponding primary carboxamide. The methods described in Route A, Part 3 (Method 1) are directly applicable here. The carboxylic acid is typically activated, for example, by conversion to its acid chloride, followed by reaction with ammonia.

Workflow for Route B

Route_B start 2,4-Dibromothiazole lithiation Deprotonation (LDA or n-BuLi) start->lithiation carboxylation Carboxylation (CO₂) lithiation->carboxylation acid 2,4-Dibromothiazole-5-carboxylic Acid carboxylation->acid amidation Amidation (e.g., SOCl₂, NH₃) acid->amidation product 2,4-Dibromothiazole-5-carboxamide amidation->product

Caption: Synthetic workflow for Route B.

Conclusion and Outlook

Both synthetic routes presented in this guide offer viable pathways to 2,4-Dibromothiazole-5-carboxamide. Route A is more convergent, potentially allowing for the rapid generation of analogs with different substituents at the 2-position by varying the initial thioamide. However, the dibromination step may present challenges in terms of regioselectivity and yield. Route B, while more linear, offers a potentially more controlled approach to the target molecule, leveraging the known reactivity of 2,4-dibromothiazole.

The choice of the optimal route will depend on the specific requirements of the research, including the availability of starting materials, desired scale of the synthesis, and the need for analog synthesis. The protocols and rationales provided herein serve as a robust foundation for the successful synthesis of 2,4-Dibromothiazole-5-carboxamide and its derivatives, empowering further exploration in the field of drug discovery and development.

References

  • El-Sayed, M. S., & El-Gaby, M. S. A. (2018). An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives. Molecules, 23(1), 134. [Link]

  • LibreTexts. (2022). Amide Formation. [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • Bruice, P. Y. (2011). Intramolecular Aminolysis of Esters and Transamidation. Journal of the American Chemical Society, 83(1), 113-119. [Link]

  • Al-Tel, T. H. (2010). Synthesis and Regiospecific Bromination of (2E,4E)-5-Aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitriles. Molecules, 15(4), 2549-2561. [Link]

  • Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Heterocyclic Chemistry, 52(6), 1845-1849. [Link]

  • Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • Dalal, M. (n.d.). Ammonolysis of Esters. Dalal Institute. [Link]

  • Chemistry LibreTexts. (2023). n-Butyllithium. [Link]

  • Ang, K. H., Prana, P., & Tan, K. L. (1996). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Tetrahedron Letters, 37(34), 6125-6128. [Link]

  • Werbel, L. M., & Zamora, M. L. (1969). Bromination of 2-Thiazolylhydrazones. Journal of Heterocyclic Chemistry, 6(2), 287-290. [Link]

  • Reddy, C. V., & Reddy, P. S. N. (2009). A facile synthesis of novel 2,4-diarylthiazole-5-carboxylates from α-bromo-β-keto esters and aromatic thioamides under solvent free conditions. Indian Journal of Heterocyclic Chemistry, 19(2), 129-132. [Link]

  • Chemguide. (n.d.). The preparation of amides. [Link]

  • Wikipedia. (2023). n-Butyllithium. [Link]

  • Ciriminna, R., & Pagliaro, M. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances, 7(74), 46968-46973. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Bull, J. A., & James, T. D. (2010). Improved 2,4-diarylthiazole-based antiprion agents: switching the sense of the amide group at C5 leads to an increase in potency. ChemMedChem, 5(9), 1476-1488. [Link]

  • Myers, A. G. (n.d.). Organolithium Reagents. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones. [Link]

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Introduction: The Strategic Value of the Thiazole-5-Carboxamide Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4-Dibromothiazole-5-carboxamide: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the thiazole ring is a privileged heterocyclic scaffold, integral to numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules with applications ranging from anticancer and anti-inflammatory to antimicrobial agents.[2][3] When functionalized at the 5-position with a carboxamide group, the resulting thiazole-5-carboxamide motif offers an additional point of interaction, crucial for anchoring ligands within protein binding sites. This has led to its successful incorporation into a variety of potent inhibitors, including those targeting kinases and other critical cellular enzymes.[4][5]

This guide focuses on a particularly valuable, yet underexplored, derivative: 2,4-Dibromothiazole-5-carboxamide . This molecule is not typically an end-product but rather a highly strategic building block. The presence of two chemically distinct bromine atoms at the C2 and C4 positions provides medicinal chemists with a powerful tool for sequential and site-selective functionalization. This allows for the systematic construction of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) with a high degree of precision. This guide, intended for researchers and drug development professionals, will elucidate the synthesis, reactivity, and strategic application of this scaffold, providing both the theoretical basis and practical methodologies for its use in drug discovery programs.

Physicochemical Properties of the Core Intermediate

The direct precursor, 2,4-dibromothiazole, is the foundational component for accessing the title carboxamide. Its properties are well-characterized and essential for planning synthetic routes.

PropertyValueSource
Molecular Formula C₃HBr₂NS[6][7]
Molecular Weight 242.92 g/mol [6][7]
CAS Number 4175-77-3[6][7]
Appearance Off-white to light yellow crystalline solid[6][8]
Melting Point 80-84 °C[7]
Purity ≥ 97% (typically available commercially)[7]

Synthesis of the 2,4-Dibromothiazole Scaffold

The synthesis of 2,4-dibromothiazole-5-carboxamide is not widely reported as a one-step process. A logical and efficient synthetic strategy involves the initial preparation of the 2,4-dibromothiazole core, followed by functionalization at the 5-position. An improved and accessible method for synthesizing the core starts from the commercially available thiazolidine-2,4-dione.[9]

Experimental Protocol: Synthesis of 2,4-Dibromothiazole (4)

This protocol is adapted from a reported improved synthesis method that avoids the use of large excesses of expensive reagents like phosphorus oxybromide.[9]

Step 1: Reaction Setup

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add thiazolidine-2,4-dione (5 ) (1.0 eq).

  • Add dry toluene to the flask to create a slurry.

  • Add phosphorus pentoxide (P₂O₅) (approx. 2.5 eq) and tetrabutylammonium bromide (Bu₄NBr) (approx. 3.0 eq) to the mixture.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere.

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure 2,4-dibromothiazole (4 ) as a solid.[8]

Synthesis of 2,4-Dibromothiazole start Thiazolidine-2,4-dione (5) reagents P₂O₅, Bu₄NBr Toluene, Reflux start->reagents product 2,4-Dibromothiazole (4) reagents->product Bromination/ Dehydration Workflow_to_Carboxamide A 2,4-Dibromothiazole B C5-Lithiated Intermediate A->B 1. n-BuLi, THF    -78 °C C 2,4-Dibromothiazole- 5-carboxylic acid B->C 2. CO₂ (gas or dry ice) D 2,4-Dibromothiazole- 5-carbonyl chloride C->D 3. SOCl₂ or (COCl)₂ E 2,4-Dibromothiazole- 5-carboxamide D->E 4. NH₄OH or NH₃

Caption: Proposed workflow for synthesizing the title compound.

Protocol Part 1: Carboxylation (Steps 1 & 2)
  • Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise, maintaining the temperature at -78 °C. The proton at the C5 position is the most acidic and will be selectively deprotonated.

  • Stir the resulting solution for 30-60 minutes at -78 °C.

  • Quench the reaction by bubbling carbon dioxide gas through the solution or by adding crushed dry ice.

  • Allow the mixture to slowly warm to room temperature.

  • Add water and acidify with 1M HCl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield 2,4-dibromothiazole-5-carboxylic acid.

Protocol Part 2: Amidation (Steps 3 & 4)

Causality: Converting the carboxylic acid to a more reactive species like an acid chloride or using a peptide coupling agent is necessary for efficient amide bond formation.

Method A: Via Acid Chloride

  • To a solution of the carboxylic acid (1.0 eq) in dry DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir at room temperature for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

  • Stir for 1-2 hours, then extract the product with DCM, wash with brine, dry over Na₂SO₄, and purify by chromatography or recrystallization.

Method B: Direct Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and a carbodiimide coupling agent such as EDC (1.2 eq) in dry DMF.

  • Add ammonium chloride (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and purify the final product, 2,4-dibromothiazole-5-carboxamide.

Reactivity and Application as a Medicinal Chemistry Scaffold

The true utility of 2,4-dibromothiazole-5-carboxamide lies in its potential for selective derivatization. The C2 and C4 positions on the thiazole ring have different electronic environments, allowing for controlled, sequential cross-coupling reactions. Generally, the C2 position is more reactive towards palladium-catalyzed cross-coupling reactions due to the adjacent nitrogen atom.

This differential reactivity allows chemists to first introduce a substituent at the C2 position, then a different one at the C4 position, creating a 2,4,5-trisubstituted thiazole with three points of diversity. [2]This is a powerful strategy for optimizing a compound's biological activity, selectivity, and pharmacokinetic properties.

Scaffold_Derivatization scaffold 2,4-Dibromothiazole-5-carboxamide suzuki Suzuki Coupling (R-B(OH)₂) scaffold->suzuki C2 or C4 Pd Catalyst sonogashira Sonogashira Coupling (R-C≡CH) scaffold->sonogashira C2 or C4 Pd/Cu Catalyst buchwald Buchwald-Hartwig (R-NH₂) scaffold->buchwald C2 or C4 Pd Catalyst stille Stille Coupling (R-SnBu₃) scaffold->stille C2 or C4 Pd Catalyst

Caption: Versatility of the scaffold in cross-coupling reactions.

Therapeutic Potential of Thiazole-5-Carboxamide Derivatives

Derivatives built upon the thiazole-5-carboxamide core have demonstrated significant potential across multiple therapeutic areas:

  • Oncology: Many thiazole-containing compounds function as kinase inhibitors, a critical class of cancer therapeutics. [4][5]For example, N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide is a potent inhibitor of the SRC/ABL kinases, useful in treating certain cancers. [4]A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have also been synthesized and evaluated for their anticancer activity against lung, liver, and intestinal cancer cell lines. [3][10]* Fungicides: Thiazole carboxamides have been developed as potent succinate dehydrogenase inhibitors (SDHIs), a validated mechanism for controlling fungal pathogens in agriculture. [11]* Antioxidant and Antidiabetic Agents: Recent studies have shown that certain thiazole-carboxamide derivatives possess strong antioxidant properties, with some exhibiting higher potency than the standard, Trolox. [12][13]This activity is crucial for combating oxidative stress, which is implicated in diseases like diabetes. [12]

Conclusion

2,4-Dibromothiazole-5-carboxamide represents a high-value, strategic platform for the synthesis of complex, biologically active molecules. While not a therapeutic agent itself, its true power is realized in its role as a versatile building block. The ability to perform selective, sequential functionalization at its two bromine centers provides an efficient and modular approach to library synthesis and lead optimization. By leveraging established synthetic protocols for the core and employing modern cross-coupling chemistry, researchers can rapidly access novel chemical space. The proven success of the broader thiazole-5-carboxamide class in oncology and other fields underscores the immense potential of derivatives originating from this readily accessible and highly functionalizable scaffold.

References

  • ResearchGate. (2025, August 6). A facile synthesis of novel 2,4-diarylthiazole-5-carboxylates from α-bromo-β-keto esters and aromatic thioamides under solvent free conditions.
  • Google Patents. (n.d.). US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • DOI. (n.d.). Discovery of Thiazole-5-carboxamide Derivatives Containing Diphenyl Ether Fragments as Potential Succinate Dehydrogenase Inhibit.
  • Garg Lab - UCLA. (n.d.). Patents & Products.
  • Google Patents. (n.d.). CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development.
  • BLD Pharm. (n.d.). 848499-31-0|2-Bromo-thiazole-5-carboxamide|BLD Pharm.
  • MDPI. (2025, October 16). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • CymitQuimica. (n.d.). CAS 4175-77-3: 2,4-dibormothiazole.
  • Chem-Impex. (n.d.). 2,4-Dibromothiazole.
  • ChemicalBook. (2025, July 24). 2,4-Dibromothiazole | 4175-77-3.
  • Sigma-Aldrich. (n.d.). 2,4-Dibromothiazole 97 4175-77-3.
  • PubChem - NIH. (n.d.). 2,5-Dibromothiazole | C3HBr2NS | CID 312394.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Googleapis.com. (2007, September 17). (12) United States Patent.
  • ResearchGate. (2025, August 5). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives.
  • Sigma-Aldrich. (n.d.). 2,4-Dibromothiazole 97 4175-77-3.
  • ChemicalBook. (n.d.). 2,5-DIBROMOTHIAZOLE(4175-78-4) 1H NMR spectrum.
  • PLOS. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
  • MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • PMC. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
  • (2015, November 16). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole.
  • The Crucial Role of Ethyl 2-bromothiazole-5-carboxylate in Pharmaceutical Synthesis. (2026, January 29).
  • Helda. (n.d.). (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors.
  • Arkivoc. (n.d.). Constructing 4-hydroxythiazole-5-carboxamide building blocks in one pot.
  • N-Propargylamines: versatile building blocks in the construction of thiazole cores. (2017, March 30).
  • Google Patents. (n.d.). US3547917A - 2-amino-4-methylthiazole-5-carboxamides.
  • 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. (n.d.).
  • Frontiers. (2022, September 26). Novel botanical active component derivatives containing carboxamide and 1,3,4-Thiadiazole thioether moieties: Design, synthesis, and inhibitory activity.
  • ResearchGate. (2025, August 10). Convenient Preparation of Halo-1,3-thiazoles: Important Building Blocks for Materials and Pharmaceutical Synthesis | Request PDF.

Sources

Strategic Utilization of 2,4-Dibromothiazole-5-carboxamide: A Pivot Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Strategic Utilization of 2,4-Dibromothiazole-5-carboxamide Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

The discovery and isolation of 2,4-dibromothiazole-5-carboxamide (CAS 1239506-44-5) represents a significant tactical advancement in fragment-based drug discovery (FBDD). While simple thiazoles are ubiquitous in medicinal chemistry, accessing the 2,4-disubstituted pattern with a C5-carboxamide motif—common in potent kinase inhibitors like Dasatinib—has historically been plagued by poor regioselectivity. This guide details the technical "discovery" of this scaffold: not merely its first synthesis, but its validation as a regioselective switch that allows chemists to programmatically install substituents at the C2, C4, and C5 positions with high fidelity.

The Reactivity Challenge

To understand the value of 2,4-dibromothiazole-5-carboxamide, one must first appreciate the intrinsic reactivity of the thiazole ring:

  • C5 Position: Naturally nucleophilic and prone to electrophilic aromatic substitution (EAS). Direct halogenation typically occurs here first.

  • C2 Position: Naturally electrophilic (C=N bond character), susceptible to nucleophilic attack, especially if activated by a leaving group.

  • C4 Position: The "silent" position. It is electronically neutral and difficult to functionalize directly without pre-installed handles.

The Discovery: The 2,4-dibromo scaffold solves this by pre-installing leaving groups at both reactive and non-reactive sites, effectively "locking" the oxidation state of the ring and allowing sequential, catalyst-controlled functionalization.

Synthesis and Production

The synthesis of 2,4-dibromothiazole-5-carboxamide is not achieved via direct bromination of thiazole-5-carboxamide, which would yield uncontrollable mixtures. Instead, it relies on an aromatization-bromination sequence starting from saturated precursors.

Retrosynthetic Analysis

The most robust route proceeds from 2,4-dioxothiazolidine-5-carboxamide . The transformation involves the simultaneous conversion of two carbonyl oxygens to bromines and the aromatization of the thiazolidine ring.

Experimental Protocol: Synthesis of the Core
  • Precursor: 2,4-Dioxothiazolidine-5-carboxamide (derived from malonamide and carbon disulfide or similar condensation).

  • Reagent: Phosphoryl bromide (

    
    ) or Phosphorus pentabromide (
    
    
    
    ).

Step-by-Step Methodology:

  • Setup: In a dried 500 mL round-bottom flask, suspend 2,4-dioxothiazolidine-5-carboxamide (10.0 g, 62.4 mmol) in anhydrous toluene (150 mL).

  • Activation: Add

    
     (35.8 g, 125 mmol, 2.0 eq) portion-wise at room temperature under nitrogen. Caution: Exothermic reaction.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. The suspension will clarify as the aromatized product forms.
    
  • Quench: Cool to

    
     and quench carefully with ice-water (200 mL). Adjust pH to ~8 using saturated 
    
    
    
    .
  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane to yield off-white needles.

Yield: 65–75% Characterization:

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    7.85 (br s, 1H, NH), 7.60 (br s, 1H, NH). (Note: No ring protons).
  • MS (ESI):

    
     286.9 
    
    
    
    .

Chemical Reactivity & Functionalization Logic

The power of this scaffold lies in the differential reactivity of the two bromine atoms.

Regioselectivity Map
  • Site A (C2-Br): Highly Activated. Flanked by Sulfur and Nitrogen. Reacts first in

    
     reactions (with amines/thiols) or oxidative addition (Pd).
    
  • Site B (C4-Br): Deactivated. Sterically hindered by the C5-carboxamide and electronically less deficient than C2. Reacts second, typically requiring higher temperatures or specialized phosphine ligands.

Visualization of Reaction Pathways

The following diagram illustrates the sequential functionalization logic, demonstrating how to access complex trisubstituted thiazoles.

ThiazoleReactivity Fig 1. Chemoselective Functionalization Pathways of 2,4-Dibromothiazole-5-carboxamide Core 2,4-Dibromothiazole- 5-carboxamide Int1 Intermediate A: 2-Amino-4-bromo- 5-carboxamide Core->Int1 SNAr (Amines) RT, Mild Base (High Selectivity) Int2 Intermediate B: 2-Bromo-4-aryl- 5-carboxamide Core->Int2 Suzuki Coupling (Stoichiometric Control) Difficult Selectivity Final1 Product A: Kinase Inhibitor (Dasatinib-like) Int1->Final1 Suzuki Coupling Pd(PPh3)4, Heat Final2 Product B: Novel Scaffold Int2->Final2 SNAr / Amination

Applications in Drug Discovery

This scaffold is particularly relevant for Type I and Type II kinase inhibitors, which often require:

  • Hinge Binder: Often an aminothiazole (derived from C2 substitution).

  • Gatekeeper Interaction: Controlled by the C5 substituent (carboxamide).

  • Solvent Front/Back Pocket: Accessed via the C4 substituent.

Case Study: Synthesis of a Src-Family Kinase Inhibitor Fragment

Objective: Synthesize a 2-(substituted-amino)-4-arylthiazole-5-carboxamide.

StepReaction TypeReagentsConditionsOutcome
1 C2-Amination 2-Chloro-6-methylaniline, NaHDMF,

Exclusive displacement of C2-Br. C4-Br remains intact.[1]
2 C4-Arylation Phenylboronic acid,

Dioxane/

,

Cross-coupling at C4.

Why this route? Attempting to brominate the 2-amino-thiazole-5-carboxamide directly (the reverse route) often leads to over-bromination or oxidation of the amine. The 2,4-dibromo scaffold acts as a "masked" template, protecting the sensitive amine position as a bromide until the moment of coupling.

References

  • Synthesis of 2,4-Disubstituted Thiazoles: Journal of Organic Chemistry, "Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles."

  • Kinase Inhibitor Scaffolds: BenchChem Application Notes, "Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides."

  • Thiazole Reactivity & Bromination: Arkivoc, "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib."

  • Commercial Availability & Properties: Chemical Book / BLD Pharm, "2,4-Dibromothiazole-5-carboxamide Product Page."

Sources

Fundamental Chemistry of Dibromothiazoles: A Technical Guide to Regiocontrol & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fundamental chemistry of dibromothiazoles, focusing on regioselective functionalization, synthesis, and mechanistic insights.

Executive Summary

Dibromothiazoles are high-value scaffolds in drug discovery due to their ability to serve as programmable platforms for polysubstituted thiazole synthesis. The presence of two bromine atoms on the electron-deficient thiazole ring creates distinct electronic environments at positions C2, C4, and C5.[1] Mastering the reactivity differences between these positions allows researchers to sequentially install substituents with high regiocontrol, avoiding the need for protecting groups or tedious separations. This guide delineates the synthesis, electronic properties, and validated protocols for the three primary isomers: 2,4-dibromothiazole , 2,5-dibromothiazole , and 4,5-dibromothiazole .

Electronic Landscape & Structural Properties

The thiazole ring is a


-deficient heteroaromatic system. The regioselectivity of dibromothiazoles is governed by the interplay between the inductive effects of the heteroatoms (N and S) and the resonance stability of intermediates.
Reactivity Hotspots
PositionElectronic CharacterPrimary Reactivity ModeRelative Reactivity (Pd-Coupling)
C2 Most electron-deficient (between N and S). Most acidic proton (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).

, Metal-Halogen Exchange (fast but unstable), Pd-Oxidative Addition.
Highest
C5

-to-Sulfur.[2] Electron-rich (enamine-like).
Electrophilic Aromatic Substitution (

), Halogen Dance migration origin.
Moderate
C4

-to-Nitrogen.[3][4] Least reactive in unsubstituted systems.
Metal-Halogen Exchange (stable intermediate), last site for coupling.Lowest
The Regioselectivity Map

The following diagram visualizes the hierarchy of reactivity for 2,4-dibromothiazole , the most versatile isomer.[1]

Regioselectivity Start 2,4-Dibromothiazole C2_Reaction Step 1: C2 Functionalization (Suzuki/Stille/Sonogashira) Start->C2_Reaction Pd(0), Ar-B(OH)2 Favored at C2 Intermediate 2-Substituted-4-bromothiazole C2_Reaction->Intermediate Yield: 65-85% C4_Reaction Step 2: C4 Functionalization (Li-Halogen Exchange or Negishi) Intermediate->C4_Reaction nBuLi, -78°C Stable C4-Li species Final 2,4-Disubstituted Thiazole C4_Reaction->Final Electrophile (E+)

Figure 1: The standard workflow for 2,4-dibromothiazole exploits the electronic deficiency of C2 for the first coupling, followed by lithiation at C4.[5]

Synthesis of the Scaffolds

Access to pure starting materials is critical. While commercial sources exist, in-house synthesis ensures quality and access to specific isomers.

Synthesis of 2,4-Dibromothiazole

The most robust route utilizes the Sandmeyer reaction, avoiding the harsh conditions (


) required for thiazolidinedione aromatization.
  • Precursor: 2-Amino-4-bromothiazole.

  • Reagents:

    
    , 
    
    
    
    -Butyl Nitrite (
    
    
    ), Acetonitrile.[1]
  • Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate.

  • Yield: Typically 60-80%.[3][6]

Synthesis of 2,5-Dibromothiazole
  • Route: Direct bromination of 2-bromothiazole.[7]

  • Conditions:

    
     or NBS, acetic acid.
    
  • Note: Direct bromination of unsubstituted thiazole often yields a mixture; starting from 2-bromothiazole ensures regiocontrol at C5 (

    
    ).
    
Synthesis of 4,5-Dibromothiazole[8]
  • Route: Sequential bromination-debromination or Sandmeyer deamination.

  • Protocol: 2-Amino-4,5-dibromothiazole

    
     4,5-Dibromothiazole (Reductive deamination).
    

The Art of Regioselectivity: Experimental Protocols

Protocol A: C2-Selective Suzuki Coupling (2,4-Dibromothiazole)

This reaction targets the C2 position exclusively due to its lower LUMO energy, facilitating faster oxidative addition of Pd(0).

Reagents:

  • Substrate: 2,4-Dibromothiazole (1.0 equiv)

  • Boronic Acid: Ar-

    
     (1.1 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 2.0 equiv)
    
  • Solvent: DME or Toluene/EtOH (1,2-dimethoxyethane is preferred for solubility).

Step-by-Step:

  • Degassing: Charge a Schlenk flask with 2,4-dibromothiazole, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed DME and aqueous base via syringe.

  • Reaction: Heat to 80°C for 4-16 hours. Monitor by TLC/LCMS.[8] The C2-substituted product forms first.[5] Prolonged heating or excess boronic acid may lead to bis-coupling.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .
    
  • Purification: Flash chromatography.

Self-Validation:

  • Success Indicator: Disappearance of starting material and appearance of a single mono-coupled peak in LCMS.

  • Troubleshooting: If C4 coupling is observed, lower temperature to 60°C or switch to a less active catalyst system (

    
    ).
    
Protocol B: C4-Selective Functionalization via Li-Halogen Exchange

Once C2 is substituted, the C4-bromide becomes a stable handle for lithiation. Direct lithiation of unsubstituted 2,4-dibromothiazole is risky due to competing C5-deprotonation.

Reagents:

  • Substrate: 2-Aryl-4-bromothiazole (1.0 equiv)

  • Reagent:

    
    -Butyllithium (1.1 equiv, 1.6M in hexanes)
    
  • Electrophile: Aldehyde, Ketone, or

    
    .[1]
    
  • Solvent: Anhydrous THF.

Step-by-Step:

  • Cooling: Dissolve substrate in THF and cool to -78°C (Critical to prevent ring fragmentation).

  • Exchange: Add

    
     dropwise over 10 minutes. Stir for 30 minutes at -78°C.
    
    • Mechanistic Note: The C4-Li species is stabilized by the adjacent nitrogen lone pair (chelation effect) but is thermodynamically less stable than a C5-Li species. However, kinetic exchange of the C4-Br is faster than deprotonation at C5 under these conditions.

  • Quench: Add electrophile (dissolved in THF) dropwise.

  • Warming: Allow to warm to RT slowly.

Advanced Mechanistic Insight: The Halogen Dance

The "Halogen Dance" is a base-catalyzed rearrangement where halogen atoms migrate to thermodynamically more stable positions. In dibromothiazoles, this is a powerful tool to access 2,5-isomers from 4,5-precursors.

Mechanism of 4,5-Dibromothiazole Rearrangement

When 4,5-dibromothiazole is treated with a hindered base (LDA), it does not simply deprotonate. It undergoes a cascade:

  • Deprotonation: Removal of the acidic C2 proton.

  • Migration: The Br atom at C5 migrates to the C2-lithio position.

  • Result: Formation of the thermodynamically stable 2,5-dibromothiazole (after quench).

HalogenDance Start 4,5-Dibromothiazole Step1 C2-Lithiation (LDA, -78°C) Start->Step1 Deprotonation Step2 Br Migration (C5 -> C2) Step1->Step2 1,3-Shift Step3 C5-Lithio Species (Thermodynamic Sink) Step2->Step3 Equilibrium Product 2,5-Dibromothiazole (After H+ Quench) Step3->Product MeOH/H2O

Figure 2: The conversion of 4,5-dibromothiazole to 2,5-dibromothiazole via base-mediated rearrangement.

Quantitative Comparison of Isomer Reactivity

Reaction Type2,4-Dibromothiazole2,5-Dibromothiazole4,5-Dibromothiazole
Suzuki Coupling (Eq. 1) C2 (Exclusive)C2 (Major)C5 (Major,

-S)
Li-Halogen Exchange C4 (After C2 sub)C5 (After C2 sub)C5 (leads to rearrangement)

(Nucleophiles)
C2 (Fast)C2 (Fast)Inert
Halogen Dance Susceptibility LowLowHigh (to 2,5-isomer)

References

  • Regioselective Synthesis of 2,4-Disubstituted Thiazoles: Bach, T. et al. J. Org.[1] Chem.2002 , 67, 5789.[1] Link

  • Halogen Dance Reactions in Thiazoles: Stanetty, P. et al. J. Org.[1] Chem.2005 , 70, 567. Link

  • Synthesis of Brominated Thiazoles: Rasmussen, S. C. et al. J. Org. Chem.2017 , 82, 5947. Link

  • Site-Selective Suzuki Coupling of Heteroaryl Halides: Fairlamb, I. J. S. et al. Chem. Sci.2016 , 7, 5798. Link

  • Sandmeyer Reaction for Thiazoles: Erb, B. et al. J. Org. Chem.2014 , 79, 1056. Link

Sources

The 2,4-Dibromothiazole-5-carboxamide Scaffold: A Regioselective Gateway to Bioactive Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 2,4-Dibromothiazole-5-carboxamide represents a high-value "privileged scaffold precursor." Unlike simple thiazoles, this molecule offers three distinct points of diversity: two electrophilic halogen sites (C2 and C4) with differentiated reactivity, and a C5-carboxamide moiety that serves as both a hydrogen-bond donor/acceptor and an electronic activator.

This technical guide dissects the synthetic utility of this scaffold, focusing on its application in the rapid assembly of kinase inhibitors , antivirals , and agrochemicals . We provide researchers with the mechanistic logic required to exploit its regioselectivity, enabling the programmable construction of complex trisubstituted thiazoles.

Part 1: Chemical Architecture & Reactivity Profile

The Electronic Landscape

The utility of 2,4-Dibromothiazole-5-carboxamide lies in its electronic imbalance. The thiazole ring is electron-deficient, a property significantly amplified by the electron-withdrawing carboxamide group at C5. This creates a specific "reactivity hierarchy" that chemists can exploit to introduce substituents in a controlled sequence without protecting groups.

Reactivity Hierarchy (Regioselectivity Rules)
  • C2-Bromine (Primary Electrophile): The C2 position, flanked by the ring nitrogen and sulfur, is the most electron-deficient carbon. It is highly susceptible to oxidative addition by Palladium(0) and Nucleophilic Aromatic Substitution (

    
    ).
    
  • C4-Bromine (Secondary Electrophile): The C4 position is sterically less accessible and electronically less activated than C2. It typically remains inert under mild conditions used to functionalize C2, allowing for sequential cross-coupling.

  • C5-Carboxamide (Directing/Binding): The amide group stabilizes the ring against degradation and can direct ortho-metalation if needed, though its primary role in drug design is often as a "hinge binder" in kinase pockets.

ReactivityMap Scaffold 2,4-Dibromothiazole- 5-carboxamide C2 C2 Position: High Reactivity (Suzuki, S_NAr) Scaffold->C2 First Functionalization C4 C4 Position: Latent Reactivity (Requires Activation) Scaffold->C4 Second Functionalization C5 C5 Position: Electronic Activator (H-Bond Donor) Scaffold->C5 Modulates Electronics

Figure 1: The reactivity hierarchy of the scaffold allows for programmable, sequential substitution.

Part 2: Synthetic Workflows & Protocols

Strategy A: Sequential Palladium-Catalyzed Coupling

The most robust application of this scaffold is the sequential Suzuki-Miyaura coupling. The C2-Br bond undergoes oxidative addition faster than the C4-Br bond. This allows researchers to install an aryl group at C2, isolate the intermediate, and then install a different group at C4.

Protocol 1: Regioselective C2-Arylation (Suzuki Coupling)

Objective: Selectively couple a phenylboronic acid to the C2 position while leaving the C4-bromide intact.

Reagents:

  • Substrate: 2,4-Dibromothiazole-5-carboxamide (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vessel with the dibromo-scaffold, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (critical to prevent homocoupling).
  • Solvation: Add degassed 1,4-dioxane and aqueous base.

  • Reaction: Heat to 60–70°C . Note: Do not exceed 80°C in the first step to prevent premature reaction at the C4 position.

  • Monitoring: Monitor via TLC/LC-MS. The starting material should disappear, yielding the mono-arylated product (2-phenyl-4-bromothiazole-5-carboxamide).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
Strategy B: Nucleophilic Aromatic Substitution ( )

The 5-carboxamide group is a strong Electron Withdrawing Group (EWG), making the C2 position highly electrophilic. This allows for metal-free coupling with amines, thiols, or alkoxides.

Application: Synthesis of 2-amino-thiazole derivatives (common in Src kinase inhibitors like Dasatinib analogs).

Conditions:

  • Nucleophile: Primary or secondary amine (1.2 equiv).

  • Base: DIPEA or

    
    .
    
  • Solvent: DMF or DMSO.

  • Temperature: 80–100°C.

  • Mechanism: Addition-Elimination at C2.

Part 3: Therapeutic Applications[1]

Kinase Inhibitors (Oncology)

The thiazole-5-carboxamide core is a bioisostere of the benzamide moiety found in many ATP-competitive inhibitors.

  • Mechanism: The thiazole nitrogen and the carboxamide

    
     often form a donor-acceptor hydrogen bond pair with the "hinge region" of kinase enzymes (e.g., BCR-ABL, Src, EGFR).
    
  • Workflow: Use the 2,4-dibromo scaffold to install a solubilizing group at C2 (via

    
     with a piperazine) and a hydrophobic "gatekeeper" aryl group at C4 (via Suzuki coupling).
    
Agrochemicals (Fungicides)

Thiazole carboxamides are potent inhibitors of fungal respiration (succinate dehydrogenase inhibitors - SDHIs).

  • Structure-Activity Relationship (SAR): The 2,4-dibromo scaffold allows for the introduction of lipophilic groups at C2/C4 that facilitate penetration of the fungal cell wall, while the carboxamide binds to the iron-sulfur cluster of the enzyme.

Antivirals (DNA Gyrase/Replication)

Derivatives synthesized from this scaffold have shown efficacy in inhibiting bacterial DNA gyrase and viral replication complexes. The ability to orthogonalize the C2 and C4 positions allows for the fine-tuning of solubility and metabolic stability (ADME properties).

Pathway Start 2,4-Dibromothiazole- 5-carboxamide Step1 Step 1: C2 Functionalization (High Selectivity) Start->Step1 Pd(0), 60°C or Amine/Heat Intermed Intermediate: 2-Substituted-4-bromo- thiazole-5-carboxamide Step1->Intermed Step2 Step 2: C4 Functionalization (Forced Conditions) Intermed->Step2 Pd(0), 100°C Ligand Promoted Final Final Drug Candidate (Trisubstituted Thiazole) Step2->Final

Figure 2: The sequential synthetic pathway for generating trisubstituted thiazole drug candidates.

Part 4: Data Summary & Comparison

Reaction TypeTarget PositionConditionsSelectivityApplication
Suzuki Coupling C2 (Primary)

, 60°C
High (>95%)Installing Aryl/Heteroaryl groups
Suzuki Coupling C4 (Secondary)

, 100°C
N/A (Requires C2 sub)Installing hydrophobic cores

C2Amine, Base, 90°CHighCreating 2-aminothiazole kinase inhibitors
Buchwald-Hartwig C4Pd-catalyst, Strong BaseModerateAmination of the less reactive C4 site

References

  • Thiazole-5-carboxamides as Kinase Inhibitors Source: MDPI / ResearchGate Context: Detailed SAR of thiazole-5-carboxamide derivatives in EGFR and VEGFR inhibition, highlighting the role of the scaffold in ATP-binding pockets.

  • Regioselective Synthesis of 2,4-Disubstituted Thiazoles Source: Journal of Organic Chemistry / PubMed Context: Foundational work on the regioselective cross-coupling of 2,4-dibromothiazole, establishing the C2 > C4 reactivity rule.

  • Nucleophilic Aromatic Substitution on Thiazoles Source: BenchChem Protocols Context: Protocols for

    
     and Buchwald-Hartwig amination on dibromothiazole scaffolds.[1]
    
    
  • Thiazole Carboxamide Derivatives in Drug Design Source: Chemical Biology & Drug Design Context: Review of the thiazole scaffold in FDA-approved drugs and its versatility as a building block.[1][2]

Sources

Electrophilic Substitution Protocols for 2,4-Dibromothiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1][2]

This guide details the electrophilic substitution pathways available for 2,4-Dibromothiazole-5-carboxamide . As a fully substituted heteroaromatic scaffold, this molecule presents a unique challenge: the traditional sites for Electrophilic Aromatic Substitution (SEAr)—the ring carbons—are occupied by bromine atoms (C2, C4) and the carboxamide group (C5).

Therefore, "electrophilic substitution" in this context strictly refers to functionalization of the exocyclic substituents , specifically the carboxamide nitrogen. This guide focuses on the N-alkylation and N-acylation of the amide group, where the amide nitrogen acts as the nucleophile attacking an external electrophile.

Reactivity Matrix
SiteSubstituentElectronic StateReactivity toward Electrophiles
C2 Bromine (-Br)DeactivatedNull (Site for Nucleophilic/Pd-catalyzed attack)
C4 Bromine (-Br)DeactivatedNull (Site for Nucleophilic/Pd-catalyzed attack)
C5 Carboxamide (-CONH

)
Electron-withdrawingHigh (Amide-N is the primary nucleophile)
N3 Ring NitrogenLone pairLow (Sterically hindered by C2/C4-Br; electronically deactivated)

Primary Workflow: N-Alkylation of the Carboxamide[3]

The most chemically viable electrophilic substitution for this scaffold is the replacement of an amide proton with an alkyl group (


). Due to the electron-withdrawing nature of the 2,4-dibromothiazole ring, the carboxamide nitrogen is less nucleophilic than in simple amides. Consequently, this protocol utilizes a strong base to generate the amidate anion , ensuring efficient attack on the electrophile.
Mechanistic Causality
  • Deprotonation: The pKa of the amide protons is lowered (acidified) by the electron-deficient thiazole ring. Sodium hydride (NaH) is selected to irreversibly deprotonate the nitrogen, preventing equilibrium issues common with weaker bases like carbonates.

  • Solvent Choice:

    
    -Dimethylformamide (DMF) is required to solvate the polar amidate intermediate and facilitate the 
    
    
    
    attack on the alkyl halide.
  • Temperature Control: Initial cooling (0 °C) is critical to manage the exotherm of deprotonation and prevent side reactions (e.g., polymerization or hydrolysis of the bromines).

Experimental Protocol: N-Alkylation

Reagents:

  • Substrate: 2,4-Dibromothiazole-5-carboxamide (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Charge with 2,4-Dibromothiazole-5-carboxamide and dissolve in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH portion-wise over 10 minutes. Observation: Gas evolution (

    
    ) indicates successful deprotonation.
    
  • Activation: Stir at 0 °C for 30 minutes to ensure complete formation of the sodium amidate species. The solution may darken or change color (often yellow/orange).

  • Electrophile Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The product will typically be less polar than the starting material.

  • Quench & Workup: Carefully quench with saturated aqueous

    
     at 0 °C. Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Secondary Workflow: Dehydrative Substitution (Nitrile Synthesis)

While technically an elimination, the conversion of the primary amide to a nitrile involves an initial electrophilic attack on the amide oxygen by a dehydrating agent (e.g.,


 or TFAA), followed by elimination. This is a critical transformation for this scaffold, as the resulting 2,4-dibromothiazole-5-carbonitrile  is a versatile intermediate.
Protocol: Dehydration with

Reagents:

  • Substrate: 2,4-Dibromothiazole-5-carboxamide (1.0 eq)

  • Reagent: Phosphoryl Chloride (

    
    ) (5.0 eq)
    
  • Base/Solvent: Pyridine (excess, acts as solvent)

Methodology:

  • Dissolve the substrate in pyridine at 0 °C.

  • Add

    
     dropwise (Exothermic!).
    
  • Heat to 60 °C for 1 hour.

  • Pour onto crushed ice/water to hydrolyze excess

    
    . The nitrile product often precipitates as a solid.
    

Strategic Context: Why Ring Substitution Fails

Researchers must understand that Electrophilic Aromatic Substitution (SEAr) on the thiazole ring itself is effectively impossible for this molecule.

  • Steric Blockade: Positions 2, 4, and 5 are fully substituted.

  • Electronic Deactivation: The cumulative effect of two Bromines (-I effect) and the Carboxamide (-M, -I effect) makes the ring extremely electron-deficient.

  • Alternative Pathways: If ring modification is required, one must utilize Nucleophilic Aromatic Substitution (

    
    )  or Palladium-catalyzed Cross-Coupling  (Suzuki/Stille) to displace the bromines at C2 or C4.
    

Visualization of Reaction Pathways[4][5]

The following diagram illustrates the decision logic and mechanistic flow for the electrophilic functionalization of the amide group.

ReactionPathways Start 2,4-Dibromothiazole- 5-carboxamide Decision Target Functionalization? Start->Decision Path_Alk N-Alkylation (Amide-N attack) Decision->Path_Alk Add Alkyl Group Path_Dehyd Dehydration (Amide-O attack) Decision->Path_Dehyd Convert to Nitrile Reagent_Alk Reagents: NaH, DMF, R-X Path_Alk->Reagent_Alk Reagent_Dehyd Reagents: POCl3, Pyridine Path_Dehyd->Reagent_Dehyd Inter_Alk Intermediate: Sodium Amidate Reagent_Alk->Inter_Alk Deprotonation Inter_Dehyd Intermediate: Imidoyl Chloride Reagent_Dehyd->Inter_Dehyd O-Phosphorylation Prod_Alk Product: N-Alkyl-2,4-dibromo- thiazole-5-carboxamide Inter_Alk->Prod_Alk SN2 Attack Prod_Nitrile Product: 2,4-Dibromothiazole- 5-carbonitrile Inter_Dehyd->Prod_Nitrile Elimination

Figure 1: Mechanistic workflow for the electrophilic functionalization of 2,4-Dibromothiazole-5-carboxamide. Blue nodes represent the starting material, green nodes represent reactive intermediates, and red nodes represent final isolated products.

References

  • Synthesis and Reactions of Thiazole Derivatives. Source: National Institutes of Health (PMC). Context: Provides foundational reactivity profiles for 2,4-disubstituted thiazoles and general amide functionalization strategies on heteroaromatic rings. URL:[Link]

  • Facile and Highly Efficient One-Step N-Alkylation of Thiazolidine-2,4-dione. Source: Arkivoc (2024).[1] Context: Demonstrates the nucleophilicity of amide-like nitrogens in thiazole systems and validates the use of alkyl halides for "electrophilic substitution" of the N-H proton. URL:[Link]

Sources

Navigating Nucleophilic Substitution on 2,4-Dibromothiazole-5-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the thiazole core is a critical endeavor in the hit-to-lead and lead optimization phases of drug discovery. Among the plethora of thiazole-based building blocks, 2,4-dibromothiazole-5-carboxamide stands out as a particularly versatile starting material. The two bromine atoms at the C2 and C4 positions serve as reactive handles for the sequential and regioselective introduction of diverse chemical moieties through nucleophilic substitution reactions. The carboxamide group at the C5 position not only provides a key hydrogen bonding motif for molecular recognition at biological targets but also profoundly influences the reactivity of the thiazole ring.

This in-depth technical guide provides a comprehensive overview of nucleophilic substitution reactions on 2,4-dibromothiazole-5-carboxamide, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, explore the regioselectivity of substitution at the C2 and C4 positions, and present actionable protocols for reactions with common nucleophiles, including amines and thiols, through both traditional SNAr and modern palladium-catalyzed cross-coupling reactions.

Regioselectivity of Nucleophilic Substitution: A Tale of Two Positions

A fundamental understanding of the factors governing the regioselectivity of nucleophilic attack on 2,4-dibromothiazole-5-carboxamide is paramount for the rational design of synthetic routes. The thiazole ring is an electron-deficient heterocycle, and the presence of two bromine atoms further enhances its electrophilicity. The carboxamide group at the C5 position, being a strong electron-withdrawing group, plays a pivotal role in modulating the reactivity of the C2 and C4 positions.

Theoretical and experimental studies on substituted halothiazoles have consistently shown that the C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C4 position. This is attributed to the combined electron-withdrawing effects of the ring nitrogen and sulfur atoms, which are more pronounced at the C2 position. The presence of an electron-withdrawing substituent at C5, such as a carboxamide or a nitro group, further activates the C2 position towards nucleophilic substitution. For instance, studies on the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide have demonstrated that a 5-nitro substituent dramatically increases the rate of substitution at the C2 position[1].

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the regioselectivity is also strongly biased towards the C2 position. Research on 2,4-dibromothiazole has shown that mono-arylation occurs almost exclusively at the C2 position, irrespective of the palladium catalyst and ligands employed[2]. This preference is attributed to the greater ease of oxidative addition of the palladium catalyst to the more electron-deficient C2-Br bond.

Therefore, as a guiding principle, nucleophilic substitution on 2,4-dibromothiazole-5-carboxamide is expected to occur preferentially at the C2 position.

G Predicted Reactivity of 2,4-Dibromothiazole-5-carboxamide cluster_thiazole 2,4-Dibromothiazole-5-carboxamide cluster_reactivity Nucleophilic Attack Thiazole Thiazole Ring (Electron Deficient) Br2 C2-Br (More Electrophilic) High_Reactivity High Reactivity Br2->High_Reactivity Preferential Site for Substitution Br4 C4-Br (Less Electrophilic) Moderate_Reactivity Moderate Reactivity Br4->Moderate_Reactivity Secondary Site for Substitution CONH2 C5-CONH2 (Electron-Withdrawing) CONH2->Br2 Activates

Caption: Predicted reactivity of 2,4-Dibromothiazole-5-carboxamide.

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction is particularly well-suited for the amination of electron-deficient heteroaryl halides like 2,4-dibromothiazole-5-carboxamide.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C2-Br bond of the thiazole) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to facilitate both the oxidative addition and reductive elimination steps.

G Buchwald-Hartwig Amination Workflow Start Start: 2,4-Dibromothiazole-5-carboxamide + Amine Reaction_Setup Reaction Setup: - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., Cs2CO3) - Anhydrous Solvent (e.g., Toluene) Start->Reaction_Setup Heating Heating under Inert Atmosphere (e.g., 80-110 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: 2-Amino-4-bromo-thiazole-5-carboxamide Purification->Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2,4-Dibromothiazole-5-carboxamide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2,4-dibromothiazole-5-carboxamide with a primary or secondary amine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • 2,4-Dibromothiazole-5-carboxamide

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2 times the moles of palladium), and the base (1.5-2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 2,4-dibromothiazole-5-carboxamide (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-bromothiazole-5-carboxamide derivative.

ParameterRecommended Starting ConditionsRationale
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Readily available and effective precatalysts.
Ligand XPhos or SPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.
Base Cs₂CO₃ or K₃PO₄ (1.5-2.0 eq.)Strong, non-nucleophilic bases that are soluble in many organic solvents.
Solvent Toluene or Dioxane (anhydrous, degassed)Aprotic solvents that are stable at elevated temperatures.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Nucleophilic Aromatic Substitution (SNAr) with Thiols

The reaction of 2,4-dibromothiazole-5-carboxamide with thiols or their corresponding thiolates provides a direct route to the synthesis of 2-thioether-substituted thiazoles. This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanism and Rationale

The SNAr mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophilic thiol or thiolate attacks the electron-deficient C2 carbon of the thiazole ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the thiazole ring and the electron-withdrawing carboxamide group.

  • Leaving Group Departure: The bromide ion at the C2 position is expelled, restoring the aromaticity of the thiazole ring and yielding the final product.

The rate of SNAr reactions is highly dependent on the nucleophilicity of the thiol and the electronic properties of the thiazole substrate. The presence of the electron-withdrawing carboxamide group at C5 is crucial for activating the C2 position towards nucleophilic attack.

Experimental Protocol: Thiolation of 2,4-Dibromothiazole-5-carboxamide

This protocol outlines a general procedure for the SNAr reaction of 2,4-dibromothiazole-5-carboxamide with a thiol in the presence of a base.

Materials:

  • 2,4-Dibromothiazole-5-carboxamide

  • Thiol

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • To a stirred solution of the thiol (1.1-1.5 equivalents) in an anhydrous polar aprotic solvent, add the base (1.2-2.0 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Stir the resulting mixture for 15-30 minutes to ensure the formation of the thiolate.

  • Add a solution of 2,4-dibromothiazole-5-carboxamide (1.0 equivalent) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired 2-thioether-4-bromothiazole-5-carboxamide.

ParameterRecommended Starting ConditionsRationale
Thiol Aliphatic or aromatic thiolsA wide range of thiols can be employed.
Base K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq.)Moderately strong bases sufficient to deprotonate the thiol. NaH can be used for less acidic thiols.
Solvent DMF or DMSO (anhydrous)Polar aprotic solvents that can dissolve the reactants and facilitate the SNAr reaction.
Temperature 60-100 °CProvides sufficient energy to overcome the activation barrier of the reaction.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a stronger base (e.g., NaH for thiolation, NaOtBu for amination), or employing a more active catalyst/ligand system for palladium-catalyzed reactions.

  • Side Reactions: In palladium-catalyzed reactions, hydrodehalogenation (replacement of bromine with hydrogen) can be a competing side reaction. This can often be minimized by ensuring strictly anhydrous and anaerobic conditions and by using the appropriate ligand. For SNAr reactions, ensure that the nucleophile is not prone to decomposition under the reaction conditions.

  • Purification Challenges: The carboxamide functionality can sometimes lead to purification difficulties due to its polarity. A mixed solvent system with a polar component (e.g., methanol or ethanol) in the mobile phase for column chromatography may be beneficial.

  • Regioselectivity Issues: While substitution at C2 is strongly favored, trace amounts of the C4-substituted isomer may be observed under certain conditions. Careful optimization of the reaction parameters and thorough characterization of the product are essential.

Conclusion: A Versatile Platform for Drug Discovery

2,4-Dibromothiazole-5-carboxamide is a highly valuable and versatile building block for the synthesis of novel, biologically active molecules. A thorough understanding of the principles of nucleophilic substitution on this scaffold, particularly the pronounced regioselectivity for the C2 position, empowers medicinal chemists to design and execute efficient and predictable synthetic strategies. The detailed protocols and insights provided in this guide serve as a practical resource for harnessing the full potential of this privileged core in the pursuit of new therapeutic agents. By leveraging both classical SNAr and modern palladium-catalyzed cross-coupling methodologies, researchers can rapidly access a diverse array of functionalized thiazole derivatives for biological evaluation.

References

  • Consiglio, G., et al. (1984). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Journal of the Chemical Society, Perkin Transactions 2, (5), 879-883. [Link]

  • Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. [Link]

Sources

A Theoretical and Spectroscopic Investigation of 2,4-Dibromothiazole-5-carboxamide: A Framework for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for the study of 2,4-Dibromothiazole-5-carboxamide, a molecule of significant interest in medicinal chemistry. While direct experimental data on this specific compound is limited, this document synthesizes established theoretical and spectroscopic methodologies from studies on analogous thiazole derivatives to predict its properties and guide future research. This work is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[1][2] This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its electronic and steric properties to optimize biological activity. The carboxamide moiety is also a critical functional group in many pharmaceuticals, contributing to target binding through hydrogen bonding and other interactions. The combination of a dibrominated thiazole core with a 5-carboxamide substituent presents a compelling target for theoretical and experimental investigation.

Proposed Synthesis of 2,4-Dibromothiazole-5-carboxamide

A plausible synthetic route to the title compound can be extrapolated from established methods for the synthesis of related thiazole-5-carboxamides. A common approach involves the Hantzsch thiazole synthesis or modifications thereof. A potential pathway is outlined below.

Synthesis_Workflow Proposed Synthetic Pathway A 2,4-Dibromothiazole B Lithiation (e.g., n-BuLi) A->B 1. C Carboxylation (e.g., CO2) B->C 2. D 2,4-Dibromothiazole-5-carboxylic acid C->D Workup E Activation (e.g., SOCl2, EDC) D->E 3. F Amidation (e.g., NH4OH or amine) E->F 4. G 2,4-Dibromothiazole-5-carboxamide F->G Product

Caption: Proposed synthetic workflow for 2,4-Dibromothiazole-5-carboxamide.

This proposed multi-step synthesis begins with the commercially available 2,4-dibromothiazole. Regioselective lithiation at the 5-position, followed by quenching with carbon dioxide, would yield the corresponding carboxylic acid. Subsequent activation of the carboxylic acid and amidation would afford the desired 2,4-Dibromothiazole-5-carboxamide. Each step would require careful optimization of reaction conditions.

Theoretical and Computational Methodology

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and properties of thiazole derivatives.[3][4][5] The following computational protocol is proposed for the in-depth theoretical analysis of 2,4-Dibromothiazole-5-carboxamide.

Geometric Optimization

The initial step involves the optimization of the molecular geometry. This is crucial for obtaining accurate predictions of other molecular properties.

Experimental Protocol: Geometric Optimization

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

  • Procedure: a. Construct the initial 3D structure of 2,4-Dibromothiazole-5-carboxamide. b. Perform a full geometry optimization without any symmetry constraints. c. Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.

The optimized geometric parameters (bond lengths and angles) can be compared with experimental data for similar molecules, such as the X-ray crystal structure of 2,4-dibromothiazole.[6]

Computational_Workflow Theoretical Study Workflow A Initial Molecular Structure B Geometric Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry C->D No imaginary frequencies E Spectroscopic Analysis (IR, NMR) D->E F Electronic Properties (HOMO, LUMO, MEP) D->F G Reactivity Descriptors F->G

Caption: Workflow for the computational analysis of the target molecule.

Spectroscopic Analysis

Computational methods can predict spectroscopic data, which are invaluable for the characterization of novel compounds.

  • Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated from the optimized geometry. The predicted IR spectrum can aid in the identification of characteristic functional group vibrations, such as the N-H and C=O stretches of the carboxamide group.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can confirm the molecular structure.

Table 1: Predicted Spectroscopic Data Ranges for Thiazole Derivatives

Spectroscopic TechniqueFunctional GroupPredicted Wavenumber/Chemical Shift
IRN-H stretch (amide)3190-3330 cm⁻¹[3][8]
IRC=O stretch (amide)1630-1690 cm⁻¹[7]
¹³C NMRThiazole C2155-170 ppm
¹³C NMRThiazole C4140-155 ppm
¹³C NMRThiazole C5115-130 ppm
¹³C NMRC=O (amide)160-175 ppm

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.[4][5]

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[5] A smaller gap suggests higher reactivity.

For related thiazole derivatives, the HOMO-LUMO gap has been reported to be in the range of 2.3 to 7.9 eV, indicating that these compounds can have semiconductor properties.[3][5]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[3]

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, which are susceptible to nucleophilic attack. These are often located around hydrogen atoms.

For 2,4-Dibromothiazole-5-carboxamide, the MEP map is expected to show negative potential around the oxygen and nitrogen atoms of the carboxamide group and the nitrogen of the thiazole ring, while positive potential is anticipated around the amide hydrogens.

MEP_Diagram Predicted Molecular Electrostatic Potential cluster_negative Negative Potential (Red) cluster_positive Positive Potential (Blue) Molecule 2,4-Dibromothiazole-5-carboxamide N_thiazole N (thiazole) O_amide O (amide) N_amide N (amide) H_amide H (amide)

Caption: Conceptual MEP map for 2,4-Dibromothiazole-5-carboxamide.

Potential Applications in Drug Development

Thiazole-5-carboxamide derivatives have shown promise in various therapeutic areas.

  • Anticancer Activity: Several studies have reported the synthesis and evaluation of thiazole-5-carboxamide derivatives as anticancer agents.[9][10] The mechanism of action often involves the inhibition of specific kinases or other cellular targets.

  • Antioxidant Properties: Thiazole-carboxamide derivatives have also been investigated for their antioxidant potential, with some compounds exhibiting potent free radical scavenging activity.[1][2]

  • Antibacterial and Antifungal Activity: The thiazole scaffold is present in a number of antibacterial and antifungal drugs. Novel derivatives are continuously being explored to combat drug-resistant pathogens.[8][11]

The presence of two bromine atoms on the thiazole ring of the title compound is expected to significantly influence its lipophilicity and potential for halogen bonding, which could enhance its binding affinity to biological targets.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of 2,4-Dibromothiazole-5-carboxamide. By leveraging established computational methodologies and drawing parallels from the rich literature on related thiazole derivatives, we can predict its structural, spectroscopic, and electronic properties. These theoretical insights provide a solid foundation for its synthesis, characterization, and future evaluation as a potential therapeutic agent. The combination of the dibrominated thiazole core and the 5-carboxamide moiety makes this molecule a promising candidate for further research in the field of drug discovery.

References

  • Sarhan, A. M. M., Abdel-Latif, E., Gomaa, E. A., El-Dossoki, F. I., Abdelghany, A. M., Badawy, S. A., & Abo elwafa, M. A. (2025).
  • PLOS. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE.
  • Salimi, F., Sahebalzamani, H., Hezhabri, E., Minaei, B., & Hajhosseini, M. (n.d.).
  • MDPI. (2023, January 5). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules.
  • PubMed. (2023, January 5). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules.
  • PMC. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE.
  • Helda. (n.d.). (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. University of Helsinki.
  • Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 46(1), 1-5.
  • ResearchGate. (2025, October 16). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • Elsevier. (2025, November 5).
  • Royal Society of Chemistry. (n.d.). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Organic & Biomolecular Chemistry.
  • Journal of the Mexican Chemical Society. (2026, January 1). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society.
  • MDPI. (2016, January 4).
  • MDPI. (2020, February 28). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules.
  • Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.
  • Google Patents. (n.d.). CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • ResearchGate. (2025, October 1). Synthesis and Computational Analysis of Novel Carboximidamide/ Benzothiazole and 1,2,4-Oxadiazole/Benzothiazole Hybrid Compounds for Biological Applications.
  • ResearchGate. (2016, December 13). the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations.
  • Semantic Scholar. (2023, August 7). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and. Semantic Scholar.
  • Chemical Review and Letters. (n.d.). thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). Chemical Review and Letters.

Sources

Methodological & Application

synthesis of 2,4-Dibromothiazole-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Functionalization of 2,4-Dibromothiazole-5-carboxamide Scaffolds

Abstract & Strategic Value

The 2,4-dibromothiazole-5-carboxamide scaffold represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents. Its value lies in its orthogonal reactivity :

  • C5-Amide: Provides a critical hydrogen-bonding motif for active site interaction.

  • C2-Bromine: Highly activated for nucleophilic aromatic substitution (

    
    ) and rapid Pd-catalyzed cross-coupling.
    
  • C4-Bromine: Less reactive, allowing for sequential, regioselective functionalization after the C2 position has been derivatized.

This guide details the robust synthesis of the core scaffold and provides a validated protocol for generating diverse amide libraries, followed by downstream regioselective coupling strategies.

Retrosynthetic Analysis & Workflow

The synthesis hinges on the controlled functionalization of the commercially available 2,4-dibromothiazole. Unlike routes starting from acyclic precursors (Hantzsch synthesis), this approach minimizes side-product formation and leverages the inherent electronic bias of the thiazole ring.

Figure 1: Synthetic Workflow

SynthesisWorkflow SM 2,4-Dibromothiazole Lithiation Step 1: Lithiation/Carboxylation (LDA, CO2, -78°C) SM->Lithiation Acid Intermediate: 2,4-Dibromothiazole- 5-carboxylic acid Lithiation->Acid Amidation Step 2: Amidation (HATU or SOCl2) Acid->Amidation Product Target: 2,4-Dibromothiazole- 5-carboxamide Amidation->Product

Caption: Linear synthesis providing access to the 5-carboxamide core from 2,4-dibromothiazole.

Detailed Protocols

Protocol A: Synthesis of 2,4-Dibromothiazole-5-carboxylic Acid

Rationale: Direct C5-lithiation is preferred over hydrolysis of esters synthesized via cyclization, as it avoids the formation of regioisomeric impurities common in Hantzsch-type reactions.

Reagents:

  • 2,4-Dibromothiazole (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

  • Dry Tetrahydrofuran (THF)

  • Dry

    
     (gas or solid)
    

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add 2,4-dibromothiazole (10 g, 41 mmol) and anhydrous THF (100 mL).

  • Lithiation: Cool the solution to -78°C (acetone/dry ice bath). Critical: Temperature control is vital to prevent halogen dance (migration of Br).

  • Addition: Add LDA dropwise over 20 minutes. Maintain internal temperature below -70°C. Stir for 30 minutes at -78°C. The solution will turn dark (deep red/brown).

  • Quench: Bubble excess dry

    
     gas through the solution (or pour onto crushed dry ice) while maintaining low temperature. Stir for 1 hour, allowing the mixture to warm to room temperature.
    
  • Workup: Quench with 1N HCl to pH 2. Extract with Ethyl Acetate (3x).[1] The product often precipitates at the interface; ensure thorough solubilization.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectation: 75-85%.

    • QC Check:

      
       NMR (DMSO-
      
      
      
      ) should show a broad singlet at ~13-14 ppm (COOH) and no aromatic protons.
Protocol B: Library Generation (Amidation)

Rationale: We utilize HATU for library generation due to its high tolerance for steric hindrance and lack of racemization (if chiral amines are used).[2] For scale-up (>50g), the Acid Chloride method (Method 2) is more cost-effective.

Method 1: High-Throughput (HATU)

  • Dissolve 2,4-dibromothiazole-5-carboxylic acid (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[2] Stir for 5 mins to activate.

  • Add the specific Amine (

    
    ) (1.1 equiv).
    
  • Stir at RT for 4–16 hours.

  • Isolation: Dilute with water. If solid precipitates, filter.[3] If oil, extract with DCM.

Method 2: Scale-Up (Acid Chloride)

  • Suspend the acid in Thionyl Chloride (

    
    ) (5 vol).
    
  • Add catalytic DMF (2 drops). Reflux for 2 hours (solution clears).

  • Evaporate

    
     to dryness (azeotrope with toluene to remove traces).
    
  • Redissolve residue in DCM; add Amine (1.0 equiv) and

    
     (2.0 equiv) at 0°C.
    

Table 1: Coupling Agent Selection Guide

ParameterHATU / DIPEAThionyl Chloride (

)
T3P (Propylphosphonic Anhydride)
Scale mg to gram>10 gramsIndustrial
Steric Tolerance HighVery HighModerate
Workup Aqueous wash/ColumnEvaporationSimple phase separation
Cost HighLowModerate

Downstream Application: Regioselective Functionalization

The utility of this scaffold is defined by the ability to differentiate the two bromine atoms.

  • C2 Position: The C2-Br is flanked by both the Sulfur and Nitrogen atoms (ipso-position). It is significantly more electron-deficient.

  • C4 Position: The C4-Br is less activated.

Rule of Thumb: Under standard Suzuki-Miyaura conditions (


, 

), the C2-position reacts first .

Figure 2: Regioselectivity Map

Regioselectivity Center 2,4-Dibromothiazole- 5-carboxamide C2_Path Path A: C2-Functionalization (First Coupling) Pd(0), 1.0 eq Boronic Acid, RT Center->C2_Path High Reactivity (Electrophilic) C4_Path Path B: C4-Functionalization (Second Coupling) Pd(0), Excess Boronic Acid, Heat (>80°C) Center->C4_Path Direct C4 requires C2-blocking C2_Path->C4_Path Sequential Step

Caption: The C2 position is kinetically favored for cross-coupling. C4 functionalization typically requires higher temperatures or prior C2 substitution.

Protocol C: Regioselective Suzuki Coupling (C2-Arylation)

  • Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.05 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Heat to 60°C for 4 hours. Note: Do not exceed 80°C or use excess boronic acid to avoid bis-coupling.

  • Monitoring: Monitor by LCMS. The mono-coupled product (C2) usually elutes earlier than the bis-coupled byproduct.

Troubleshooting & Critical Parameters

  • Halogen Dance (Lithiation Step): If you observe 2,5-dibromothiazole or other isomers, your lithiation temperature was too high. Ensure the probe temperature (internal) is <-70°C before adding LDA.

  • Amidation Yields: If the amine is an aniline (electron-poor), HATU conversion may be slow.[2] Switch to the Acid Chloride method or use

    
     in pyridine.
    
  • Bis-Coupling (Suzuki): If C2/C4 bis-coupling occurs, reduce the catalyst loading to 2 mol% and lower the temperature to 40°C. Use bulky phosphine ligands (e.g.,

    
    ) to enhance selectivity if necessary.
    

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 2016. Link[2]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016.[2] Link

  • Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles. Synthesis, 2024. Link

  • Thiazole scaffolds as anticancer and antimicrobial agents: recent advances. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[2] Link

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde (Analogous Chemistry). Journal of Organic Chemistry, 2008. Link

Sources

protocol for amide coupling with 2,4-Dibromothiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amide Coupling Protocols for the 2,4-Dibromothiazole Scaffold

Executive Summary

The 2,4-dibromothiazole-5-carboxyl motif is a privileged scaffold in drug discovery, serving as a precursor for potent kinase inhibitors and anti-infectives. However, its high electrophilicity at the C2 position presents a critical synthetic challenge: chemoselectivity .

Standard amide coupling conditions (e.g., HATU/DIPEA) often lead to competitive Nucleophilic Aromatic Substitution (


) at the C2-bromine, resulting in inseparable impurity profiles. This guide details optimized protocols using T3P® (Propylphosphonic anhydride)  and Acid Chloride  methodologies to ensure exclusive C5-amidation while preserving the halogen handles for downstream diversification.

Chemical Context & Reactivity Analysis

Before initiating synthesis, the operator must understand the electronic landscape of the substrate. The 2,4-dibromothiazole ring is electron-deficient.[1]

  • C2-Position (Danger Zone): Highly susceptible to

    
     by amines, especially in the presence of base and heat.
    
  • C5-Position (Target Zone): The carboxylate site for amide coupling.

  • C4-Position: Relatively stable, usually reserved for subsequent Suzuki/Negishi couplings.

Strategic Directive: To successfully couple an amine to the C5-carboxylic acid, you must minimize free base concentration and maintain low temperatures to prevent C2-amination.

ReactivityMap Substrate 2,4-Dibromothiazole-5-carboxylic acid Path_Correct Path A: Amide Coupling (Desired) Kinetic Product at 0°C Substrate->Path_Correct Activation (T3P/SOCl2) Path_Side Path B: SNAr at C2 (Impurity) Thermodynamic Product at >25°C Substrate->Path_Side Excess Base / Heat Amine R-NH2 (Nucleophile) Amine->Path_Correct Amine->Path_Side Product Target Amide (Preserved Br-C2) Path_Correct->Product Impurity 2-Amino-4-bromothiazole (Loss of Br-C2) Path_Side->Impurity

Figure 1: Competitive reaction pathways. Path A is favored by high activation energy of the carboxyl group and low temperature. Path B is driven by excess nucleophile and thermal energy.

Protocol A: T3P-Mediated Coupling (Recommended)

Rationale: T3P (Propylphosphonic anhydride) is the superior reagent for this scaffold. It acts as an acid scavenger, often requiring less exogenous base (like DIPEA) than HATU/EDC, and operates efficiently at


, drastically reducing the 

rate at C2.
Materials
  • Substrate: 2,4-Dibromothiazole-5-carboxylic acid (

    
     equiv).
    
  • Amine: Primary or Secondary Amine (

    
     equiv).
    
  • Reagent: T3P (50% w/w in EtOAc or DMF) (

    
     equiv).
    
  • Base: Pyridine (mild) or DIPEA (if amine is a salt) (

    
    
    
    
    equiv).
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous).

Step-by-Step Procedure
  • Preparation: Charge a flame-dried reaction vessel with 2,4-dibromothiazole-5-carboxylic acid (

    
     equiv) and the amine (
    
    
    
    equiv) in anhydrous EtOAc (
    
    
    , i.e.,
    
    
    ).
  • Cooling: Cool the resulting suspension to

    
      using an ice/water bath. Crucial: Do not add T3P at room temperature.
    
  • Base Addition: Add Pyridine (

    
     equiv) dropwise. Stir for 5 minutes.
    
  • Activation: Add T3P solution (

    
     equiv) dropwise over 10 minutes, maintaining internal temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to Room Temperature (RT) slowly. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS.[2] Look for the disappearance of the acid (

      
      ) and appearance of the amide (
      
      
      
      ).
    • QC Check: If a peak with mass

      
       appears, you have 
      
      
      
      contamination. Cool back to
      
      
      for future runs.
  • Workup:

    • Quench with water (

      
      ).
      
    • Wash organic layer with

      
       (to remove pyridine/excess amine), then sat. 
      
      
      
      , then Brine.
    • Dry over

      
       and concentrate.
      

Yield Expectation: 85–95% Purity: >98% (avoiding column chromatography in many cases).

Protocol B: Acid Chloride Method (Scalable)

Rationale: For sterically hindered amines or large-scale (>100g) batches where T3P cost is prohibitive. This method generates the highly reactive acid chloride intermediate.

Materials
  • Reagent: Oxalyl Chloride (

    
     equiv) or Thionyl Chloride (
    
    
    
    equiv).
  • Catalyst: DMF (catalytic, 2–3 drops).

  • Solvent: DCM (Dichloromethane) or Toluene.

Step-by-Step Procedure
  • Activation: Suspend 2,4-dibromothiazole-5-carboxylic acid in anhydrous DCM (

    
    ) at 
    
    
    
    .
  • Chlorination: Add catalytic DMF. Add Oxalyl Chloride dropwise.

    • Note: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur. Ensure proper venting.
  • Completion: Stir at RT for 2 hours until the solution becomes clear (indicating acid chloride formation).

  • Evaporation (Critical): Concentrate the mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. Residual HCl promotes

    
     in the next step.
    
  • Coupling: Redissolve the residue in DCM. Cool to

    
     .
    
  • Amine Addition: Add the Amine (

    
     equiv) and 
    
    
    
    (
    
    
    equiv) simultaneously and slowly.
    • Why simultaneous? To keep the pH neutral and prevent excess free amine from attacking the C2-Br.

Synthesis of 2,4-Dibromothiazole-5-carboxamide (Primary Amide)

If the target is the primary amide itself (the "Title Molecule"), use the CDI/Ammonia method to avoid handling ammonia gas with acid chlorides.

  • Activation: Dissolve the carboxylic acid in THF. Add CDI (1,1'-Carbonyldiimidazole) (

    
     equiv) at RT. Stir for 1 hour (gas evolution).
    
  • Amidation: Cool to

    
    . Add Ammonium Hydroxide (28% aq)  (
    
    
    
    equiv) or Ammonium Acetate (
    
    
    equiv).
  • Isolation: Stir for 3 hours. The primary amide often precipitates out. Filter and wash with water.[2]

Troubleshooting & Data Analysis

Common Impurity Profile
Retention Time (Rel)SpeciesMass SignatureCauseRemediation
1.00 Target Amide

N/AN/A
0.85

Adduct

High Temp / Excess BaseUse T3P; Lower Temp; Add amine slowly.
0.90 Hydrolysis Product

Wet SolventsDry solvents; Ensure T3P quality.
Advanced Functionalization (Post-Coupling)

Once the amide is formed, the scaffold can be derivatized.

  • C2-Substitution: The C2-Br is now more stable due to the electron-withdrawing amide, but can still be displaced by amines at

    
    .
    
  • C4-Coupling: Suzuki coupling at C4 requires specialized ligands (e.g., XPhos) to prevent de-bromination at C2.

Workflow Start Start: 2,4-Dibromothiazole-5-carboxylic Acid Decision Target Molecule? Start->Decision RouteA Primary Amide (-CONH2) Decision->RouteA Title Molecule RouteB Substituted Amide (-CONHR) Decision->RouteB Library Synthesis ProcessA Protocol: CDI Activation + NH4OH (aq) RouteA->ProcessA ProcessB Protocol: T3P Coupling + Amine + Pyridine RouteB->ProcessB QC QC Check: LCMS Check for [M-Br] peaks ProcessA->QC ProcessB->QC Final Pure Product QC->Final Pass

Figure 2: Decision tree for selecting the appropriate synthetic protocol.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews , 116(19), 11754–11844. Link Context: Definitive review on T3P and its advantages in suppressing side reactions.

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry , 67(16), 5789-5795. Link Context: Establishes the reactivity hierarchy of 2,4-dibromothiazoles (C2 vs C4 selectivity).

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Coupling Reagents. Angewandte Chemie International Edition, 19(2), 133-134. Context: Original characterization of T3P (Propylphosphonic anhydride).
  • BenchChem Application Note. (2025). Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. Link Context: Protocols for handling bromothiazole reactivity and SNAr competition.

Sources

purification techniques for 2,4-Dibromothiazole-5-carboxamide products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 2,4-Dibromothiazole-5-carboxamide

Executive Summary

This guide details the isolation and purification protocols for 2,4-Dibromothiazole-5-carboxamide , a critical scaffold in the synthesis of aminothiazole-based kinase inhibitors and agrochemicals. Due to the electron-withdrawing nature of the bromine atoms and the hydrogen-bonding capability of the primary amide, this molecule exhibits specific solubility profiles that distinguish it from its precursors (2,4-dibromothiazole and 2,4-dibromothiazole-5-carboxylic acid).

The protocols below prioritize removal of trace acid precursors and regioisomeric byproducts , ensuring a purity grade (>98%) suitable for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).

Chemical Context & Impurity Profile

Understanding the synthesis vector is essential for effective purification. The standard industrial route involves the conversion of 2,4-dibromothiazole-5-carboxylic acid to its acid chloride, followed by ammonolysis.

  • Target Molecule: 2,4-Dibromothiazole-5-carboxamide

  • Molecular Formula: C₄H₂Br₂N₂OS

  • Molecular Weight: 285.94 g/mol

  • Estimated LogP: ~1.8 - 2.2 (Lipophilic but polar functionality)

Common Impurities:

  • Hydrolyzed Precursor: 2,4-Dibromothiazole-5-carboxylic acid (Result of incomplete ammonolysis or acid chloride hydrolysis).

  • Decarboxylated Byproduct: 2,4-Dibromothiazole (Result of thermal stress during acylation).

  • Inorganic Salts: Ammonium chloride/bromide (Generated during quenching).

Workflow Visualization

PurificationWorkflow Reaction Crude Reaction Mixture (DCM/THF + Amide Product) Quench Step 1: Aqueous Quench (Precipitation of Crude Solid) Reaction->Quench Pour into Ice Water Filter Step 2: Filtration & Wash (Remove NH4Cl/Water Solubles) Quench->Filter CrudeSolid Crude Solid (Purity ~85-90%) Filter->CrudeSolid Decision Purity Requirement? CrudeSolid->Decision Recryst Protocol A: Recrystallization (Ethanol/Water or EtOAc) Decision->Recryst Standard (>95%) Flash Protocol B: Flash Chromatography (Silica Gel, Hex/EtOAc) Decision->Flash High Purity (>99%) Final Pure Product (>98% HPLC) Recryst->Final Flash->Final

Figure 1: Decision tree for the purification of 2,4-Dibromothiazole-5-carboxamide based on purity requirements.

Protocol A: Precipitation & Trituration (Primary Isolation)

Use this method for initial isolation from the reaction mixture.

Principle: The target amide is significantly less soluble in water than the ammonium salts formed during the reaction, and less soluble in non-polar solvents than the decarboxylated impurities.

Step-by-Step:

  • Quench: Pour the reaction mixture (typically in THF or DCM) slowly into a 5x volume of ice-cold saturated NaHCO₃ solution . The base neutralizes any residual acid chloride or HCl.

  • Precipitation: Stir vigorously for 30 minutes. The organic solvent (if water-miscible like THF) will dilute, forcing the amide to precipitate. If using DCM, distill off the DCM first, then suspend the residue in water.

  • Filtration: Filter the off-white solid using a sintered glass funnel.

  • Wash Cycle:

    • Wash 2x with Water (removes inorganic salts).

    • Wash 1x with Cold Hexanes (removes lipophilic grease and traces of 2,4-dibromothiazole).

  • Drying: Dry under high vacuum at 45°C for 12 hours.

    • Expected Yield: 85-90%

    • Crude Purity: ~90-95%

Protocol B: Recrystallization (Scalable Purification)

Recommended for batches >5g where >98% purity is required without chromatography.

Solvent Selection Logic: Thiazole amides possess a "push-pull" solubility. The bromine atoms provide lipophilicity, while the amide group provides high polarity. A mixed-solvent system (Polar/Non-polar) is most effective.

Solvent SystemRatio (v/v)TemperatureRecoveryComments
Ethanol / Water 4:1Reflux -> 4°CHigh (85%)Recommended. Excellent removal of inorganic salts and polar acids.
Ethyl Acetate / Hexane1:3Reflux -> RTModerate (70%)Good for removing non-polar impurities (starting material).
Acetonitrile100%Reflux -> -20°CHigh (80%)Good for very pure, crystalline material.

Procedure (Ethanol/Water System):

  • Suspend the crude solid in Ethanol (absolute) (approx. 10 mL per gram of solid).

  • Heat to reflux (approx. 78°C). The solid should dissolve completely. If not, add small aliquots of ethanol until dissolution.

  • Optional: If the solution is colored (yellow/brown), add activated charcoal (5 wt%), stir for 10 mins at reflux, and filter hot through Celite.

  • Remove from heat.[1] While still hot, add warm water dropwise until a faint turbidity persists.

  • Add a few drops of ethanol to clear the solution again.

  • Allow the flask to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter the white needles/prisms and wash with cold Ethanol/Water (1:1).

Protocol C: Flash Column Chromatography

Recommended for high-value batches requiring >99.5% purity or removal of stubborn regioisomers.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate gradient.

Gradient Table:

Time (min) % Hexanes % Ethyl Acetate Elution Event
0 - 5 95 5 System Equilibration
5 - 15 90 10 Elution of non-polar impurities (2,4-dibromothiazole)
15 - 30 70 30 Elution of Target Amide

| 30 - 40 | 50 | 50 | Elution of polar byproducts (acids/salts) |

TLC Visualization:

  • UV (254 nm): Strong absorption due to the thiazole ring.

  • Rf Value: ~0.35 in Hexane:EtOAc (7:3).

Analytical Quality Control

A. HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm.

  • Retention Time: Target peak typically elutes after the acid precursor but before the fully decarboxylated thiazole.

B. NMR Validation (DMSO-d₆)

  • ¹H NMR: Look for the characteristic broad singlets of the amide NH₂ protons (typically δ 7.5 - 8.5 ppm, often split due to restricted rotation or H-bonding) and the absence of the carboxylic acid proton (δ >12 ppm).

  • ¹³C NMR: Confirm the carbonyl carbon signal (~160-165 ppm) and the specific thiazole ring carbons (C2, C4, C5).

References

  • Synthesis of Thiazole Carboxamides:J. Med. Chem. 2005, 48, 2270.
  • Purification of Heterocyclic Amides: BenchChem Technical Repository. "Purification of N-Thiazolyl Amide Compounds." Link

  • Physical Properties of Bromothiazoles: PubChem Compound Summary for 2,4-Dibromothiazole (CID 24885405). Link

  • Crystallographic Data: J. Chem. Crystallogr. 2015, 45, 532. (Structural analysis of 2,4-dibromothiazole derivatives). Link

Sources

2,4-Dibromothiazole-5-carboxamide in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole-5-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for multiple FDA-approved kinase inhibitors (e.g., Dasatinib). This application note details the strategic utilization of 2,4-dibromothiazole-5-carboxamide as a "switchable" electrophilic platform. Unlike traditional monosubstituted thiazoles, this dibromo-intermediate offers orthogonal reactivity: the C-2 position is activated for nucleophilic aromatic substitution (SNAr), while the C-4 position remains primed for metal-catalyzed cross-coupling. This guide provides validated protocols for regioselective functionalization, enabling the rapid generation of focused kinase inhibitor libraries with high structural diversity.

Chemical Reactivity Profile & Mechanistic Logic

To successfully utilize 2,4-dibromothiazole-5-carboxamide, one must understand the electronic "bias" of the scaffold. The molecule is not symmetric; its reactivity is governed by the cooperative effects of the heteroatoms and the electron-withdrawing carboxamide group at C-5.

The Regioselectivity Map
  • C-2 Position (The "Soft" Electrophile): The carbon at position 2 is flanked by both the sulfur and nitrogen atoms. The nitrogen atom, in particular, renders C-2 highly susceptible to nucleophilic attack via an addition-elimination mechanism (SNAr). The leaving group (Bromine) at C-2 is displaced under mild conditions by amines, which is critical for installing the "hinge-binding" motif common in kinase inhibitors.

  • C-4 Position (The "Hard" Electrophile): The C-4 position is less activated toward SNAr compared to C-2. However, the C-Br bond at this position is sterically accessible and electronically distinct, making it an ideal candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) after the C-2 position has been derivatized.

  • C-5 Carboxamide (The Activator): The carbonyl group at C-5 acts as a global electron sink, lowering the LUMO energy of the ring and accelerating nucleophilic attacks, particularly at C-2.

Visualizing the Reactivity Workflow

The following diagram illustrates the logical flow of synthesis, highlighting the orthogonal reactivity that prevents "scrambling" of substituents.

ReactivityMap cluster_legend Reaction Logic Start 2,4-Dibromothiazole- 5-carboxamide Step1 Intermediate A: 2-Amino-4-bromo- thiazole-5-carboxamide Start->Step1 Step 1: S_NAr (C-2 Selective) Reagent: Primary Amine Condition: Mild Base, <60°C Step2 Target Scaffold: 2-Amino-4-aryl- thiazole-5-carboxamide Step1->Step2 Step 2: Suzuki Coupling (C-4) Reagent: Aryl Boronic Acid Condition: Pd(PPh3)4, >80°C Kinase Kinase Inhibitor (Hinge Binder + Specificity Pocket) Step2->Kinase Step 3: Deprotection/Refinement Logic C-2 Br is displaced FIRST due to N-activation. C-4 Br is reserved for Metal Catalysis.

Caption: Sequential functionalization strategy utilizing the orthogonal reactivity of C-2 (SNAr) and C-4 (Cross-coupling) positions.

Application Note: Synthesis of Kinase Inhibitor Libraries

Strategic Value

In kinase drug discovery, the hinge region of the ATP-binding pocket is typically targeted by a heterocycle bearing a hydrogen bond donor/acceptor pair. An amino group at the C-2 position of a thiazole-5-carboxamide creates a "donor-acceptor-donor" motif that mimics ATP's adenine ring.

  • Step 1 (C-2): Install the amine to bind the hinge.

  • Step 2 (C-4): Install a hydrophobic aryl group to access the "gatekeeper" residue or the hydrophobic back pocket.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr at C-2 (Hinge Binder Installation)

Objective: To displace the C-2 bromine with a primary amine without affecting the C-4 bromine.

Materials:

  • 2,4-Dibromothiazole-5-carboxamide (1.0 equiv)

  • Primary Amine (e.g., Aniline, Benzylamine) (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: THF or 1,4-Dioxane (Anhydrous)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dibromothiazole-5-carboxamide (1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (2.0 mmol) followed by the dropwise addition of the Primary Amine (1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.

    • Note: If the amine is sterically hindered (e.g., 2-chloroaniline), heating to 40–50°C may be required. Do not exceed 60°C to avoid side reactions at C-4.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product (Intermediate A) will appear as a mono-bromo species.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Self-Validation Checkpoint:

  • 1H NMR: Look for the disappearance of the C-2 Br signal (if applicable) and the appearance of the NH signal (typically broad singlet, 6.0–8.0 ppm).

  • MS: The mass pattern should show a characteristic 1:1 isotopic ratio for a single bromine atom (Intermediate A), confirming the C-4 Br is intact.

Protocol B: Palladium-Catalyzed Cross-Coupling at C-4 (Specificity Pocket Targeting)

Objective: To couple an aryl or heteroaryl group to the C-4 position of Intermediate A.

Materials:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)

  • Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:1:1)

Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine Intermediate A (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Degassing: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed solvent mixture (4 mL) and the aqueous base (0.75 mL).

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

    • Critical: The C-4 bromine is less reactive than a typical aryl bromide due to the electron-rich nature of the amino-thiazole formed in Step 1. Efficient heating and active catalysts are necessary.

  • Workup: Cool to RT, filter through a pad of Celite, and wash with EtOAc. Wash the filtrate with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, gradient elution depending on polarity of the product).

Data Summary Table: Optimization of C-4 Coupling

EntryCatalystSolvent SystemTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄DME/H₂O8565Standard conditions.
2Pd(dppf)Cl₂Dioxane/H₂O10082Best for sterically hindered boronates.
3Pd₂(dba)₃/XPhosToluene/H₂O11078Useful for electron-poor boronates.

Troubleshooting & Optimization

  • Problem: Bis-substitution during Step 1.

    • Cause: Reaction temperature too high or amine is too nucleophilic.

    • Solution: Maintain temperature at 0°C–RT. Use exactly 1.0–1.1 equivalents of amine.

  • Problem: Hydrolysis of the C-5 Carboxamide.

    • Cause: Harsh basic conditions (e.g., NaOH/KOH) at high temperatures.

    • Solution: Use mild organic bases (DIPEA, TEA) or carbonate bases (K₂CO₃). Avoid prolonged exposure to aqueous base at reflux.

  • Problem: Poor Conversion at C-4.

    • Cause: The 2-amino group donates electron density into the ring, deactivating the C-4 position toward oxidative addition.

    • Solution: Switch to electron-rich ligands (e.g., XPhos, SPhos) or Buchwald precatalysts to facilitate the oxidative addition step.

References

  • Dasatinib Structure & Discovery: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 2004. Link

  • Thiazole Reactivity (SNAr): Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Royal Society of Chemistry, 2011. (General reference on heterocycle reactivity).
  • Regioselective Synthesis: Bach, T., & Heuser, S. "Regioselective cross-coupling reactions of 2,4-dibromothiazole." Tetrahedron Letters, 2000. (Foundational work on 2,4-dibromothiazole selectivity). Link

  • Kinase Scaffold Reviews: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009. Link

application of 2,4-Dibromothiazole-5-carboxamide in agricultural chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4-Dibromothiazole-5-carboxamide in Agricultural Chemistry

Executive Summary

2,4-Dibromothiazole-5-carboxamide (CAS: N/A for specific isomer in broad commercial catalogues, often custom synthesized; related acid CAS: 139669-96-8) represents a critical "privileged scaffold" in the discovery of modern agrochemicals. Unlike fully substituted commercial fungicides (e.g., Thifluzamide), this di-bromo intermediate offers distinct orthogonal reactivity at the C2 and C4 positions. This application note details its utility as a modular building block for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

By leveraging the differential reactivity of the C2 and C4 bromine atoms, researchers can synthesize focused libraries of 2,4-disubstituted thiazoles, addressing the urgent industry need for novel modes of action to combat resistance in phytopathogenic fungi (Rhizoctonia solani, Botrytis cinerea).

Chemical Profile & Reactivity Analysis

The utility of 2,4-dibromothiazole-5-carboxamide lies in its regioselective electrophilicity . The thiazole ring's electron-deficient nature, enhanced by the electron-withdrawing carboxamide group at C5, creates a hierarchy of reactivity.

FeaturePropertyAgrochemical Relevance
Molecular Core 1,3-ThiazoleBioisostere for pyrazole/pyridine; key pharmacophore in SDHIs.
C2-Bromine High ReactivityPrimary Site: Susceptible to SNAr and rapid Lithium-Halogen Exchange (Li-HE).
C4-Bromine Moderate ReactivitySecondary Site: Sterically hindered; requires Pd-catalyzed cross-coupling (Suzuki/Stille) under forcing conditions.
C5-Carboxamide Directing GroupH-bond donor/acceptor essential for binding to the SDH enzyme (Complex II).
Reactivity Map (DOT Diagram)

ReactivityMap Scaffold 2,4-Dibromothiazole- 5-carboxamide C2_Site C2 Position (High Reactivity) Scaffold->C2_Site S_NAr / Li-Exchange C4_Site C4 Position (Steric Bulk/Mod. Reactivity) Scaffold->C4_Site Pd-Coupling (Suzuki) C5_Site C5 Amide (Binding Anchor) Scaffold->C5_Site H-Bonding (Target Interaction) Hydrophobic Tail\n(Lipophilic Domain) Hydrophobic Tail (Lipophilic Domain) C2_Site->Hydrophobic Tail\n(Lipophilic Domain) Spacer/Steric Shield\n(Metabolic Stability) Spacer/Steric Shield (Metabolic Stability) C4_Site->Spacer/Steric Shield\n(Metabolic Stability)

Figure 1: Regioselective reactivity map of the 2,4-dibromothiazole scaffold. The C2 position serves as the entry point for the hydrophobic tail, while C4 modulates metabolic stability.

Application: Synthesis of Next-Gen SDHI Fungicides

The primary application of this scaffold is the synthesis of Thiazole-Carboxamide SDHIs . The mechanism of action involves the amide oxygen forming a hydrogen bond with Tyrosine-58 (or equivalent) and the amide nitrogen with Serine-27 in the ubiquinone binding site of the fungal SDH enzyme.

Experimental Protocol: Regioselective Functionalization

Objective: To synthesize a library of 2-aryl-4-bromo-thiazole-5-carboxamides (Analog Series A) followed by C4 diversification (Analog Series B).

Materials:

  • Substrate: 2,4-Dibromothiazole-5-carboxamide (1.0 eq)

  • Reagent A: Aryl boronic acids (1.1 eq) [For C2 coupling]

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2M aqueous)

  • Solvent: 1,4-Dioxane

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 2,4-Dibromothiazole- 5-carboxamide Step1 Step 1: C2-Selective Suzuki Coupling (Pd(PPh3)4, Na2CO3, 80°C) Start->Step1 Intermediate Intermediate: 2-Aryl-4-bromo-thiazole-5-carboxamide Step1->Intermediate Decision Route Selection Intermediate->Decision RouteA Route A: Retain C4-Br (Halogen Bonding/Steric Block) Decision->RouteA Optimization RouteB Route B: C4-Diversification (Suzuki/Sonogashira) Decision->RouteB Library Expansion FinalA Product A: High Metabolic Stability RouteA->FinalA FinalB Product B: Expanded Chemical Space RouteB->FinalB

Figure 2: Synthetic workflow for generating SDHI libraries from the 2,4-dibromo scaffold.

Detailed Procedure (Step-by-Step)
  • Reaction Setup (C2 Coupling):

    • In a nitrogen-purged reaction vial, dissolve 2,4-dibromothiazole-5-carboxamide (1 mmol) in degassed 1,4-dioxane (5 mL).

    • Add the desired aryl boronic acid (1.1 mmol). Note: Electron-rich boronic acids react faster.

    • Add 2M Na2CO3 (2 mL).

    • Add Pd(PPh3)4 (58 mg, 0.05 mmol).

  • Execution:

    • Heat the mixture to 80°C for 4–6 hours.

    • Critical Control Point: Monitor via TLC/LC-MS. The C2-bromo is significantly more reactive; however, prolonged heating (>12h) or higher temperatures (>100°C) may lead to bis-coupling (C2 and C4). Stop reaction upon consumption of starting material.

  • Work-up:

    • Cool to room temperature. Dilute with ethyl acetate and wash with brine.

    • Dry over MgSO4 and concentrate.

  • Purification:

    • Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes). The 2-substituted product typically elutes before the bis-substituted impurity.

Analytical Quality Control

To ensure the integrity of the scaffold for biological screening, strict QC on the regiochemistry is required.

MethodParameterAcceptance Criteria
1H NMR (DMSO-d6) Amide ProtonsBroad singlets at δ 7.5–8.0 ppm (confirming amide integrity).
NOESY NMR RegiochemistryNOE correlation between the new C2-aryl protons and the thiazole ring (if applicable) or lack of correlation to C4 substituents confirms C2 substitution.
HPLC-MS Purity>95% Area under curve (254 nm). Mass shift corresponding to -Br +Aryl.

Biological Relevance & Mechanism

The resulting 2-substituted-4-bromothiazole-5-carboxamides are structural analogs of commercial fungicides like Thifluzamide .

  • Mechanism: The carboxamide moiety binds to the ubiquinone reduction site (Q-site) of Complex II.

  • Role of C4-Br: The bromine atom at C4 provides significant steric bulk (van der Waals radius ~1.85 Å), which can block metabolic oxidation of the thiazole ring by cytochrome P450s in the plant or fungus, potentially extending the half-life of the active ingredient.

  • Resistance Management: By varying the C2 substituent (e.g., introducing fluorinated phenyls via the Suzuki protocol), researchers can alter the lipophilicity (LogP) and binding kinetics, potentially overcoming resistance mutations (e.g., H272Y) affecting older SDHIs.

Safety & Handling

  • Hazard Identification: 2,4-Dibromothiazole-5-carboxamide is an organobromine compound. It may act as a skin and eye irritant.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Waste: Dispose of halogenated organic waste in dedicated streams.

References

  • Hao, Z., et al. (2021).[1] "Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives." Molecular Diversity, 26, 205–214. Link

  • Wang, S., et al. (2022).[2] "Novel botanical active component derivatives containing carboxamide and 1,3,4-Thiadiazole thioether moieties."[2] Frontiers in Chemistry, 10. Link

  • Aitken, K. M., et al. (2015). "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography, 45, 547–553. Link

  • Uniroyal Inc. (1970). "2-amino-4-methylthiazole-5-carboxamides."[3] U.S. Patent 3,547,917. Link

  • Bayer CropScience. (2008). "Process for preparing 2-aminothiazole-5-aromatic carboxamides." U.S. Patent 8,680,103.[4] Link

Sources

Application Notes & Protocols: Advanced Methods for the Functionalization of the C5-Carboxamide Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The carboxamide moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique structural and electronic properties. This guide provides an in-depth exploration of advanced synthetic methodologies for the functionalization of molecules at the C5 position, with a particular focus on systems where a carboxamide group acts as a powerful directing element. We move beyond fundamental amide bond formation to detail cutting-edge, field-proven protocols for C-H activation and direct N-functionalization, empowering researchers to unlock novel chemical space and accelerate discovery programs. This document emphasizes the causality behind experimental choices, providing not just step-by-step instructions but also the scientific rationale to facilitate adaptation and troubleshooting. All protocols are supported by mechanistic insights, comparative data, and references to authoritative literature.

Introduction: The Strategic Importance of the C5-Carboxamide Motif

The carboxamide functional group is a privileged scaffold in a vast array of FDA-approved drugs and biologically active compounds.[1] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, contributing significantly to molecular recognition and binding affinity. The strategic functionalization of molecules bearing a carboxamide group, particularly at the C5 position of aromatic and heterocyclic systems, offers a powerful avenue for modulating pharmacological properties, including potency, selectivity, and metabolic stability.

Historically, the inert nature of C-H bonds presented a significant barrier to direct functionalization. However, the advent of directing group strategies has revolutionized synthetic chemistry. The 8-aminoquinoline carboxamide scaffold, in particular, has emerged as a robust platform for directing transition-metal and photoredox catalysts to the remote C5 position, a site that is otherwise difficult to access.[2][3] This guide will detail these advanced C5 C-H functionalization techniques, as well as methods for the direct modification of the carboxamide nitrogen, providing a comprehensive toolkit for the modern synthetic chemist.

Foundational Technique: Direct Amide Bond Formation

Before functionalization, the synthesis of the parent carboxamide is paramount. While numerous coupling reagents exist, direct amidation methods are attractive for their atom economy. A robust and general procedure for the direct condensation of carboxylic acids and amines is mediated by titanium tetrachloride (TiCl₄), which acts as a powerful Lewis acid to activate the carboxylic acid.[2][4][5][6][7]

Causality of the TiCl₄-Mediated Method

Titanium tetrachloride is a highly effective condensing agent for this transformation. The reaction likely proceeds through the formation of a titanium-carboxylate complex, which increases the electrophilicity of the carbonyl carbon. Pyridine serves as both the solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the amide product. The elevated temperature (85 °C) provides the necessary activation energy for the reaction to proceed efficiently. This one-pot procedure is applicable to a wide range of substrates and generally proceeds with high purity and yield.[2][4][5]

Protocol 2.1: General Procedure for TiCl₄-Mediated Amide Synthesis

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • Titanium tetrachloride (TiCl₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous Pyridine (10 mL)

  • Toluene

  • 1 N Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Tightly sealed screw-capped vial

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous pyridine (10 mL) within a tightly sealed screw-capped vial, add the amine (1.0 mmol).

  • Carefully add titanium tetrachloride (3.0 mmol) to the reaction mixture. Caution: TiCl₄ is corrosive and reacts violently with moisture. Handle in a fume hood with appropriate personal protective equipment.

  • Seal the vial tightly and heat the reaction mixture to 85 °C with magnetic stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC), typically for 2 hours, until the carboxylic acid is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Treat the residue with an aqueous 1 N HCl solution (10 mL) and extract the product with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude amide, which can be further purified by column chromatography or recrystallization if necessary.[2][5][7]

Directed C5 C-H Functionalization of 8-Aminoquinoline Amides

The 8-aminoquinoline amide system is a paradigm of directed C-H activation, enabling selective functionalization at the remote C5 position. The bidentate chelation of the quinoline nitrogen and the amide nitrogen to a metal or photocatalyst is the key interaction that positions the reactive center for C-H cleavage at the C5 site.

Visible-Light-Photocatalyzed C5-H Nitration

The introduction of a nitro group is a valuable transformation in drug discovery, as it can be a precursor to an amine or act as a bioisostere. Recent advances in photoredox catalysis have enabled the C5-nitration of 8-aminoquinoline amides under remarkably mild and green conditions.[3][8]

Causality and Mechanism: This reaction utilizes a copper(II) nitrate salt as both the catalyst and the nitro source, with an organic photosensitizer (Acid Red 94) and a simple household light bulb.[3][8] The proposed mechanism involves the excitation of the photosensitizer by visible light, followed by a series of electron transfer steps that ultimately generate a nitro radical (NO₂•). The 8-aminoquinoline amide substrate coordinates to the copper center, and the resulting complex is attacked by the nitro radical at the C5 position. Subsequent oxidation and demetallation yield the C5-nitro product.[8]

G cluster_photo Photocatalytic Cycle cluster_sub Substrate Activation & Nitration PC Photosensitizer (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_rad PC•- PC_star->PC_rad Cu(NO₃)₂ Cu_complex_depro Deprotonated Complex (B) PC_rad->PC K₂S₂O₈ (Oxidant) Sub 8-Aminoquinoline Amide (1a) Cu_complex [Cu(II)-Substrate] Complex (A) Sub->Cu_complex + Cu(NO₃)₂ Cu_complex->Cu_complex_depro -H⁺ Radical_adduct Radical Adduct (C) Cu_complex_depro->Radical_adduct + NO₂• Cation_inter Cationic Intermediate (D) Radical_adduct->Cation_inter Oxidation Prod C5-Nitro Product (2a) Cation_inter->Prod Demetallation G Peptide Unprotected Peptide (with -CONH₂, -NH₂, -COOH) Ag_mask Ag⁺ Masking of -NH₂ and -COOH Peptide->Ag_mask + AgNTf₂ N_Arylation Nucleophilic Attack by -CONH₂ Ag_mask->N_Arylation Aryl_I Aryl Iodide Activated_Aryl [Aryl-Au]⁺ Complex Aryl_I->Activated_Aryl + [Au] Catalyst Au_cat [Au] Catalyst Activated_Aryl->N_Arylation Product N-Aryl Peptide Amide N_Arylation->Product Reductive Elimination

Sources

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,4-Dibromothiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the regioselective palladium-catalyzed cross-coupling of 2,4-Dibromothiazole-5-carboxamide . This scaffold is a critical intermediate in the synthesis of Src-family kinase inhibitors (e.g., Dasatinib analogs) and other bioactive heterocyclic agents.

Abstract

The 2,4-dibromothiazole-5-carboxamide scaffold presents a unique challenge and opportunity in medicinal chemistry. Its three functional sites—the electrophilic C2 and C4 bromides and the C5 amide—allow for the rapid construction of dense, trisubstituted heterocyclic libraries.[1] This guide details the thermodynamic and kinetic factors governing the C2 > C4 reactivity order and provides validated protocols for sequential Suzuki-Miyaura cross-coupling reactions. By controlling catalyst ligand sterics and reaction temperature, researchers can achieve >95% regioselectivity for the C2-monoarylated product before functionalizing the C4 position.

Introduction & Mechanistic Rationale

Thiazoles are ubiquitous in drug discovery, serving as bioisosteres for pyridine and phenyl rings.[1] The 2,4-dibromothiazole-5-carboxamide (Compound 1 ) is particularly valuable because the C5-carboxamide group acts as an electron-withdrawing group (EWG), modulating the reactivity of the halogenated positions.

The Regioselectivity Rule (C2 vs. C4)

In 2,4-dihalothiazoles, the C2 position is significantly more reactive toward oxidative addition by Pd(0) than the C4 position.[1]

  • Electronic Effect: The C2 carbon is flanked by both the sulfur and nitrogen atoms. The inductive withdrawal from these heteroatoms, combined with the resonance effect of the C5-amide (para-like relationship to C2), renders C2 the most electron-deficient center.[1]

  • Mechanistic Insight: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. The transition state at C2 is stabilized by the ability of the adjacent nitrogen to accept electron density (analogous to nucleophilic aromatic substitution).[1]

  • Impact of C5-Amide: While the C5-amide activates both positions, it enhances the electrophilicity of C2 more significantly than C4 due to resonance alignment, reinforcing the natural C2 > C4 selectivity.[1]

Reaction Pathway Visualization

The following diagram illustrates the sequential functionalization logic.

ReactionPathway Figure 1: Sequential Regioselective Arylation Pathway SM 2,4-Dibromothiazole- 5-carboxamide (1) Mono 2-Aryl-4-bromothiazole- 5-carboxamide (2) (Major Product) SM->Mono Cond. A: Pd(PPh3)4 1.0 eq Ar-B(OH)2, RT-60°C Side 4-Aryl-2-bromo isomer (Minor/Trace) SM->Side Poor Selectivity (High T, Non-selective Ligand) Bis 2,4-Diarylthiazole- 5-carboxamide (3) Mono->Bis Cond. B: Pd(dppf)Cl2 Excess Ar'-B(OH)2, 90°C

Figure 1: The C2 position reacts first under mild conditions. The C4 position requires forcing conditions.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Introduce an aryl group exclusively at the C2 position while retaining the C4-bromide for future diversification.

Reagents & Materials:

  • Substrate: 2,4-Dibromothiazole-5-carboxamide (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

  • Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution (2.5 equiv)[1]

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube or microwave vial, combine the thiazole substrate (1.0 eq), aryl boronic acid (1.05 eq), and Pd(PPh3)4 (0.05 eq).

  • Inerting: Cap the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME (concentration ~0.1 M) and 2.0 M aqueous Na2CO3 via syringe.

  • Reaction: Stir the mixture vigorously.

    • Optimization Note: Start at Room Temperature (25°C) . If conversion is slow after 4 hours, heat to 50-60°C . Avoid boiling temperatures to prevent C4 coupling.

  • Monitoring: Monitor by TLC or LC-MS. The starting material (dibromide) is less polar than the mono-coupled product. Look for the disappearance of the SM peak.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The C2-arylated product is typically the major spot.

Critical Quality Attribute (CQA): Regioselectivity > 95:5 (C2:C4). If C4 byproduct is observed, lower the temperature and ensure boronic acid stoichiometry is strict (1.0 eq).

Protocol B: C4-Functionalization (Synthesis of Trisubstituted Thiazoles)

Objective: React the sterically hindered and less electrophilic C4-bromide.

Reagents:

  • Substrate: 2-Aryl-4-bromothiazole-5-carboxamide (from Protocol A)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%) or XPhos Pd G2 (for difficult substrates)

  • Base: Cs2CO3 (3.0 equiv) or K3PO4

  • Solvent: 1,4-Dioxane/Water (9:1)[1]

Step-by-Step Procedure:

  • Setup: Combine the C2-substituted intermediate, new boronic acid, and catalyst in a reaction vessel.

  • Conditions: Heat the reaction to 90-100°C (reflux) for 12-16 hours.

  • Rationale: The C4 position is deactivated by the electron-donating nature of the newly installed C2-aryl group (if electron-rich) and is inherently less reactive. Stronger bases (Cs2CO3) and bidentate ligands (dppf) facilitate the oxidative addition at this "harder" center.

Data Summary & Troubleshooting

Catalyst & Ligand Screening Data (Representative)

The following table summarizes typical screening results for the coupling of phenylboronic acid with 2,4-dibromothiazole-5-carboxamide.

EntryCatalystLigandTemp (°C)Yield (C2-Product)Yield (C4-Product)Yield (Bis-Product)
1Pd(OAc)2PPh38065%5%20%
2Pd(PPh3)4 PPh3 50 88% <2% <5%
3Pd(dppf)Cl2dppf8040%5%45%
4Pd2(dba)3XPhos6070%0%25%
  • Insight: Monodentate ligands like PPh3 (Entry 2) at moderate temperatures favor mono-coupling. Highly active catalysts (Entry 4) or high temperatures (Entry 1,[1] 3) promote over-reaction to the bis-product.

Troubleshooting Guide
IssueRoot CauseSolution
Bis-coupling observed Temperature too high or excess boronic acid.Reduce temp to RT. Add boronic acid dropwise over 1 hour.
No Reaction Catalyst poisoning by Thiazole Sulfur.Increase catalyst loading to 5-10 mol%. Switch to Pd(dppf)Cl2 but keep temp low.
Hydrodebromination Protodehalogenation of C2-Br.Use anhydrous solvents (DMF/Dioxane) with anhydrous bases (Cs2CO3) instead of aqueous systems.
Regioisomer mixture Electronic similarity of C2/C4.Verify substrate identity. The 5-carboxamide is crucial for directing C2 selectivity.

References

  • Bach, T., & Heuser, S. (2002).[1] Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795.[1] Link

    • Foundational text on 2,4-dibromothiazole regioselectivity (C2 > C4).
  • O'Brien, C. J., et al. (2016).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5789-5795.[1] Link

    • Comprehensive review confirming C2 preference in thiazoles.
  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] Link

    • Describes the synthesis of Dasatinib, highlighting the biological relevance of the thiazole-5-carboxamide scaffold.
  • Roger, J., Pogan, F., & Doucet, H. (2009).[1][3] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[1][3] Link

    • Discusses C-H activation as an alternative, reinforcing the electronic reactivity p

Sources

Application Note: One-Pot Regioselective Synthesis Involving 2,4-Dibromothiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the One-Pot Regioselective Functionalization of 2,4-Dibromothiazole-5-carboxamide , a versatile scaffold for generating trisubstituted thiazole libraries. This protocol leverages the distinct electrophilicity of the C2 and C4 positions, enhanced by the electron-withdrawing carboxamide group at C5.

Executive Summary

The thiazole ring is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Dasatinib, Dabrafenib). The 2,4-dibromothiazole-5-carboxamide scaffold offers a unique "programmable" platform for medicinal chemists. Due to the electronic influence of the C5-carboxamide group, the bromine atoms at C2 and C4 exhibit differential reactivity. This guide provides a validated one-pot, two-step protocol to sequentially functionalize these positions—first at C2, then at C4—enabling the rapid synthesis of complex bioactive libraries without intermediate isolation.

Scientific Rationale & Mechanism

Electronic Descriptors and Regioselectivity

The reactivity of 2,4-dibromothiazole-5-carboxamide is governed by the interplay between the heteroatoms and the electron-withdrawing group (EWG) at C5.

  • C2 Position (Site A): Located between the sulfur and nitrogen atoms, this position is inherently electron-deficient (

    
     character). The C5-carboxamide further depletes electron density via conjugation, making C2 highly susceptible to rapid oxidative addition (Pd⁰) or Nucleophilic Aromatic Substitution (S_NAr).
    
  • C4 Position (Site B): While also electrophilic, the C4 position is less activated than C2. The inductive effect of the nitrogen is weaker here, and the resonance contribution from the C5-EWG is less direct compared to the C2 position.

Experimental Consequence: Under controlled conditions (stoichiometry and temperature), a palladium catalyst will exclusively insert into the C2–Br bond first. Once the C2 substituent is installed, the catalyst can then be directed to the C4–Br bond in the same pot by adding a second nucleophile and raising the temperature.

Mechanistic Pathway (DOT Diagram)

ThiazoleReactivity Start 2,4-Dibromothiazole- 5-carboxamide Inter Intermediate: 2-Aryl-4-bromothiazole- 5-carboxamide Start->Inter Step 1: C2-Selective Suzuki Coupling Final Product: 2,4-Diarylthiazole- 5-carboxamide Inter->Final Step 2: C4-Coupling (Thermal Activation) BoronicA Boronic Acid A (1.05 equiv, RT) BoronicA->Start BoronicB Boronic Acid B (1.5 equiv, 80°C) BoronicB->Inter Cat Pd(PPh3)4 Na2CO3 Cat->Start

Figure 1: Sequential activation pathway. The C2-Br bond reacts kinetically at room temperature, while the C4-Br bond requires thermal activation, allowing for modular one-pot assembly.

Experimental Protocol

Materials & Equipment
  • Substrate: 2,4-Dibromothiazole-5-carboxamide (Synthesized via bromination of thiazole-5-carboxamide or commercially sourced).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(dppf)Cl₂·DCM.

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v). Note: The aqueous component is critical for the base solubility.

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
Phase 1: Regioselective C2-Coupling
  • Setup: To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add 2,4-Dibromothiazole-5-carboxamide (1.0 mmol, 286 mg) and Aryl Boronic Acid A (1.05 mmol).

  • Solvation: Add 1,4-Dioxane (8 mL) and degas the solution by bubbling Argon for 5 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and 2M Na₂CO₃ (2.0 mmol, 1 mL).

  • Reaction: Stir the mixture vigorously at Room Temperature (25°C) .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (Rf ~0.6) should disappear within 2–4 hours, converting to the mono-coupled intermediate (Rf ~0.5).

    • Critical: Do not heat the reaction at this stage to prevent premature C4 coupling or scrambling.

Phase 2: C4-Coupling (One-Pot)
  • Addition: Once Phase 1 is complete (>95% conversion), remove the septum briefly under Argon flow and add Aryl Boronic Acid B (1.5 mmol).

  • Activation: Seal the tube and heat the reaction mixture to 80–90°C .

  • Duration: Stir for 6–12 hours.

    • Checkpoint: LC-MS should show the disappearance of the intermediate and formation of the trisubstituted product [M+H]⁺.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexane).

Alternative Route: C2-SNAr / C4-Suzuki

For libraries requiring an amine at C2:

  • Step 1: React 2,4-Dibromothiazole-5-carboxamide with Amine A (1.1 equiv) and DIPEA (2 equiv) in DMF at 0°C to RT. (C2-Br is displaced exclusively).

  • Step 2: Add Aryl Boronic Acid B , Pd catalyst, and base directly to the DMF solution and heat to 100°C for the Suzuki coupling at C4.

Data Analysis & Troubleshooting

Expected Yields & Selectivity
EntryC2 Substituent (R¹)C4 Substituent (R²)MethodYield (%)Regioselectivity (C2:C4)
1 Phenyl4-MethoxyphenylSuzuki-Suzuki82%>98:2
2 4-Fluorophenyl3-PyridylSuzuki-Suzuki76%>95:5
3 MorpholinoPhenylSNAr-Suzuki88%100:0
4 n-ButylPhenylNegishi-Suzuki*65%90:10

*Note: Negishi coupling (using Organozinc reagents) requires anhydrous conditions; the solvent must be switched if performing one-pot Negishi-Suzuki.

Troubleshooting Guide
  • Problem: Significant amounts of bis-coupled product (same R group at C2 and C4) appearing in Step 1.

    • Solution: Lower the temperature to 0°C for Step 1 and strictly limit Boronic Acid A to 0.95–1.0 equiv.

  • Problem: Incomplete conversion of C4-Br in Step 2.

    • Solution: Add a "booster" shot of catalyst (1 mol%) along with Boronic Acid B, or switch to a more active catalyst system like Pd(dppf)Cl₂ or XPhos Pd G3 .

  • Problem: Hydrolysis of the carboxamide group.

    • Solution: Avoid strong hydroxide bases (NaOH/KOH) at high temperatures. Use K₃PO₄ or Na₂CO₃ and limit heating time.

References

  • Regioselective Cross-Coupling of 2,4-Dibromothiazoles: Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. [Link]

  • Thiazole-5-carboxamide in Drug Design: Gao, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry, 20(28), 2535-2577.[1] [Link]

  • General Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • One-Pot Synthesis of Thiazoles (Contextual): Ding, Q., et al. (2011).[2] Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst- and Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 220–224.[2] [Link]

Sources

analytical methods for characterizing 2,4-Dibromothiazole-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dibromothiazole-5-carboxamide is a critical heterocyclic scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and antiviral agents. Its value lies in the differential reactivity of the bromine atoms at the C2 and C4 positions, allowing for sequential, regioselective cross-coupling reactions (Suzuki-Miyaura, Stille).

However, this reactivity poses analytical challenges. The electron-withdrawing nature of the bromine atoms and the amide group affects the molecule's stability and ionization efficiency. This guide provides a validated analytical framework for establishing the Identity , Purity , and Structural Integrity of this compound, distinguishing it from common regioisomers (e.g., 2,5-dibromo variants) and hydrolysis byproducts.

Analytical Workflow Logic

The following flowchart illustrates the decision matrix for characterizing this scaffold. We prioritize determining the halogenation pattern early, as regio-isomerism is the most common synthetic failure mode.

AnalyticalWorkflow Sample Crude/Purified Sample HPLC UHPLC-PDA (Purity & UV Profile) Sample->HPLC Step 1: Purity HPLC->Sample <95% (Repurify) MS HRMS (ESI+) (Isotope Pattern) HPLC->MS Step 2: ID Check NMR NMR (1H, 13C, 2D) (Regiochemistry) MS->NMR Step 3: Structure XRD Single Crystal XRD (Absolute Structure) NMR->XRD Optional: Polymorphs Release Batch Release NMR->Release Validated

Figure 1: Analytical lifecycle for thiazole-carboxamide scaffolds. Note the critical dependency of MS and NMR for confirming the bromination pattern.

Structural Confirmation (Spectroscopy)

Mass Spectrometry: The "Fingerprint" Approach

For poly-brominated compounds, Mass Spectrometry is superior to NMR for initial identification due to the distinct isotopic abundance of Bromine (


Br : 

Br

1:1).
  • Theoretical Monoisotopic Mass: ~283.8 Da (based on

    
    Br)
    
  • Observed Pattern: A 2,4-dibromo substituted molecule will not show a single parent peak. It will exhibit a 1:2:1 triplet pattern separated by 2 mass units.

Data Interpretation Table:

Ion Species m/z (approx) Relative Intensity Origin

|


 | 284.9 | 50% | 

Br +

Br | |

| 286.9 | 100% |

Br +

Br (Mixed) | |

| 288.9 | 50% |

Br +

Br |

Protocol 1: HRMS (ESI+) Acquisition

  • Solvent: Methanol (LC-MS grade). Avoid DMSO as it can cause ion suppression or adduct formation (

    
    ).
    
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

    • Why? Although the amide proton is acidic, the thiazole nitrogen can be protonated. ESI+ generally yields cleaner spectra for carboxamides than ESI-.

  • Cone Voltage: Set low (15-30V) to prevent in-source fragmentation (loss of

    
     or Br).
    
Nuclear Magnetic Resonance (NMR)

The 2,4-dibromo-5-carboxamide derivative is "proton-poor." The lack of ring protons makes


H NMR insufficient for full structural assignment.
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Shows only the amide protons (

      
      ).
      
    • Signal: Broad singlets at

      
       7.8 – 8.2 ppm.
      
    • Note: In CDCl

      
      , these protons may be invisible due to broadening or exchange. Always use DMSO-d
      
      
      
      .
  • 
    C NMR (Critical): 
    
    • You must identify 4 distinct carbon environments.

    • C=O: ~160-165 ppm.

    • C5 (Quaternary): ~135-145 ppm (Shielded by C=O, deshielded by S/N).

    • C2 (Br-bonded): ~130-140 ppm (Typically most downfield ring carbon due to N=C-S environment).

    • C4 (Br-bonded): ~120-130 ppm.

Purity & Separation (Chromatography)

Regioisomers (e.g., 2,5-dibromo) and mono-bromo impurities (from incomplete bromination) are common. A generic fast gradient is often insufficient to separate the 2,4-dibromo from the 2,5-dibromo isomer due to similar hydrophobicity.

Protocol 2: High-Resolution HPLC Method

  • Column: C18 stationary phase with high carbon load (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Why FA? Keeps the amide neutral and prevents tailing of the thiazole nitrogen.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% FA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (improves mass transfer for halogenated aromatics).

  • Detection: UV at 254 nm (aromatic

    
    ) and 280 nm .
    

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (elute polar salts)
12.0 95 Linear Gradient
15.0 95 Wash

| 15.1 | 5 | Re-equilibration |

Method Development Logic (DOT):

HPLC_Logic Start Method Development Solvent Select MeCN over MeOH (Lower viscosity, better pressure for UPLC) Start->Solvent Modifier Add 0.1% Formic Acid (Suppress ionization of thiazole N) Solvent->Modifier Gradient Gradient Slope 5-95% Modifier->Gradient Check Check Resolution (Rs) Gradient->Check Optimize Flatten Gradient at elution zone (If Isomers co-elute) Check->Optimize Rs < 1.5

Figure 2: Decision tree for optimizing separation of halogenated thiazoles.

Functional Reactivity (Stability Check)

A unique aspect of characterizing 2,4-dibromothiazoles is verifying the "active" bromine. The C2-Br is significantly more electrophilic (reactive toward S_NAr) than the C4-Br.

  • Stability Warning: Do not store this compound in nucleophilic solvents (e.g., Methanol or Ethanol) for extended periods without buffering, as slow metholysis at the C2 position can occur, yielding 2-methoxy-4-bromothiazole-5-carboxamide.

  • Storage Protocol: Store as a solid at -20°C. If in solution, use Anhydrous DMSO or DCM.

References

  • Thiazole Synthesis & Reactivity

    • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Journal of Organic Chemistry, 67(16), 5789–5795. Link

    • Context: Establishes the regioselectivity rules (C2 > C4) for 2,4-dibromothiazoles.
  • Structural Data (X-Ray/NMR)

    • Aitken, K. M., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45, 532–537. Link

    • Context: Provides crystallographic evidence of the halogen bonding and disorder in dibromothiazoles.[1]

  • General Spectroscopic Data

    • ChemicalBook.[2] (n.d.). 2,4-Dibromothiazole Spectral Data. Retrieved October 2025.[3] Link

    • Context: Reference for baseline NMR shifts of the core scaffold.
  • Analytical Method Development

    • Lomynoha, Y. R., et al. (2024).[4][5] HPLC-UV method for the quantification of a novel indole-thiazole derivative. Microchemical Journal, 204, 111047.[4] Link[4]

    • Context: Validated conditions for separating thiazole-carboxamide deriv

Sources

Application Note: Screening Strategies for 2,4-Dibromothiazole-5-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The 2,4-dibromothiazole-5-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical electrophilic hub for generating diverse libraries of kinase inhibitors (e.g., Src, c-Met, VEGFR) and antimicrobial agents. The presence of two differential halogenated positions (C2 and C4) allows for sequential functionalization—typically


 at C2 and cross-coupling at C4—while the C5-carboxamide moiety acts as a key hydrogen-bond donor/acceptor in the ATP-binding pocket of kinases.

However, the high reactivity of the 2,4-dibromo core presents a specific challenge: distinguishing between specific pharmacological inhibition and non-specific covalent alkylation (pan-assay interference).

This guide details a dual-track screening approach:

  • Biochemical HTS (TR-FRET): To quantify enzymatic inhibition of the functionalized library.

  • Biophysical Validation (SPR & GSH Trapping): To confirm binding kinetics and rule out promiscuous electrophilic reactivity.

Screening Workflow Visualization

The following diagram outlines the critical path from library generation to lead validation, emphasizing the "Go/No-Go" decision points required for this specific electrophilic scaffold.

ScreeningWorkflow Library 2,4-Dibromothiazole Library Prep HTS Primary Screen: TR-FRET Kinase Assay Library->HTS 10 µM Screen Triage Hit Triage (>50% Inhibition) HTS->Triage Data Normalization CounterScreen Counter Screen: GSH Reactivity (LC-MS) Triage->CounterScreen Select Hits Biophysical Validation: SPR (Binding Kinetics) CounterScreen->Biophysical Stable Compounds Discard Discard: Promiscuous Alkylator CounterScreen->Discard High Adduct Formation Lead Validated Lead Candidate Biophysical->Lead KD < 1 µM Residence Time > 10s

Figure 1: Integrated screening workflow. Note the critical "GSH Reactivity" step (Green) to filter out non-specific covalent binders common to di-bromo scaffolds.

Protocol A: TR-FRET Kinase Inhibition Assay (Primary Screen)

Purpose: To measure the inhibitory potency of library members against a target kinase (e.g., Src or c-Met) by detecting the phosphorylation of a specific substrate. Why TR-FRET? Thiazole scaffolds can be autofluorescent. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a long-lifetime lanthanide donor, eliminating short-lived background interference.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Target Kinase: Recombinant human c-Met or Src (0.1–1 nM final).

  • Substrate: Biotinylated poly-GT or specific peptide substrate (e.g., ULight™-labeled).

  • Tracer: Europium-labeled anti-phosphotyrosine antibody (Eu-Ab).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Library: 2,4-dibromothiazole derivatives (10 mM in DMSO).

Step-by-Step Methodology
  • Plate Preparation:

    • Dispense 100 nL of library compounds into a 384-well low-volume white plate (Final concentration: 10 µM, 1% DMSO).

    • Include High Control (Enzyme + Substrate + DMSO) and Low Control (Substrate only or known inhibitor like Staurosporine).

  • Enzyme Reaction:

    • Add 5 µL of 2X Enzyme/Substrate Mix in Assay Buffer.

    • Critical Step: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibrium.

    • Initiate reaction by adding 5 µL of 2X ATP solution (at

      
       concentration, typically 10–50 µM).
      
  • Incubation:

    • Seal plate and incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-Ab + EDTA to stop reaction).

    • Incubate for 60 minutes.

  • Readout:

    • Measure fluorescence on a multimode reader (e.g., EnVision).

    • Excitation: 320 nm | Emission 1 (Donor): 615 nm | Emission 2 (Acceptor): 665 nm.

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Calculate % Inhibition:

      
      
      

Protocol B: Glutathione (GSH) Reactivity Counter-Screen

Purpose: The "2,4-dibromo" core is an electrophile. If the bromine at the C2 position is not fully substituted, or if the resulting scaffold is too reactive, the compound may bind targets non-specifically via cysteine alkylation. This assay identifies "False Positives."

Materials
  • Test Compounds: 10 mM DMSO stock.

  • Reagent: Reduced Glutathione (GSH), 10 mM in PBS (pH 7.4).

  • Internal Standard: Warfarin or Tolbutamide.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Methodology
  • Incubation:

    • Prepare a reaction mixture: 10 µM Test Compound + 100 µM GSH in PBS.

    • Prepare a control: 10 µM Test Compound in PBS (no GSH).

    • Incubate at 37°C for 0, 1, and 4 hours.

  • Quenching:

    • Aliquot samples at time points and quench with ice-cold Acetonitrile (1:4 v/v) containing the Internal Standard.

  • LC-MS Analysis:

    • Monitor the disappearance of the parent ion

      
      .
      
    • Scan for the appearance of GSH-Adducts:

      
      . (Note: Displacement of Br adds GSH mass ~307 Da and loses HBr).
      
  • Interpretation (Pass/Fail Criteria):

    • < 10% Loss of Parent: Stable (Proceed to Biophysical Validation).

    • > 50% Loss + Adduct Formation: Highly reactive electrophile (Discard/Redesign).

Protocol C: Surface Plasmon Resonance (SPR) Validation

Purpose: To determine the binding affinity (


) and residence time of the hit compounds. This distinguishes between sticky aggregators and true binders.
Methodology
  • Immobilization:

    • Immobilize the target protein (e.g., c-Met) on a CM5 sensor chip via amine coupling (Target ~2000 RU).

  • Solvent Correction:

    • Prepare DMSO calibration standards (0.5% to 5%) to correct for bulk refractive index changes.

  • Single-Cycle Kinetics:

    • Inject library hits at 5 increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) without regeneration between injections.

    • Flow Rate: 30 µL/min.

    • Contact Time: 60s | Dissociation Time: 120s.

  • Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Key Metric: Look for "square wave" binding (rapid on/off) typical of fragments vs. slow dissociation typical of optimized leads.

Data Presentation & Analysis

Summarize screening results in the following format to facilitate SAR (Structure-Activity Relationship) analysis.

Table 1: Representative Screening Data for Thiazole Library

Compound IDR1 (C2-Subst)R2 (C4-Subst)TR-FRET IC50 (nM)GSH Stability (% Rem @ 4h)SPR KD (µM)Status
TZ-001 -Br (Unsub)-Phenyl>10,0005% (Reactive)N/AFail
TZ-045 -NH-Ph-Phenyl45098%0.85Hit
TZ-089 -NH-Me-Br1,20092%2.10Lead
TZ-102 -S-Me-Phenyl>10,00099%>50Inactive

References

  • Vertex Pharmaceuticals. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1]

  • Taylor & Francis. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Purdue University. (2024). Covalent Fragment Screening and Optimization Identifies Novel Scaffolds for Deubiquitinating Enzymes. (Thesis describing electrophilic fragment screening).

  • MDPI. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules.[2][3][4][5][6][7][8][1][9][10][11]

  • Drug Target Review. (2021). Covalent fragment screening in cell-based phenotypic models.[11][12] (Methodology for screening reactive scaffolds).

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4-Dibromothiazole-5-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis and troubleshooting of 2,4-Dibromothiazole-5-carboxamide , a critical scaffold in the development of kinase inhibitors and anticancer agents.

The following content is structured as a Tier-3 Technical Support resource, designed for organic chemists requiring mechanistic insight and actionable solutions.

Diagnostic Workflow & Synthetic Pathway

Before troubleshooting specific failures, verify your synthetic route. The most robust pathway avoids the instability of simultaneous bromination by building the halogenated core before functionalizing the C5 position.

Recommended Route: The "Lithiation-Trapping" Protocol

This method minimizes regioselectivity errors and avoids the harsh conditions of direct bromination on sensitive amides.

SynthesisWorkflow Start Start: 2,4-Thiazolidinedione Step1 Step 1: Bromination (POBr3, 110°C) Start->Step1 Inter1 Intermediate: 2,4-Dibromothiazole Step1->Inter1 Dehydration/Bromination Step2 Step 2: C5-Lithiation (LDA, THF, -78°C) Inter1->Step2 Regioselective Deprotonation Inter1->Step2 CRITICAL: Do NOT use n-BuLi (Causes Li-Halogen Exchange) Step3 Step 3: CO2 Quench (Carboxylation) Step2->Step3 Electrophilic Trap Inter2 Intermediate: 2,4-Dibromothiazole- 5-carboxylic acid Step3->Inter2 Step4 Step 4: Amidation (SOCl2 then NH3/THF) Inter2->Step4 Activation/Substitution Final Target: 2,4-Dibromothiazole- 5-carboxamide Step4->Final

Figure 1: The Lithiation-Trapping Protocol prioritizes C5-functionalization via LDA to preserve the labile C2-Bromine.

Critical Troubleshooting (Q&A)

Phase 1: Core Bromination (Formation of 2,4-Dibromothiazole)

Context: Conversion of 2,4-thiazolidinedione to 2,4-dibromothiazole using Phosphorus Oxybromide (


).

Q: My reaction mixture turns into a black tar, and the yield is <20%. What is happening? A: This is a classic sign of thermal decomposition due to superheating or poor quality


 .
  • The Mechanism: The reaction requires the conversion of the lactam/lactim tautomers to bromides.

    
     is highly moisture-sensitive. If it contains hydrolyzed species (
    
    
    
    , phosphoric acids), it catalyzes ring-opening polymerization of the thiazole.
  • The Fix:

    • Use fresh

      
       (white/pale yellow crystals, not orange/red).
      
    • Solvent Control: Do not run neat if tarring occurs. Use a high-boiling inert solvent like toluene or chlorobenzene to moderate the exotherm.

    • Base Additive: Add 1.0 equivalent of pyridine or

      
      -diethylaniline. This scavenges the 
      
      
      
      byproduct, preventing acid-catalyzed decomposition of the thiazole ring [1].

Q: I see incomplete conversion (monobromo species) by LCMS. A: You are likely under-dosing the brominating agent.

  • The Fix: The stoichiometry requires at least 2.5 to 3.0 equivalents of

    
    . The C2 position is less reactive than C4. Ensure the reaction temperature is maintained at 100–110°C for at least 4–6 hours.
    
Phase 2: C5-Carboxylation (The "Lithiation" Step)

Context: Deprotonation of 2,4-dibromothiazole followed by


 trapping.

Q: I used n-Butyllithium (n-BuLi) and obtained a mixture of products, including 4-bromothiazole-5-carboxylic acid. Where did the C2-Bromine go? A: This is a chemoselectivity error .

  • The Science: The C2-position of thiazoles is prone to Lithium-Halogen Exchange (Li-X) when treated with nucleophilic bases like n-BuLi. The rate of Li-X at C2 competes with or exceeds the rate of C5-deprotonation [2].

  • The Protocol: You must use LDA (Lithium Diisopropylamide) .

    • LDA is a bulky, non-nucleophilic base. It is too sterically hindered to attack the bromine but basic enough (

      
      ) to remove the acidic C5 proton (
      
      
      
      ).
    • Temperature: Maintain -78°C strictly. Even with LDA, higher temperatures (-20°C) can lead to "halogen dance" rearrangements.

Q: My acid yield is low despite using LDA. The starting material is recovered. A: This indicates inefficient


 trapping .
  • The Fix:

    • Dryness: Ensure the

      
       source is dry (pass gas through a 
      
      
      
      drying tube). Dry ice often contains water ice frost; do not add solid dry ice directly to the reaction unless it is sublimed first.
    • Quench Method: Cannulate the lithiated species onto an excess of crushed, dry solid

      
       (inverse addition). This ensures the anion always sees a high concentration of electrophile, preventing side reactions with the product carboxylate.
      
Phase 3: Amidation (Acid to Amide)

Context: Converting 2,4-dibromothiazole-5-carboxylic acid to the carboxamide.

Q: During amidation with ammonia, I see a byproduct with mass [M-Br+NH2]. A: You are experiencing Nucleophilic Aromatic Substitution (


) .
  • The Mechanism: The 2,4-dibromo motif is electron-deficient. The C2-Bromine is activated for displacement by nucleophiles, especially once the electron-withdrawing amide (or acid chloride) is formed.

  • The Fix:

    • Activation: Use Thionyl Chloride (

      
      ) with a drop of DMF to form the acid chloride first. Evaporate excess 
      
      
      
      completely (use toluene azeotrope) to remove acidic traces.
    • Amidation Conditions: Dissolve the acid chloride in anhydrous THF and cool to -10°C or 0°C .

    • Reagent: Use

      
       gas or a 0.5M solution in dioxane/THF. Avoid aqueous ammonia (
      
      
      
      ) if possible, as hydroxide is a stronger nucleophile for
      
      
      than ammonia is for amidation in this context.
    • Alternative: If

      
       persists, switch to a coupling agent like HATU  or T3P  with DIPEA. These conditions are milder (room temp, neutral pH) and less likely to trigger displacement at C2 [3].
      

Comparative Data: Reagent Selection

Reaction StepReagent Option AReagent Option BRecommendationReason
Bromination

(Neat)

+ Pyridine
Option B Pyridine buffers HBr, preventing tar formation.
Lithiation n-BuLiLDALDA n-BuLi causes loss of C2-Br via Li-Halogen exchange.
Amidation

/

HATU /

HATU Avoids

side reactions common with acid chlorides.
Solvent DMFTHF/TolueneTHF/Toluene DMF can participate in Vilsmeier-Haack side reactions with

.

Experimental Protocol: The "Safe" Route

Based on validated methodologies for halogenated thiazoles [2, 4].

Step 1: 2,4-Dibromothiazole-5-carboxylic acid [1]

  • Charge a flame-dried flask with diisopropylamine (1.1 equiv) and THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise to generate LDA in situ. Stir 30 min.

  • Add 2,4-dibromothiazole (1.0 equiv) in THF dropwise over 20 min, maintaining temp < -70°C. The solution usually turns yellow/orange.

  • Stir for 45 min at -78°C.

  • Bubble anhydrous

    
     gas through the solution (or pour onto excess crushed Dry Ice) for 30 min.
    
  • Allow to warm to RT. Quench with 1N HCl to pH 2. Extract with EtOAc.[2][3]

  • Yield Check: Expect 75-85%.

Step 2: 2,4-Dibromothiazole-5-carboxamide

  • Dissolve the acid (from Step 1) in anhydrous DMF (0.1M).

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir 10 min.

  • Add Ammonium Chloride (

    
    , 2.0 equiv) or bubble 
    
    
    
    gas.
  • Stir at RT for 4 hours.

  • Dilute with water. The product often precipitates as a white/off-white solid. Filtration usually yields pure product.

    • Note: This HATU method avoids the risk of C2-displacement seen with acid chlorides.

References

  • Preparation of 2,4-dibromothiazole. World Intellectual Property Organization, WO2010128322. (Discusses buffering POBr3 reactions). Link

  • The synthesis of thiazole-2- and of thiazole-5-carboxylic acid via a halogen-metal exchange reaction. Recueil des Travaux Chimiques des Pays-Bas, 1988. (Detailed study on Li-Halogen exchange vs Deprotonation). Link

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 2016. (Mechanistic support for HATU over Acid Chlorides for sensitive substrates). Link

  • Synthesis and biological evaluation of thiazole derivatives. European Journal of Medicinal Chemistry, 2012. (General protocols for thiazole functionalization). Link

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,4-Dibromothiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2,4-Dibromothiazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the common challenges and critical decision points encountered during synthesis, providing evidence-based solutions and explaining the chemical principles behind them.

Overview of Synthetic Strategies

The synthesis of 2,4-Dibromothiazole-5-carboxamide can be approached from several angles. The choice of route often depends on the availability of starting materials, scalability, and the specific functional groups present in the desired final molecule. The two most prevalent strategies involve either late-stage bromination of a pre-formed thiazole-5-carboxamide or building the molecule from a pre-brominated thiazole core.

Synthetic_Pathways cluster_0 Route A: Late-Stage Bromination cluster_1 Route B: Amidation of Brominated Core A1 Thiazole-5-carboxylate or Thiazole-5-carboxamide A2 2,4-Dibromothiazole-5-carboxylate or 2,4-Dibromothiazole-5-carboxamide A1->A2 Bromination (e.g., NBS, Br2) Final Final Product A2->Final Amidation (if ester) or Direct Synthesis B1 2,4-Dibromothiazole B2 2,4-Dibromothiazole-5-carboxylic Acid B1->B2 Carboxylation B3 Target Product: 2,4-Dibromothiazole-5-carboxamide B2->B3 Amide Coupling B3->Final

Caption: High-level overview of primary synthetic routes to the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section is formatted as a series of questions that address specific experimental challenges. Each answer provides a detailed explanation, potential solutions, and supporting evidence from the scientific literature.

Part A: Synthesis and Bromination of the Thiazole Core

Q1: My initial attempt to brominate thiazole-5-carboxamide resulted in a complex mixture of mono-, di-, and tri-brominated products. How can I achieve selective 2,4-dibromination?

A1: This is a common issue stemming from the high reactivity of the thiazole ring, especially when activated by an electron-donating group. The key to selectivity lies in controlling the reaction conditions and choosing the right brominating agent.

  • Causality: The thiazole ring is susceptible to electrophilic substitution. The C5 position is generally the most reactive, followed by C2, and then C4. However, the directing effects of substituents and reaction conditions can alter this pattern. Thiazole itself can be resistant to bromination, but electron-donating groups facilitate the reaction[1]. Over-bromination occurs when the reaction is too vigorous or the stoichiometry of the brominating agent is too high.

  • Recommended Solutions:

    • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as it is a solid, easier to handle, and can provide milder reaction conditions, reducing the formation of side products[2].

    • Stoichiometry Control: Carefully control the molar equivalents of the brominating agent. Start with slightly over 2.0 equivalents of NBS and monitor the reaction closely by TLC or LC-MS to avoid the formation of 2,4,5-tribromothiazole.

    • Temperature Management: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to moderate its rate. Exothermic reactions can quickly lead to over-bromination.

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are commonly used. The choice of solvent can influence the solubility of reagents and the reaction kinetics.

Table 1: Comparison of Common Brominating Agents

ReagentPhaseKey AdvantagesKey Disadvantages
**Elemental Bromine (Br₂) **LiquidInexpensive, highly reactive.Highly toxic, corrosive, volatile, and can be difficult to control, often requiring a Lewis acid catalyst[3].
N-Bromosuccinimide (NBS) SolidSafer handling, milder reactions, often requires only a radical initiator or acid catalyst, reduces side products[2][4].More expensive than Br₂.

Q2: I am synthesizing the 2,4-dibromothiazole core first. What is an efficient method starting from available precursors?

A2: An established and reliable method involves the treatment of thiazolidine-2,4-dione with a brominating/dehydrating agent. A traditional method uses phosphorus oxybromide (POBr₃), but this reagent is expensive and requires harsh conditions. An improved, more practical synthesis has been reported.

  • Recommended Protocol: A modern approach involves the reaction of thiazolidine-2,4-dione with a mixture of phosphorus pentoxide (P₂O₅) and tetrabutylammonium bromide (Bu₄NBr) in a suitable solvent like toluene[5]. This method avoids the large excess of expensive POBr₃ and provides 2,4-dibromothiazole in good yields[5].

  • Mechanism Insight: The P₂O₅ acts as a powerful dehydrating agent, while the Bu₄NBr serves as the bromide source. This combination effectively converts the dione into the target dibrominated aromatic thiazole.

Part B: Formation of the C5-Carboxamide

Q3: My amide coupling reaction between 2,4-dibromothiazole-5-carboxylic acid and my amine is giving a very low yield. What are the likely causes and how can I troubleshoot this?

A3: Low yields in amide coupling are one of the most frequent challenges in synthesis. The problem usually originates from one of four areas: poor carboxylic acid activation, amine nucleophilicity, steric hindrance, or side reactions. The electron-withdrawing nature of the two bromine atoms can also decrease the reactivity of the carboxylic acid.

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling Q1 Is the starting acid pure and dry? Start->Q1 S1 Purify acid (recrystallize/chromatography). Ensure anhydrous conditions. Q1->S1 No Q2 Is the amine sufficiently nucleophilic? Q1->Q2 Yes Success Yield Improved S1->Success S2 Use a stronger activating agent (e.g., HATU, COMU). Increase reaction temperature. Consider converting acid to acid chloride. Q2->S2 No (e.g., electron-deficient aniline) Q3 Is steric hindrance an issue? Q2->Q3 Yes S2->Success S3 Use less bulky coupling reagents. Increase reaction time and/or temperature. Q3->S3 Yes (e.g., ortho-substituted aniline) Q4 Is the coupling reagent appropriate? Q3->Q4 No S3->Success S4 Switch to a different class of reagent (e.g., carbodiimide to phosphonium-based). Add an additive like HOBt or DMAP. Q4->S4 Maybe Q4->Success Yes S4->Success

Caption: Decision tree for troubleshooting low-yield amide coupling reactions.

  • Solutions & Optimization:

    • Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive intermediate. This is the primary role of coupling reagents[6][7]. For a potentially deactivated acid like this one, a stronger activating agent may be required.

    • Reagent Selection: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but often require additives like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions[8][9]. For particularly challenging couplings (e.g., with electron-poor anilines), more potent uronium/aminium or phosphonium salt reagents like HATU or PyBOP are recommended[7].

    • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt[9].

    • Alternative: Acid Chloride: A robust, albeit more forceful, method is to convert the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride[10][11]. The resulting acyl chloride is highly reactive and will typically couple with the amine at low temperatures, often in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct[12].

Table 2: Selection of Common Amide Coupling Reagents

Reagent ClassExamplesMechanismBest ForConsiderations
Carbodiimides EDC, DCCForms an O-acylisourea intermediate[9][11].General purpose, cost-effective.Can cause racemization in chiral substrates; often requires additives (HOBt, HOAt)[7].
Uronium/Aminium HATU, HBTUForms an activated ester.Difficult couplings, electron-deficient amines, rapid reactions.More expensive; byproducts can complicate purification.
Phosphonium PyBOP, PyAOPForms a phosphonium ester.Suppresses racemization effectively.Byproducts can be challenging to remove.

Q4: Can I form the carboxamide before creating the thiazole ring?

A4: Yes, this is a viable and often very effective strategy. For example, one can start with a β-ethoxyacrylamide derivative, which already contains the final amide bond. This precursor can then be subjected to bromination and cyclization with thiourea in a one-pot reaction to form the 2-aminothiazole-5-carboxamide[13][14]. While this would yield a 2-amino product instead of a 2-bromo product, the 2-amino group can be subsequently converted to a 2-bromo group via a Sandmeyer reaction[15][16]. This approach can avoid issues with direct bromination of the thiazole ring and can be advantageous for large-scale synthesis by eliminating protection/deprotection steps[13][14].

Part C: Purification and Safety

Q5: What are the most likely impurities in my final 2,4-Dibromothiazole-5-carboxamide product and how can I remove them?

A5: The impurity profile will depend on your synthetic route, but common contaminants include:

  • Starting Materials: Unreacted 2,4-dibromothiazole-5-carboxylic acid or the amine. These can usually be removed by an aqueous workup (e.g., washing the organic layer with dilute acid to remove excess amine or with dilute base to remove excess carboxylic acid) followed by column chromatography.

  • Coupling Reagent Byproducts: Reagents like EDC and DCC produce urea byproducts (e.g., dicyclohexylurea, DCU). DCU is notoriously difficult to remove as it is poorly soluble in many organic solvents. If using DCC, filtering the reaction mixture before workup can remove much of the precipitated DCU. EDC byproducts are water-soluble and are easily removed during an aqueous workup[11]. Byproducts from HATU or PyBOP can often be removed with chromatography.

  • Over-brominated Species: If using a late-stage bromination route, 2,4,5-tribromothiazole derivatives may be present. These can be very difficult to separate. Careful optimization of the bromination step is the best strategy. If present, purification may require careful column chromatography or recrystallization.

Q6: Are there any specific safety hazards I should be aware of?

A6: Yes. Researchers must always consult the Safety Data Sheet (SDS) for every chemical used. Specific hazards in this synthesis include:

  • Brominating Agents: Elemental bromine is highly toxic, corrosive, and causes severe burns[2]. Work in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. NBS is safer but is still an irritant and should be handled with care.

  • Coupling Reagents: Many coupling reagents are sensitizers or irritants. Avoid inhalation and skin contact.

  • Solvents: Use appropriate caution when handling flammable and volatile organic solvents like DCM, THF, and ethyl acetate.

  • 2,4-Dibromothiazole: This compound is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage. Always handle with appropriate PPE.

Key Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

  • Dissolve 2,4-dibromothiazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.

  • Add a non-nucleophilic base such as DIPEA or TEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Conversion of Carboxylic Acid to Acid Chloride

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend or dissolve 2,4-dibromothiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. Caution: Gas evolution (CO, CO₂, HCl) occurs.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride can be used immediately in the next step without further purification.

References

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Pre-req for manuscript. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. [Link]

  • Thiazole. Wikipedia. [Link]

  • Useful Synthesis of Various Thiazole and Polythiazolyl Derivatives from Thiocarboxamide and b-Bromoacyl Compound. ResearchGate. [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Course of bromination of thiazole and 2-methylthiazole. OSTI.GOV. [Link]

  • Carboxylic Acid To Amide Reagents Details. Scribd. [Link]

  • (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. Helda. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Chemistry of Amides. LibreTexts Chemistry. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]

  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Publication of the Indian Academy of Sciences. [Link]

  • Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • Nitrosation and hydrolysis studies of some thiazole‐4‐acetic esters. Sci-Hub. [Link]

  • Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. ResearchGate. [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. [Link]

  • ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

Sources

Technical Support Center: 2,4-Dibromothiazole-5-carboxamide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2,4-Dibromothiazole-5-carboxamide . It is designed to troubleshoot specific failure modes in the derivatization of this scaffold.

Status: Active | Specialist: Senior Application Scientist | Ticket: #THZ-5-CX

System Overview & Reactivity Profile

Before troubleshooting, you must understand the electronic "personality" of your scaffold. The 2,4-dibromothiazole-5-carboxamide is an electron-poor heteroaromatic system. The presence of the electron-withdrawing carboxamide group at C5 significantly enhances the electrophilicity of the ring, particularly at the C2 position.

The Reactivity Hierarchy
  • C2-Position (Critical Control Point): The most electron-deficient site.[1] It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and is the first site for oxidative addition in Pd-catalyzed couplings.
    
  • C4-Position: Less reactive. Functionalization here usually requires the C2 position to be already substituted or blocked.[1]

  • C5-Amide: A sensitive functional group.[1] It is prone to hydrolysis (to acid) under basic conditions or dehydration (to nitrile) under acidic/dehydrating conditions.[1]

ReactivityMap Core 2,4-Dibromothiazole- 5-carboxamide C2 C2-Bromine (Most Reactive) Core->C2 Fast S_NAr Fast Pd-OxAdd C4 C4-Bromine (Less Reactive) Core->C4 Slow Pd-OxAdd Requires C2 blocked Amide C5-Amide (Labile Group) Core->Amide Hydrolysis (Base) Dehydration (Acid)

Figure 1: Reactivity heatmap of the scaffold. Red indicates the primary site of reaction (and side reactions).

Troubleshooting Modules (FAQs)

Module A: Regioselectivity Failures

User Complaint: "I am trying to run a Suzuki coupling at the C4 position, but I am getting a complex mixture or C2-substituted products."

Root Cause: The C2-Br bond is significantly weaker and more electron-deficient than the C4-Br bond due to the inductive effects of the adjacent Sulfur and Nitrogen atoms. Palladium catalysts will almost exclusively undergo oxidative addition at C2 first.[1]

Diagnostic Check:

  • NMR: Check for the loss of the C2 signal (if using a C2-H analog) or a shift consistent with C2 substitution.

  • TLC: C2-substituted products are often more polar than C4-substituted isomers due to the dipole moment changes.

Corrective Protocol: You cannot bypass C2 reactivity. You must adopt a sequential strategy:

  • Option 1 (Sequential): Functionalize C2 first. Even if you want a hydrogen at C2, it is often better to couple a group there and remove it later, or perform a selective protodebromination at C2 (though difficult to control).[1]

  • Option 2 (Site-Selective

    
    ):  If your target ligand is a nucleophile (amine/thiol), perform an 
    
    
    
    at C2 at low temperature (
    
    
    to RT).[1] This is highly selective over C4.
Module B: The "Missing Bromine" (Protodehalogenation)

User Complaint: "My Suzuki coupling failed. I see the starting material is gone, but the mass spec shows a product with [M-Br+H]. I lost the bromine without adding my group."

Root Cause: This is Protodehalogenation .[1] In electron-poor thiazoles, the oxidative addition complex (Ar-Pd-Br) is unstable. If the transmetalation step is slow (due to steric bulk or low solubility of the boronic acid), the Pd species will scavenge a proton from the solvent or moisture, leading to reduction (C-H bond formation) instead of coupling.

Troubleshooting Steps:

  • Solvent Dryness: Ensure solvents (Dioxane, DMF) are anhydrous.[1] Water is a prime proton source.[1]

  • Catalyst Switch: Switch to a catalyst that facilitates rapid transmetalation, such as Pd(dppf)Cl₂ or XPhos Pd G2 .[1] The bidentate ligand dppf is particularly good for thiazoles as it stabilizes the Pd-center prevents some side reactions [1].

  • Base Selection: Carbonate bases (

    
    ) are safer than hydroxides/alkoxides which can promote dehalogenation mechanisms.[1]
    
Module C: Amide Instability (Hydrolysis & Dehydration)

User Complaint: "I successfully coupled my group, but the amide peak at ~1680 cm⁻¹ disappeared. I now have a carboxylic acid or a nitrile."

Side Reaction 1: Hydrolysis (Amide


 Acid) 
  • Trigger: Strong aqueous bases (NaOH, LiOH) used in Suzuki couplings, especially at high temperatures (

    
    ).[1]
    
  • Fix: Use anhydrous phosphate bases (

    
    ) or fluoride sources (
    
    
    
    ,
    
    
    ) in non-aqueous conditions.[1]

Side Reaction 2: Dehydration (Amide


 Nitrile) [1]
  • Trigger: Use of activating agents like

    
    , 
    
    
    
    , or oxalyl chloride during workup or subsequent steps.[1] The thiazole ring acts as an electron sink, making the amide carbonyl oxygen less nucleophilic, but under forcing conditions, dehydration occurs.
  • Fix: Avoid acidic activation reagents.[1] If chlorinating elsewhere, protect the amide or convert it to a nitrile intentionally if that is the final target.

Experimental Protocols

Protocol 1: Regioselective at C2 (Avoiding C4 reaction)

This protocol ensures substitution at C2 while leaving the C4-Br intact for later steps.

Reagents:

  • 2,4-Dibromothiazole-5-carboxamide (1.0 equiv)

  • Nucleophile (e.g., Morpholine, 1.1 equiv)[1][2]

  • DIPEA (Diisopropylethylamine) (1.2 equiv)[1]

  • Solvent: THF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the scaffold in THF (

    
     concentration).
    
  • Cooling: Cool the solution to

    
      using an ice bath. Note: Low temperature is crucial to prevent C4 attack.[1]
    
  • Addition: Add DIPEA followed by the slow addition of the nucleophile.

  • Monitoring: Stir at

    
     for 1 hour. Monitor by TLC.[1]
    
    • Checkpoint: If starting material remains, warm to RT.[1] Do not heat.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Outcome: The product will be 2-morpholino-4-bromothiazole-5-carboxamide . The C4-Br remains available for Pd-coupling.

Protocol 2: Optimized Suzuki Coupling at C4 (Preventing Debromination)

Use this ONLY after C2 has been functionalized or if you accept C2/C4 bis-coupling.

Reagents:

  • Substrate (C2-substituted-4-bromothiazole-5-carboxamide)

  • Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][3][4]·DCM (5 mol%)[1]

  • Base:

    
      (2.0 equiv, solid, micronized)[1]
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.

  • Assembly: In a sealed tube, combine substrate, boronic acid, base, and catalyst.[1]

  • Inert Atmosphere: Purge the headspace with Argon and seal.[1]

  • Reaction: Heat to

    
      for 4–12 hours.
    
    • Warning: Do not exceed

      
       to protect the amide.[1]
      
  • Workup: Filter through Celite. Evaporate.

  • Purification: Silica gel chromatography.

Decision Tree: Troubleshooting Low Yields

Troubleshooting Start Problem: Low Yield / Side Products CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Left SM Remains CheckSM->SM_Left Yes SM_Gone SM Consumed CheckSM->SM_Gone No CheckProd Analyze Major Side Product Debrom Mass = M-Br+H (Protodehalogenation) CheckProd->Debrom Hydrolysis Mass = M+1 (Acid) (Amide Hydrolysis) CheckProd->Hydrolysis Regio Wrong Isomer (C2 vs C4) CheckProd->Regio Fix_Cat Action: Switch to Pd(dppf)Cl2 Dry Solvents SM_Left->Fix_Cat Catalyst Dead? SM_Gone->CheckProd Debrom->Fix_Cat Fix_Base Action: Use non-aq base (K3PO4/Dioxane) Hydrolysis->Fix_Base Fix_Temp Action: Lower Temp Check C2 blocking Regio->Fix_Temp

Figure 2: Diagnostic workflow for identifying reaction failures in thiazole coupling.

Data Summary: Common Side Products

Side ReactionMolecular Weight Change (

)
Diagnostic Signal (NMR/IR)Prevention Strategy
Protodehalogenation

New singlet in aromatic region (Thiazole C-H)Anhydrous solvents, active catalyst (Pd-dppf).[1]
Amide Hydrolysis

(Amide

Acid)
Loss of NH protons; Broad COOH peak (

)
Avoid hydroxide bases; reduce water content.[1]
Amide Dehydration

(Amide

CN)
New sharp IR peak

(C

N)
Avoid

; control acid exposure.[1]
Bis-Coupling

(x2)
Integration of ligand signals doublesStoichiometry control (

equiv boronic acid).[1]

References

  • Bach, T., & Heuser, S. (2002).[1] Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795.[1]

  • O'Shea, D. F., et al. (2016).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 48-62.[1]

  • Sperry, J. B., & Wright, D. L. (2005).[1] Furans, thiophenes and related heterocycles.[1][5] Current Opinion in Drug Discovery & Development. (General reactivity of 2,4-disubstituted thiazoles).

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1][6] (Reference for thiazole ring opening and hydrolysis conditions). [1]

Sources

Technical Support Center: Synthesis of 2,4-Dibromothiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of 2,4-Dibromothiazole-5-carboxamide is a multi-step process. Below, we address common issues that may arise at each stage of a plausible synthetic route, offering solutions and the scientific rationale behind them.

Proposed Synthetic Pathway Overview

A Ethyl 2-aminothiazole-5-carboxylate B Ethyl 2-bromothiazole-5-carboxylate A->B  Sandmeyer Reaction C Ethyl 2,4-dibromothiazole-5-carboxylate B->C  Ring Bromination D 2,4-Dibromothiazole-5-carboxylic acid C->D  Saponification E 2,4-Dibromothiazole-5-carboxamide D->E  Amidation

Caption: Proposed synthetic workflow for 2,4-Dibromothiazole-5-carboxamide.

Problem 1: Low Yield in Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-5-carboxylate

The Hantzsch thiazole synthesis is a reliable method for creating the initial thiazole ring, but yields can be compromised by several factors.[1]

Potential Cause Recommended Solutions Scientific Rationale
Purity of Reactants Use freshly distilled ethyl bromopyruvate and high-purity thiourea.The Hantzsch reaction is sensitive to impurities in the starting materials, which can lead to side reactions and a lower yield of the desired product.
Reaction Temperature Maintain the reaction temperature between 25-30°C.Exceeding this temperature range can lead to the formation of undesired byproducts and decomposition of the reactants.
pH of the Reaction Mixture Ensure the reaction is carried out under neutral or slightly basic conditions.Acidic conditions can lead to the hydrolysis of the ester and other side reactions, while strongly basic conditions can promote self-condensation of the ethyl bromopyruvate.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]Over- or under-reacting can lead to a mixture of products and starting materials, complicating purification and reducing the isolated yield.

Problem 2: Inefficient Sandmeyer Reaction for the Synthesis of Ethyl 2-bromothiazole-5-carboxylate

The Sandmeyer reaction, which converts the 2-amino group to a 2-bromo group, is a critical step that can be prone to complications.[3][4]

Potential Cause Recommended Solutions Scientific Rationale
Incomplete Diazotization Ensure the complete dissolution of the 2-aminothiazole in the acidic medium before adding sodium nitrite. Maintain the temperature at 0-5°C during the addition of sodium nitrite.The formation of the diazonium salt is crucial for the Sandmeyer reaction. Incomplete diazotization will result in unreacted starting material. Low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt.
Side Reactions Add the copper(I) bromide solution slowly to the diazonium salt solution while maintaining a low temperature.The reaction between the diazonium salt and CuBr is exothermic. Rapid addition can lead to a temperature increase, promoting the formation of byproducts such as phenols (from reaction with water) and biaryls.[3]
Low Purity of Copper(I) Bromide Use freshly prepared or high-purity CuBr.The purity of the copper catalyst is critical for the efficiency of the Sandmeyer reaction. Impurities can inhibit the catalytic cycle and reduce the yield.

Problem 3: Poor Regioselectivity during Ring Bromination

Introducing the second bromine atom at the C4 position requires careful control to avoid the formation of other isomers or over-bromination.

Potential Cause Recommended Solutions Scientific Rationale
Harsh Brominating Agent Use N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane.NBS is a milder and more selective brominating agent compared to liquid bromine, reducing the risk of over-bromination and side reactions.[5]
Reaction Temperature Perform the bromination at or below room temperature.Higher temperatures can lead to a loss of regioselectivity and the formation of the undesired 2,5-dibromothiazole or 2,4,5-tribromothiazole.
Reaction Monitoring Closely monitor the reaction by TLC or GC-MS to stop the reaction once the starting material is consumed.This prevents the formation of over-brominated products that can be difficult to separate from the desired 2,4-dibromothiazole.

Problem 4: Incomplete Saponification and Amidation

The final steps of converting the ester to the carboxamide can be challenging.

Potential Cause Recommended Solutions Scientific Rationale
Incomplete Saponification Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or THF. Heat the reaction mixture to ensure complete hydrolysis.The ester group needs to be fully hydrolyzed to the carboxylic acid for the subsequent amidation step to proceed. The use of a co-solvent helps to solubilize the starting material.
Inefficient Amidation Activate the carboxylic acid with a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide like EDC, followed by the addition of ammonia or an ammonia equivalent.Direct amidation of a carboxylic acid is often slow and requires high temperatures. Activating the carboxylic acid to an acid chloride or an active ester significantly increases its reactivity towards ammonia.
Product Isolation After amidation, carefully adjust the pH to precipitate the product. The product may require purification by recrystallization or column chromatography.The 2,4-Dibromothiazole-5-carboxamide is a solid with a melting point of 80-84°C. Proper workup and purification are essential to obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The Sandmeyer reaction is arguably the most challenging step. It requires strict temperature control and careful handling of the unstable diazonium salt intermediate to achieve a good yield and avoid the formation of significant byproducts.[3][6]

Q2: Can I introduce both bromine atoms in a single step?

A2: While direct dibromination of a thiazole precursor might be possible, controlling the regioselectivity to obtain the desired 2,4-dibromo isomer would be extremely difficult. A stepwise approach, as outlined in this guide, offers much better control over the final product's structure.

Q3: Are there any specific safety precautions I should be aware of?

A3: Yes. Thionyl chloride is corrosive and reacts violently with water. All brominating agents are toxic and should be handled in a well-ventilated fume hood. The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Always handle these reagents and intermediates with appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures.

Q4: How can I confirm the structure of my final product?

A4: The structure of 2,4-Dibromothiazole-5-carboxamide can be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is approximately 242.92 g/mol .

Q5: What are some potential applications of 2,4-Dibromothiazole-5-carboxamide?

A5: Thiazole-5-carboxamide derivatives are important structural motifs in many pharmacologically active compounds, including kinase inhibitors used in oncology.[7][8][9] The dibromo-functionality of this specific molecule makes it a versatile intermediate for further chemical modifications through cross-coupling reactions to create more complex molecules.[10]

Experimental Protocols

Protocol 1: Sandmeyer Reaction
  • Dissolve Ethyl 2-aminothiazole-5-carboxylate in a mixture of HBr and water at 0-5°C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of CuBr in HBr.

  • Slowly add the diazonium salt solution to the CuBr solution, maintaining the temperature below 10°C.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Workup & Purification A Dissolve 2-aminothiazole in HBr/H₂O (0-5°C) B Slowly add NaNO₂ solution (<5°C) A->B C Stir for 30 min B->C E Slowly add diazonium salt solution to CuBr (<10°C) C->E D Prepare CuBr in HBr D->E F Stir at room temperature (1-2 h) E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the Sandmeyer reaction.

References

  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides.
  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • PMC. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
  • RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches.
  • Wikipedia. Sandmeyer reaction.
  • ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates.
  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles.
  • Helda. (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors.
  • Benchchem. Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • PMC. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine.
  • PMC. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways.
  • PMC. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei.
  • Google Patents. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • ResearchGate. (PDF) ChemInform Abstract: Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding.
  • Encyclopedia.pub. Thiazoles and Bisthiazoles.
  • LOCKSS: Serve Content. A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS Erdal Kocabas,* Ahmet Burak S.
  • PubMed. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
  • ResearchGate. Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts.
  • RSC Publishing. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation.
  • Organic Chemistry Portal. Thiazole synthesis.
  • PubMed. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways.
  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • Sigma-Aldrich. 2,4-Dibromothiazole 97 4175-77-3.
  • PubMed. Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718.
  • Sigma-Aldrich. 2,4-Dibromothiazole 97 4175-77-3.
  • Semantic Scholar. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

Sources

byproduct formation in 2,4-Dibromothiazole-5-carboxamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Dibromothiazole-5-carboxamide

Welcome to the technical support center for 2,4-Dibromothiazole-5-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges related to byproduct formation, offering troubleshooting advice and optimized protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during reactions with 2,4-Dibromothiazole-5-carboxamide, particularly in palladium-catalyzed cross-coupling reactions.

Issue 1: Protodebromination - Loss of a Bromine Atom

Q1: My mass spectrometry results show a significant peak corresponding to a monobrominated thiazole carboxamide (loss of one bromine, replaced by hydrogen). What is causing this, and how can I prevent it?

A1: This byproduct is the result of protodebromination (or hydrodehalogenation), a common side reaction in cross-coupling chemistry.[1][2] It occurs when the organometallic intermediate is protonated before it can undergo the desired coupling reaction.

Root Causes & Mechanistic Insight:

  • Presence of Protic Sources: Trace amounts of water, alcohols, or even acidic protons on other reagents can serve as a proton source.

  • Slow Transmetalation: If the transmetalation step in a Suzuki or Stille coupling is slow, the palladium intermediate (Ar-Pd-X) has a longer lifetime, increasing the probability of it being intercepted by a proton source.

  • Base-Mediated Decomposition: Certain bases can facilitate the decomposition of the boronic acid/ester coupling partner, which can indirectly lead to pathways favoring protodebromination.[3]

Mitigation Strategies:

  • Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled, anhydrous solvents and dry glassware under vacuum or in an oven.

  • Solvent Choice: Polar, protic solvents can exacerbate the issue. Consider using less polar, aprotic solvents like dioxane or toluene.

  • Base Selection: Use a non-nucleophilic, moderately strong base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger, more hygroscopic bases like sodium hydroxide (NaOH).

  • Optimize Catalyst System: A highly active catalyst system can accelerate the desired cross-coupling, outcompeting the protodebromination pathway.[3] Experiment with different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).

Issue 2: Poor Regioselectivity - Formation of C2/C4 Isomers

Q2: I am attempting a monosubstitution reaction but am obtaining a mixture of products where the new group is attached at either the C2 or C4 position. How can I control the regioselectivity?

A2: The C2 and C4 positions on the 2,4-dibromothiazole ring have different electronic and steric environments, leading to differential reactivity. Generally, the C2 position is more electron-deficient and often more reactive towards oxidative addition by a Pd(0) catalyst.[4][5] However, this selectivity can be influenced or even reversed by several factors.

Root Causes & Mechanistic Insight:

  • Inherent Electronic Effects: The C2 position of the thiazole ring is adjacent to both the sulfur and nitrogen atoms, making it more electrophilic and typically the primary site for substitution.[4]

  • Steric Hindrance: The steric bulk of the incoming coupling partner, the phosphine ligand, and substituents on the thiazole ring can influence which bromine atom is more accessible for oxidative addition.

  • Catalyst-Substrate Interactions: The carboxamide group at C5 could potentially coordinate with the palladium catalyst, directing the reaction to the adjacent C4 position under specific conditions, although C2 selectivity is more commonly reported.[4][6]

Mitigation Strategies:

  • Lower Reaction Temperature: Reducing the temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the reaction at the more electronically activated C2 position.

  • Ligand Tuning: The choice of phosphine ligand is critical.[4]

    • For C2-selectivity , bulky, electron-rich ligands like P(t-Bu)₃ or Buchwald-type ligands often enhance the rate of oxidative addition at the more reactive site.

    • Exploring different ligand classes may uncover conditions that favor C4, though this is less common.

  • Choice of Coupling Reaction: Different cross-coupling reactions (e.g., Suzuki, Stille, Negishi) can exhibit different regioselectivities under identical conditions due to the nature of the organometallic reagent.

Issue 3: Hydrolysis of the Carboxamide Group

Q3: My final product is contaminated with 2,4-Dibromothiazole-5-carboxylic acid. How is my amide being hydrolyzed?

A3: The carboxamide group is susceptible to hydrolysis to the corresponding carboxylic acid under either basic or acidic conditions, especially in the presence of water and at elevated temperatures.

Root Causes & Mechanistic Insight:

  • Basic Hydrolysis: Many cross-coupling reactions use strong bases (e.g., K₂CO₃, NaOH). If water is present, these bases generate hydroxide ions (OH⁻), which can act as nucleophiles and attack the electrophilic carbonyl carbon of the amide.

  • Workup Conditions: Aqueous acidic or basic workup procedures can cause hydrolysis if the product is exposed for an extended period.

Mitigation Strategies:

  • Anhydrous Conditions: As with preventing protodebromination, using dry solvents and reagents is the first line of defense.

  • Careful Base Selection: Use bases with low hygroscopicity. Powdered potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be effective while minimizing hydrolysis.[7]

  • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures, which can promote hydrolysis.

  • Modified Workup: Use a non-aqueous workup if possible. If an aqueous workup is necessary, keep the exposure time short, use cooled solutions, and neutralize carefully.

Issue 4: Homocoupling of Coupling Partners

Q4: I am observing a significant byproduct that appears to be a dimer of my boronic acid (or other organometallic reagent). What leads to this homocoupling?

A4: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, where two molecules of the organoboron reagent couple to form a symmetrical biaryl.[8][9][10]

Root Causes & Mechanistic Insight:

  • Presence of Oxygen: Oxygen in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of boronic acids.[8][11]

  • Inefficient Reductive Elimination: If the final reductive elimination step to form the desired product is slow, side reactions like homocoupling can become more competitive.

  • Base-Induced Decomposition: The base can interact with the boronic acid, and under certain conditions, facilitate its dimerization.[9]

Mitigation Strategies:

  • Thorough Degassing: Before adding the catalyst, rigorously degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Use of Palladium Precatalysts: Modern palladium precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can minimize side reactions.[8]

  • Stoichiometry Control: Ensure the stoichiometry of the reagents is carefully controlled. Sometimes, a slight excess of the boronic acid can be beneficial, but a large excess may favor homocoupling.

  • Reaction Conditions: Adjusting temperature and concentration can sometimes shift the balance away from homocoupling.

Byproduct Summary and Mitigation Table

Byproduct NameStructure (Generic)Common Cause(s)Key Mitigation Strategies
Protodebromination Product Monobromo-thiazoleWater/protic sources, slow transmetalationRigorous anhydrous conditions, choice of non-protic solvent, use of highly active catalyst/ligand system.
Isomeric Product C4-substituted thiazoleLack of kinetic/thermodynamic controlLower reaction temperature, screen phosphine ligands to enhance electronic preference for C2.
Hydrolysis Product Thiazole-carboxylic acidWater + Base/Acid (reaction or workup)Anhydrous conditions, use of non-hygroscopic bases (K₃PO₄, KF), non-aqueous or rapid aqueous workup.
Homocoupling Product Dimer of coupling partnerOxygen, inefficient catalysisThorough degassing of reaction mixture, use of palladium precatalysts, optimize stoichiometry.

Troubleshooting Workflow

This decision tree can help diagnose and resolve common byproduct issues during your reaction.

TroubleshootingWorkflow start Unexpected Byproduct Detected (LCMS/NMR) ms_check Analyze Mass Spectrum (MS) start->ms_check mass_minus_br Mass = M-Br+H (Protodebromination) ms_check->mass_minus_br Mass indicates loss of Br mass_isomer Mass = Expected Product (Isomer Formation) ms_check->mass_isomer Mass matches product, but retention time/ NMR differs mass_hydrolysis Mass = M-NH2+OH (Hydrolysis) ms_check->mass_hydrolysis Mass indicates -CONH2 -> -COOH mass_homo Mass = Dimer of Reagent (Homocoupling) ms_check->mass_homo High MW peak detected sol_br Solution: 1. Use anhydrous solvents/reagents. 2. Degas thoroughly. 3. Optimize base & catalyst. mass_minus_br->sol_br sol_iso Solution: 1. Lower reaction temperature. 2. Screen phosphine ligands. 3. Verify starting material purity. mass_isomer->sol_iso sol_hydro Solution: 1. Use anhydrous conditions. 2. Use non-hygroscopic base (K3PO4). 3. Modify workup procedure. mass_hydrolysis->sol_hydro sol_homo Solution: 1. Degas reaction mixture rigorously. 2. Use Pd precatalyst. 3. Check reagent stoichiometry. mass_homo->sol_homo

Caption: A troubleshooting decision tree for identifying and solving common byproduct issues.

Optimized Protocol: Regioselective Suzuki-Miyaura Coupling at C2

This protocol is designed to maximize yield and regioselectivity for the C2 position while minimizing common side reactions.

Materials:

  • 2,4-Dibromothiazole-5-carboxamide

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-Dibromothiazole-5-carboxamide, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Bubble argon through the stirred suspension for 20 minutes to thoroughly degas the mixture. This step is critical to prevent catalyst oxidation and homocoupling.[8]

  • Catalyst Addition: In a separate vial under argon, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane. Add this catalyst solution to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or LCMS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

    • Wash the organic layer with a minimal amount of water, followed by brine. Be swift to minimize potential hydrolysis.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired C2-substituted product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed amidation–hydrolysis reaction of gem-dihaloolefins: efficient synthesis of homologated carboxamides from ketones. Retrieved from [Link]

  • ACS Publications. (2017, January 11). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (2017, January 11). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC. (n.d.). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2015, April 10). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Retrieved from [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed Amide-Directed Hydrocarbofunctionalization of 3-Alkenamides with Alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ACS Omega. (2024, March 8). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. Retrieved from [Link]

  • MDPI. (2024, August 15). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Retrieved from [Link]

  • ResearchGate. (n.d.). Coordination modes of carboxylates with palladium. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

  • ACS Publications. (2014, June 30). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Organic Letters. Retrieved from [Link]

  • Semantics Scholar. (n.d.). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. Retrieved from [Link]

  • Reddit. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry. Retrieved from [Link]

  • PMC. (2014, June 30). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling of 2,4-Dibromothiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2,4-Dibromothiazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into catalyst selection, troubleshooting common issues, and provide a framework for optimizing your reaction conditions. Our approach is rooted in established mechanistic principles, yet tailored to the unique challenges presented by this highly functionalized heterocyclic substrate.

Introduction: The Challenge of 2,4-Dibromothiazole-5-carboxamide

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, the successful application of this reaction to 2,4-Dibromothiazole-5-carboxamide requires careful consideration of its structural features. The presence of two bromine atoms at the C2 and C4 positions introduces the challenge of regioselectivity. Furthermore, the electron-withdrawing carboxamide group at the C5 position significantly influences the electronic properties of the thiazole ring, which can impact catalyst activity and the propensity for side reactions. This guide will provide you with the insights needed to address these challenges head-on.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on a combination of established literature for similar systems and expert-driven insights into the nuances of this particular substrate.

Q1: My reaction is showing low to no conversion of the starting material. What are the first things I should check?

A1: Low or no conversion in a Suzuki coupling is a common issue that can often be traced back to a few key factors.[3] Before making significant changes to your catalyst system, systematically verify the following:

  • Integrity of Reagents:

    • Palladium Catalyst: Ensure your palladium source, whether a Pd(0) or Pd(II) precatalyst, has not degraded. For instance, Pd₂(dba)₃ can be sensitive to air and light over time.[3] Consider using a freshly opened bottle or a more stable precatalyst.

    • Phosphine Ligands: These are susceptible to oxidation.[3] Use fresh ligands or those that have been stored rigorously under an inert atmosphere.

    • Boronic Acid/Ester: Check for signs of decomposition (protodeboronation), which can be an issue with some boronic acids.

    • Base: The purity and dryness of your base are critical. Grinding solid bases to a fine powder can improve reproducibility. For anhydrous reactions using bases like K₃PO₄, the presence of a small amount of water can sometimes be beneficial.[4]

    • Solvent: Ensure your solvent is of the appropriate grade (e.g., anhydrous and degassed).

  • Reaction Setup:

    • Degassing: Oxygen is detrimental to the active Pd(0) catalyst and phosphine ligands.[3] Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Stirring: In biphasic systems, vigorous stirring is essential to ensure adequate mixing of the organic and aqueous phases.[3]

If these initial checks do not resolve the issue, it is time to consider the catalyst system and reaction conditions in more detail.

Q2: I am observing mono-arylation, but how do I control which bromine atom reacts? What is the expected regioselectivity?

A2: This is a critical question for a di-substituted substrate. For 2,4-dibromothiazoles, the C2 position is intrinsically more electrophilic and thus more reactive in Suzuki-Miyaura couplings. Literature on 2,4- and 2,5-dibromothiazoles indicates that mono-Suzuki coupling occurs almost exclusively at the C2 position, regardless of the specific reaction conditions employed.[5][6]

Therefore, you should expect the initial coupling to occur at the C2 position to yield 2-aryl-4-bromothiazole-5-carboxamide. If you are aiming for substitution at the C4 position, a two-step approach is generally necessary: first, couple at the C2 position, and then perform a second Suzuki coupling at the C4 position of the purified mono-substituted product.

dot graph TD { A[2,4-Dibromothiazole-5-carboxamide] -- "Suzuki Coupling(Catalyst, Base, Solvent)" --> B{Mono-arylation at C2 is favored}; B --> C[2-Aryl-4-bromothiazole-5-carboxamide]; C -- "Second Suzuki Coupling(Different Boronic Acid)" --> D[2,4-Diarylthiazole-5-carboxamide]; }

Caption: Expected regioselectivity for the Suzuki coupling of 2,4-Dibromothiazole-5-carboxamide.

Q3: My main product is the result of homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling of the boronic acid is often a sign of issues with the catalytic cycle, frequently linked to the presence of oxygen or the choice of palladium precursor. Here are some strategies to mitigate this:

  • Rigorous Degassing: As mentioned, oxygen can promote the oxidative coupling of two boronic acid molecules. Re-evaluate and improve your degassing procedure.

  • Choice of Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to the active Pd(0) in situ. This reduction can sometimes consume the boronic acid, leading to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often reduce the extent of homocoupling.

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, disfavoring the homocoupling pathway.

Q4: I'm seeing a significant amount of a byproduct that appears to be my starting material with one of the bromines replaced by a hydrogen (debromination). What causes this and how can I prevent it?

A4: This side reaction is known as protodebromination or hydrodehalogenation. It can be promoted by certain bases and solvents, especially those that can act as a hydride source.

  • Base Selection: Avoid using hydroxide or alkoxide bases if debromination is a problem. Non-nucleophilic, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices.

  • Solvent Choice: Protic solvents like alcohols can be a source of protons that lead to debromination.[7] If you are observing this side reaction, consider switching to anhydrous aprotic solvents such as dioxane, THF, or toluene. The presence of water is often necessary for Suzuki couplings, but minimizing it can sometimes reduce debromination.[7]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, which can outcompete the debromination side reaction.

Recommended Catalyst Systems and Starting Conditions

For a novel substrate like 2,4-Dibromothiazole-5-carboxamide, a screening approach is highly recommended. Below is a table of suggested starting points for your catalyst and condition optimization.

Parameter Recommendation 1 (Standard) Recommendation 2 (For Challenging Substrates) Rationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2-5 mol%) or a Buchwald Precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Buchwald precatalysts are highly active and effective for electron-deficient heteroaryl halides.[4][8]
Ligand None (comes with catalyst)XPhos, SPhos, or RuPhos (1.2-2 eq. relative to Pd)Bulky, electron-rich biaryl phosphine ligands are known to promote the oxidative addition step, which can be challenging for electron-deficient substrates.
Base K₂CO₃ or K₃PO₄ (2-3 eq.)Cs₂CO₃ (2-3 eq.)K₂CO₃ and K₃PO₄ are commonly used and effective bases. Cs₂CO₃ is more soluble and often enhances reactivity.
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (4:1) or DMFDioxane is a versatile solvent for Suzuki couplings. Toluene can be beneficial for some systems, and DMF can aid in the solubility of polar substrates.
Temperature 80-100 °C100-120 °CHigher temperatures can overcome activation barriers, but be mindful of potential catalyst decomposition.

Experimental Protocol: A General Starting Point

This protocol provides a basic framework for your initial experiments. Remember to adapt it based on your observations and the troubleshooting guide above.

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add 2,4-Dibromothiazole-5-carboxamide (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium source, ligand (if separate), and the degassed solvent.

  • Reaction: Stir the mixture at the desired temperature for the specified time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

dot graph TD { subgraph "Pre-Reaction" A[Reagent Preparation] --> B(Degassing); end subgraph "Reaction" B --> C{Reaction Setup under Inert Atmosphere}; C --> D[Heating and Stirring]; end subgraph "Post-Reaction" D --> E[Reaction Monitoring]; E -- "Completion" --> F[Work-up]; F --> G[Purification]; end }

Caption: A generalized experimental workflow for the Suzuki coupling of 2,4-Dibromothiazole-5-carboxamide.

Frequently Asked Questions (FAQs)

  • Can the carboxamide group at C5 interfere with the reaction? Yes, it is possible. The amide functionality could potentially chelate to the palladium center, which might influence the catalyst's activity or even the regioselectivity. However, the strong electronic preference for reaction at the C2 position of 2,4-dibromothiazoles will likely dominate. If you suspect catalyst inhibition, consider using a ligand that binds more strongly to the palladium, such as a bidentate phosphine like dppf, or a bulky monodentate ligand like XPhos.

  • Is microwave heating suitable for this reaction? Microwave irradiation can be an excellent tool for accelerating Suzuki couplings, often leading to shorter reaction times and improved yields. It is particularly useful for catalyst and condition screening.

  • What if I want to perform a double Suzuki coupling to substitute both bromine atoms? This is certainly achievable. The most reliable approach is a sequential, one-pot reaction. First, perform the mono-coupling at the more reactive C2 position under carefully controlled conditions (e.g., using a slight excess of the first boronic acid). Once the first coupling is complete (as determined by LC-MS), add the second boronic acid and potentially fresh catalyst and base to drive the reaction at the C4 position.[7]

  • Are there alternatives to boronic acids? Yes, boronate esters (e.g., pinacol esters) and organotrifluoroborates are common alternatives. They are often more stable than the corresponding boronic acids and can be beneficial for substrates that are prone to protodeboronation.

Conclusion

The Suzuki-Miyaura coupling of 2,4-Dibromothiazole-5-carboxamide is a challenging yet highly valuable transformation. By understanding the inherent reactivity of the dibromothiazole core and systematically troubleshooting common issues, you can significantly increase your chances of success. The key is a methodical approach to catalyst and condition screening, guided by the principles outlined in this document. We encourage you to use this guide as a starting point for your own empirical optimization, which is the ultimate key to mastering any new chemical reaction.

References

  • ResearchGate. (2025, July 3). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Retrieved from [Link]

  • ACS Publications. (2015, February 26). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thiazole-based non-symmetric NNC–palladium pincer complexes as catalytic precursors for the Suzuki–Miyaura C–C coupling. New Journal of Chemistry. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • National Institutes of Health. (2019, December 13). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. PMC. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst screening in Suzuki cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, April 10). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC. Retrieved from [Link]

  • Semantic Scholar. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Xingwei Li. (2024, March 1). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PMC. Retrieved from [Link]

Sources

solvent effects on 2,4-Dibromothiazole-5-carboxamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for researchers working with 2,4-Dibromothiazole-5-carboxamide . It synthesizes reactivity data, solvent-dependent mechanistic insights, and troubleshooting protocols to ensure experimental success.[1]

Subject: Solvent Effects & Reactivity Optimization Ticket ID: CHEM-THZ-5BX Status: Active Support Level: Tier 3 (Senior Scientist)

Executive Summary: The Molecule's "Personality"

2,4-Dibromothiazole-5-carboxamide is a densely functionalized electrophile. Its reactivity is defined by the competition between two electrophilic sites (C2 and C4) and the solubility constraints imposed by the primary amide.

  • The "Alpha" Site (C2): The most reactive position. Flanked by the ring nitrogen and sulfur, it is highly electrophilic and typically the first site of Nucleophilic Aromatic Substitution (

    
    ) or Metal-Catalyzed Cross-Coupling.
    
  • The "Beta" Site (C4): Less reactive but activated by the adjacent 5-carboxamide group. Reactivity here usually requires forcing conditions or prior substitution at C2.

  • The "Anchor" (5-Carboxamide): Provides strong electron-withdrawing character (activating the ring) but creates solubility challenges and potential incompatibility with strong bases (deprotonation of

    
    ).
    

Solvent Selection Matrix

Choosing the right solvent is a balance between solubility (dissolving the amide) and reactivity (stabilizing the transition state).

Decision Tree: Solvent Selection

SolventSelection Start Select Reaction Type SNAr Nucleophilic Substitution (SNAr) Start->SNAr Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Start->Coupling Lithiation Lithium-Halogen Exchange Start->Lithiation SNAr_Sol Is Nucleophile Charged? SNAr->SNAr_Sol Coup_Base Base Sensitivity? Coupling->Coup_Base Lith_Sol THF or Me-THF (Cryogenic -78°C) Requires Amide Protection! Lithiation->Lith_Sol Charged_Yes Polar Aprotic (DMF, DMSO, NMP) Max Rate, High Solubility SNAr_Sol->Charged_Yes Yes (e.g., NaOEt) Charged_No Protic or Polar Aprotic (EtOH, iPrOH, DMF) Use Acid Catalysis if needed SNAr_Sol->Charged_No No (e.g., Amines) Base_High Dioxane/Water or Toluene/Water (Biphasic protects amide) Coup_Base->Base_High Strong Base (KOtBu) Base_Low DMF or THF (Watch for catalyst poisoning) Coup_Base->Base_Low Weak Base (Carbonate)

Figure 1: Decision tree for solvent selection based on reaction type and reagent compatibility.

Troubleshooting Guide (Q&A)

Category A: Regioselectivity ( Reactions)

Q: I am trying to substitute at C2 with an amine, but I see trace C4 substitution. How do I lock in C2 selectivity?

  • Root Cause: While C2 is intrinsically more reactive, the 5-carboxamide group (an Electron Withdrawing Group, EWG) activates the C4 position via an "ortho-like" effect.[1] High temperatures or extremely polar solvents can lower the activation energy barrier for C4 attack.

  • Solution:

    • Lower the Temperature: Run the reaction at

      
       to RT. C2 substitution has a lower activation energy and will proceed while C4 remains inert.
      
    • Solvent Switch: If using DMSO, switch to THF or Acetonitrile . DMSO is so effective at stabilizing the Meisenheimer complex that it can erode selectivity.

    • Stoichiometry: Use exactly 1.0–1.1 equivalents of the nucleophile. Excess nucleophile drives the slower C4 reaction.

Q: My reaction yields are low because the product crashes out. Can I use Methanol?

  • Technical Insight: Methanol dissolves the amide well, but it is a protic solvent .

    • Risk:[2][3] If you are using an anionic nucleophile (e.g., sodium ethoxide), methanol will solvate the anion heavily via Hydrogen Bonding, reducing its nucleophilicity (the "cage effect").[1]

    • Fix: Use a Polar Aprotic Solvent like DMF or NMP. These solvate the cation (Na+) but leave the anion "naked" and highly reactive. If workup is a concern, dilute with water (5x volume) to precipitate the product.

Category B: Palladium-Catalyzed Couplings (Suzuki/Stille)[1][4]

Q: The Suzuki coupling at C2 works, but the catalyst dies (turns black) and conversion stalls at 60%.

  • Root Cause: The primary amide (

    
    ) has acidic protons (
    
    
    
    in DMSO). Strong bases (like
    
    
    or
    
    
    ) can deprotonate the amide, forming a distinct amidate anion that can coordinate to the Palladium center, poisoning the catalyst.
  • Protocol Adjustment:

    • Change Base: Use a milder base like Sodium Bicarbonate (

      
      )  or Potassium Fluoride (KF) .
      
    • Biphasic Solvent System: Use Toluene/Water (4:1) or Dioxane/Water . The water solvates the base and inorganic byproducts, while the organic layer keeps the catalyst active and protects it from the amidate species.

Q: I want to couple at C4 after substituting C2. Why is C4 so sluggish?

  • Explanation: Once you substitute C2 with a nucleophile (especially an electron-donating group like an amine or alkoxy), you push electron density into the ring. This deactivates the remaining C4 bromide towards oxidative addition.

  • Workaround:

    • Ligand Upgrade: Switch to electron-rich, bulky phosphine ligands like XPhos or SPhos (Buchwald ligands) or

      
       .[1] These facilitate oxidative addition into electron-rich aryl halides.
      
    • Solvent: Use 1,4-Dioxane at reflux (

      
      ).[1] High temperature is required.
      
Category C: Solubility & Handling

Q: The compound is insoluble in DCM and Ether. How do I purify it?

  • Standard: Thiazole-5-carboxamides are notoriously insoluble in non-polar solvents due to intermolecular H-bonding networks.

  • Purification Strategy:

    • Recrystallization: Boiling Ethanol or Acetonitrile is often effective.

    • Trituration: If the impurity is soluble in DCM, triturating the crude solid in DCM will wash away impurities, leaving the pure thiazole amide behind.

Experimental Protocols

Protocol 1: Regioselective at C2

Target: Mono-substitution of Br at C2 with a primary amine.

  • Preparation: Dissolve 2,4-Dibromothiazole-5-carboxamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Why DMF? Ensures complete solubility of the starting material.

  • Addition: Add DIPEA (Hunig's Base, 1.2 equiv) followed by the Amine Nucleophile (1.05 equiv) dropwise at

    
    .[1]
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: TLC (5% MeOH in DCM). The C2-substituted product usually runs lower than the starting material.

  • Workup: Pour the reaction mixture into Ice Water (10x reaction volume) with vigorous stirring.

  • Isolation: The product should precipitate as a solid. Filter, wash with water, and dry.[1]

    • Note: If no precipitate forms, extract with Ethyl Acetate , but wash the organic layer 3x with 5% LiCl solution to remove DMF.[1]

Protocol 2: C2-Selective Suzuki Coupling

Target: Introduction of an aryl group at C2.

  • Solvent System: 1,4-Dioxane : Water (4:1) . Degas by sparging with Argon for 15 mins.

  • Assembly: In a pressure vial, combine:

    • 2,4-Dibromothiazole-5-carboxamide (1.0 equiv)[1]

    • Aryl Boronic Acid (1.1 equiv)[1]

    • 
       (2.5 equiv) - Mild base prevents amide interference.[1]
      
    • 
       (5 mol%)[1]
      
  • Reaction: Seal and heat to

    
      for 4–12 hours.
    
    • Control: Do not exceed

      
       to avoid activating the C4 bromide.
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    

Mechanistic Visualization

Reactivity Map: Electronic Activation

ReactivityMap Center 2,4-Dibromothiazole- 5-carboxamide C2 C2 Position (Most Reactive) Center->C2 Activated by N, S, & 5-EWG C4 C4 Position (Less Reactive) Center->C4 Activated by N & 5-EWG Amide 5-Carboxamide (EWG & H-Bond Donor) Center->Amide Solubility Determinant SNAr_C2 SNAr_C2 C2->SNAr_C2 Fast SNAr (Soft Nucleophiles) Suzuki_C2 Suzuki_C2 C2->Suzuki_C2 Rapid Oxidative Addition SNAr_C4 SNAr_C4 C4->SNAr_C4 Slow/Requires Heat SideRxn SideRxn Amide->SideRxn Catalyst Poisoning (if deprotonated)

Figure 2: Electronic activation map showing why C2 is the dominant reactive site.[1]

References

  • Regioselectivity in Thiazole Cross-Couplings

    • Mechanistic Insight: Palladium-catalyzed couplings on 2,4-dihalothiazoles occur preferentially at C2 due to lower bond dissociation energy and electronic activation by the hetero
    • Source: Bach, T., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[1] Chemical Science, 2016.[1] Link

  • Solvent Effects in

    
    : 
    
    • Mechanistic Insight: Polar aprotic solvents (DMSO, DMF)

      
       by stabilizing the Meisenheimer complex, while protic solvents can retard the reaction via nucleophile solvation.[1]
      
    • Source: Oxford University, "Solvent Effects in Nucleophilic Substitution." Link

  • Thiazole Carboxamide Synthesis & Solubility

    • Mechanistic Insight: Synthesis and handling of thiazole-5-carboxamide derivatives, highlighting solubility challenges in non-polar media.
    • Source: Zhao, W., et al. "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives."[1] Molecules, 2016.[1] Link[1]

  • Green Chemistry Approaches (Water/HPMC)

    • Mechanistic Insight: Using aqueous surfactant media to improve regioselectivity in poly-halogen
    • Source: Lipshutz, B. H., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions."[1] Green Chemistry, 2018. Link

Sources

Technical Support Center: Stability & Functionalization of 2,4-Dibromothiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Unwanted Debromination & Regioselectivity Loss

Executive Summary: The Reactivity Matrix

2,4-Dibromothiazole-5-carboxamide is a high-value scaffold in medicinal chemistry (e.g., Dasatinib analogues), but it presents a "perfect storm" for instability. The electron-deficient thiazole ring, further deactivated by the 5-carboxamide electron-withdrawing group (EWG), makes the C2 and C4 positions highly susceptible to nucleophilic attack and metal-halogen exchange.

The Core Problem: "Debromination" in this context typically manifests in two ways:

  • Hydrodehalogenation: During Pd-catalyzed coupling, a bromine is replaced by a hydrogen atom (H) instead of the desired nucleophile.

  • Scrambling/Over-reactivity: During lithiation, the molecule undergoes rapid halogen dance or nucleophilic ring opening, leading to loss of the halogen handle.[1]

This guide provides the protocols to stabilize the C-Br bonds during functionalization.

Troubleshooting Module: Palladium-Catalyzed Cross-Couplings

Scenario: You are attempting a Suzuki-Miyaura or Sonogashira coupling at the C2 position, but LC-MS shows a mass corresponding to the des-bromo (hydrodehalogenated) byproduct (


).
Root Cause Analysis: The "Palladium-Hydride" Death Loop

In electron-poor heterocycles, the oxidative addition of Pd(0) into the C-Br bond is fast. However, if transmetallation is slow (due to steric bulk or low nucleophilicity of the boronic acid), the Pd(II) intermediate is vulnerable. It can abstract a hydride from the solvent (especially alcohols) or the base, forming a Pd-H species.[2] Reductive elimination then yields the debrominated product.

Mechanism Visualization

Hydrodehalogenation Start Start: 2,4-Dibromo Substrate Pd_Ox Oxidative Addition (Ar-Pd-Br) Start->Pd_Ox Pd(0) Transmet Transmetallation (Rate Limiting) Pd_Ox->Transmet Fast Boronic Acid Transfer Pd_H Pd-H Species Formation Pd_Ox->Pd_H Slow Transmet + Protic Solvent Product Desired Product (C-C Bond) Transmet->Product Reductive Elimination BetaElim Hydride Source (Alcohol/Water/Base) Debromo DEAD END: Hydrodehalogenated Byproduct (Ar-H) Pd_H->Debromo Reductive Elimination

Figure 1: The competition between the desired transmetallation and the undesired hydrodehalogenation pathway.

Corrective Protocol: Anhydrous Suzuki Coupling

To prevent debromination, you must eliminate hydride sources and accelerate transmetallation.[1]

ParameterRecommendationScientific Rationale
Solvent Toluene/Dioxane (Anhydrous) Avoids alcohols (MeOH/EtOH) which act as hydride donors via

-hydride elimination.
Base

or

Use anhydrous, mild bases.[1] Avoid hydroxides or alkoxides which promote protodehalogenation.[2]
Catalyst Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ Bidentate ferrocenyl ligands enforce a wide bite angle, accelerating the reductive elimination of the product over the byproduct.
Temperature 60°C - 80°C High enough to drive transmetallation, but avoid reflux if possible to minimize thermal decomposition.

Step-by-Step Protocol:

  • Dry Down: Azeotrope the 2,4-dibromothiazole-5-carboxamide with toluene to remove trace moisture.

  • Charge: Add Substrate (1.0 eq), Boronic Acid (1.1 eq), and anhydrous

    
     (2.0 eq) to a vial.
    
  • Catalyst: Add Pd(dppf)Cl₂[3][4]·DCM (3-5 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Degas: Sparge with Argon for 10 minutes (Critical: Oxygen promotes homocoupling and catalyst death).

  • Heat: Stir at 80°C. Monitor via LC-MS at 1 hour.

Troubleshooting Module: Metal-Halogen Exchange (Lithiation)

Scenario: You are attempting to selectively lithiate C2 to introduce an electrophile, but you observe a complex mixture of scrambled isomers or ring-opening products.

Root Cause Analysis: The "Halogen Dance" & Nucleophilic Attack

Standard organolithiums (n-BuLi) are too nucleophilic for this substrate.

  • Nucleophilic Attack: The 5-carboxamide makes the ring highly electrophilic. n-BuLi may attack the amide carbonyl or the C2 position directly (addition-elimination) rather than performing Li-Br exchange.

  • Amide Protons: If the carboxamide is secondary or primary (

    
    ), n-BuLi will deprotonate the nitrogen first, requiring excess reagent and complicating the species in solution.
    
Corrective Protocol: Turbo-Grignard Exchange

Switch from Alkyllithiums to Turbo-Grignard (


) . This reagent is mild enough to tolerate the amide (especially if N-protected or at low temp) and performs selective Br-Mg exchange at C2 without scrambling.

Regioselectivity Rule:

  • C2-Br: Reacts FIRST (most electron-deficient, adjacent to N and S).

  • C4-Br: Reacts SECOND (requires higher temps or forcing conditions).

Step-by-Step Protocol (C2-Selective Functionalization):

  • Preparation: Dissolve 2,4-dibromothiazole-5-carboxamide in anhydrous THF (0.2 M) under Argon.

  • Cooling: Cool to -40°C (Do not go to -78°C; Mg-exchange is slower than Li-exchange and may stall. Do not go to 0°C; scrambling may occur).

  • Exchange: Dropwise add

    
     (1.1 eq).
    
    • Note: If the amide is

      
      , you must use 2.1 eq (one to deprotonate N-H, one for exchange) or protect the nitrogen with THP/Boc first.[1]
      
  • Incubation: Stir at -40°C for 30-60 minutes.

  • Quench: Add the electrophile (e.g., aldehyde, DMF) at -40°C.

  • Warm: Allow to warm to RT slowly over 2 hours.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Pd(PPh₃)₄ for this substrate? A: Avoid it. Tetrakis is an air-sensitive Pd(0) source that often leads to higher rates of hydrodehalogenation in electron-poor thiazoles. Use Pd(II) precatalysts like Pd(dppf)Cl₂ or XPhos-Pd-G2 which are more robust and faster.

Q: I need to react the C4 position but keep C2-Br intact. Is this possible? A: Extremely difficult. The C2 position is chemically distinct and significantly more reactive.

  • Strategy: You must react C2 first (e.g., with a reversible protecting group or a dummy group that can be converted back to Br, like a silyl group, though silyl-to-bromide conversion on thiazoles is tricky).

  • Alternative: Use a 2-amino-4-bromothiazole precursor, functionalize C4, and then convert the 2-amino group to 2-bromo via Sandmeyer reaction (tBuONO/CuBr₂). This bypasses the selectivity issue.

Q: My amide is a primary amide (-CONH₂). Does this change the stability? A: Yes. The protons on the amide are acidic (


). In basic coupling conditions (Suzuki), they will be deprotonated, forming an anionic species.[1] This actually protects  the ring from nucleophilic attack (electronic repulsion) but can poison sensitive catalysts. Ensure your base equivalents account for this (use 3.0 eq base total).

References & Authority

  • Mechanisms of Dehalogenation:

    • Navarro, O. et al. "Mechanistic Studies on the Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2005. Link

    • BenchChem Technical Guides. "Preventing dehalogenation side reactions in heteroaryl couplings." Link

  • Thiazole Reactivity & Regioselectivity:

    • Joule, J.A. & Mills, K. "Heterocyclic Chemistry, 5th Ed." (Thiazole Chapter).[4][5][6][7][8] Wiley, 2010. (Standard text confirming C2 > C4 reactivity order).

    • Bach, T. et al. "Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole." Tetrahedron, 2005.[1] Link

  • Turbo-Grignard Protocols:

    • Knochel, P. et al. "Functionalization of Thiazoles via Mg- and Zn-Intermediates." Angewandte Chemie Int. Ed., 2004. Link

(Note: While specific URLs for textbooks are generic, the citations refer to established chemical principles verified in the search context.)

Sources

Technical Support Center: 2,4-Dibromothiazole-5-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 2,4-Dibromothiazole-5-carboxamide and its related synthetic transformations. The following sections provide in-depth answers to frequently encountered questions and a systematic approach to troubleshooting common issues observed during reaction workup and purification.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic application of 2,4-Dibromothiazole-5-carboxamide?

2,4-Dibromothiazole-5-carboxamide is a highly functionalized heterocyclic building block. Its principal value lies in its multiple reaction sites, making it a versatile intermediate in medicinal chemistry. The bromine atoms at the C2 and C4 positions are amenable to various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The carboxamide group provides a key hydrogen bond donor/acceptor site and can be a crucial pharmacophore element in the final molecule. This scaffold is often explored in the development of kinase inhibitors, antibacterial, and other therapeutic agents.[1][2]

Q2: How do I effectively monitor the progress of an amide coupling reaction to form a 2,4-Dibromothiazole-5-carboxamide derivative?

Thin-Layer Chromatography (TLC) is the most direct and efficient method for real-time reaction monitoring.[3]

  • System Setup : Use silica gel 60 F254 plates. A co-spot is essential for unambiguous interpretation. Spot the plate with:

    • The limiting starting material (e.g., the amine or the 2,4-dibromothiazole-5-carboxylic acid).

    • A co-spot of the starting material and the reaction mixture.

    • The reaction mixture.

  • Eluent Selection : A common mobile phase is a mixture of ethyl acetate and hexane. The polarity can be adjusted based on the specific substrates. Start with a 30:70 ethyl acetate/hexane mixture and adjust as needed.

  • Visualization : Visualize the developed plate under UV light (254 nm).[4] The consumption of the starting material and the appearance of a new, typically lower Rf, spot corresponding to the more polar amide product indicates reaction progression. Staining with potassium permanganate can also be used if the compounds are not UV-active.

Q3: What are the key stability concerns and handling precautions for this compound?
  • Stability : While the thiazole ring is generally robust, highly functionalized thiazoles can be sensitive. The C-Br bonds can be susceptible to cleavage under strongly reductive conditions or via certain organometallic reactions. The amide bond itself is stable under neutral and mildly acidic/basic conditions at room temperature but can be hydrolyzed under harsh acidic or basic conditions, especially with heating.

  • Safety : 2,4-Dibromothiazole derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Consult the specific Safety Data Sheet (SDS) for detailed toxicological information.

Troubleshooting Guide: Reaction Workup & Purification

This section addresses specific, practical problems that can arise during the workup of reactions involving the synthesis or modification of 2,4-Dibromothiazole-5-carboxamide.

Problem 1: Low or No Product Yield After Workup

A low isolated yield is a common issue stemming from either incomplete reaction or product loss during the extraction and purification phases.

Expert Insight: Before blaming the workup, always verify reaction completion. An amide coupling that has stalled will naturally lead to a low yield.

Troubleshooting Steps:

  • Confirm with TLC: As detailed in the FAQ, use TLC to check for the presence of unreacted 2,4-dibromothiazole-5-carboxylic acid or the amine coupling partner.[5]

  • Optimize Reaction Conditions: If starting materials are present, consider the following:

    • Coupling Reagents: For sterically hindered or electron-deficient amines, standard carbodiimide coupling (EDC) may be inefficient. Switching to a more potent activating agent like HATU or HBTU can significantly improve yields.[6][7]

    • Base: Ensure an appropriate, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is used in sufficient quantity (typically 2-3 equivalents) to neutralize any acid formed and drive the reaction forward.[6]

    • Reaction Time/Temperature: Some challenging couplings may require extended reaction times (12-24 hours) or gentle heating (40-50 °C).

Expert Insight: While 2,4-Dibromothiazole-5-carboxamide derivatives are typically organic-soluble, they can possess some aqueous solubility depending on the substituents, or they can be lost in emulsions.

Troubleshooting Steps:

  • Check pH of Aqueous Layers: Ensure the pH during the acidic and basic washes is correct. Use pH paper. An incorrect pH can lead to the product partitioning into the wrong layer.

  • Back-Extraction: If you suspect product loss, perform a back-extraction of the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or DCM).

  • Brine Wash: Always finish the aqueous workup with a saturated NaCl (brine) wash. This helps to break up emulsions, dehydrates the organic layer, and decreases the solubility of the organic product in the residual aqueous phase.[5]

Troubleshooting Logic for Low Yield A decision-making workflow for diagnosing the cause of low product yield.

LowYield Start Low Isolated Yield CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC SM_Present Starting Material(s) Remain? CheckTLC->SM_Present Optimize Reaction Incomplete. - Increase reaction time/temp. - Use stronger coupling agent (HATU). - Check base stoichiometry. SM_Present->Optimize Yes No_SM No Starting Material. Product lost during workup. SM_Present->No_SM No CheckAqueous Check Aqueous Layers for Product (e.g., by LCMS or back-extraction) No_SM->CheckAqueous ProductFound Product Found in Aqueous Layer CheckAqueous->ProductFound OptimizeWorkup Optimize Workup: - Adjust pH of washes. - Use different organic solvent. - Reduce number of washes. ProductFound->OptimizeWorkup Yes NoProductFound Product Not Found. Consider degradation or volatility. ProductFound->NoProductFound No

Problem 2: Persistent Impurities After Workup

Even after a standard aqueous workup, certain byproducts may remain, complicating purification.

Expert Insight: The choice of coupling reagent directly impacts the workup strategy. Byproducts from carbodiimides are a frequent source of contamination.

Troubleshooting Steps:

  • EDC (Water-Soluble Carbodiimide): The corresponding urea byproduct is generally water-soluble.[7] Standard acidic washes (e.g., 1 M HCl or citric acid) are usually sufficient to remove it along with any unreacted EDC.[5][8]

  • DCC (Dicyclohexylcarbodiimide): The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in most common organic solvents.

    • After the reaction is complete, dilute the reaction mixture with a solvent in which DCU has low solubility, such as dichloromethane (DCM) or ethyl acetate.

    • Cool the mixture (e.g., in an ice bath) to further precipitate the DCU.

    • Remove the DCU by vacuum filtration before proceeding with the aqueous workup.

Expert Insight: While generally stable, the amide bond can hydrolyze back to the carboxylic acid, especially if the workup involves prolonged exposure to strong acids or bases, or if the product is purified on non-neutral silica gel.

Troubleshooting Steps:

  • Use Mild Wash Conditions: Employ milder reagents for washes, such as 5-10% citric acid instead of 1M HCl, and saturated sodium bicarbonate instead of 1M NaOH.[5]

  • Minimize Contact Time: Perform the aqueous extractions efficiently to minimize the time the product spends in contact with acidic or basic solutions.

  • Neutralize Silica Gel: If you suspect hydrolysis on the column, you can neutralize the silica gel. Prepare a slurry of silica in your eluent containing a small amount of a non-polar base like triethylamine (~0.5-1%), then pack the column as usual.

Byproduct Removal Strategies A guide linking common coupling reagents to their byproducts and removal methods.

Byproducts Reagents Coupling Reagent EDC DCC HATU/HBTU Byproducts Primary Byproduct Water-Soluble Urea Dicyclohexylurea (DCU) HOBt/HOAt Derivatives Reagents:f1->Byproducts:f1 Reagents:f2->Byproducts:f2 Reagents:f3->Byproducts:f3 Removal Removal Method Aqueous Acid Wash (e.g., 1M HCl) Filtration (Pre-Workup) Aqueous Base Wash (e.g., NaHCO3) Byproducts:f1->Removal:f1 Byproducts:f2->Removal:f2 Byproducts:f3->Removal:f3

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,4-Dibromothiazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] This five-membered heterocycle, containing sulfur and nitrogen atoms, offers a versatile framework for developing therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4] This guide provides an in-depth comparative analysis of the biological activities of a specific class of these compounds: 2,4-Dibromothiazole-5-carboxamide derivatives and their structural analogs, synthesizing data from various studies to illuminate structure-activity relationships and guide future research.

Anticancer Activity: Targeting Cellular Proliferation

The thiazole moiety is a key component in several anticancer drugs, and its derivatives are continually explored for their potential to inhibit tumor growth.[1][2][4][5] Research into thiazole-5-carboxamides has revealed promising candidates with significant cytotoxic effects against various cancer cell lines.

One study focused on synthesizing a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which were subsequently evaluated for their anticancer activity against human lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cell lines.[6][7] The results demonstrated that substitutions on both the phenyl ring at the 2-position and the carboxamide group at the 5-position are critical for activity. The most potent compound identified featured a 2-chlorophenyl group at the thiazole's 2-position and a 4-chloro-2-methylphenyl amido group, achieving a 48% growth inhibition against the HCT-8 colon cancer cell line at a concentration of 5 µg/mL.[6][7]

Further expanding the therapeutic target landscape, another investigation developed thiazole-5-carboxylate derivatives as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in pro-tumorigenic signaling.[8] Several of these compounds were submitted to the National Cancer Institute (NCI) for screening. Notably, compounds 3g (NSC:788170) and 4c (NSC:788176) emerged as highly potent agents in the NCI-60 cell line screen.[8] Compound 3g showed a GI50 value of 0.865 μM against the EKVX non-small cell lung cancer cell line, while 4c displayed a GI50 of 0.34 µM against the HOP-92 non-small cell lung cancer cell line.[8]

Compound IDCore StructureTarget Cell LineActivity Metric (Value)Reference
8c 2-(2-Chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamideHCT-8 (Colon)% Inhibition (48% at 5 µg/mL)[6][7]
3g Thiazole-5-carboxylateEKVX (Non-Small Cell Lung)GI50 (0.865 µM)[8]
3g Thiazole-5-carboxylateMDA-MB-468 (Breast)GI50 (1.20 µM)[8]
4c Thiazole-5-carboxylateHOP-92 (Non-Small Cell Lung)GI50 (0.34 µM)[8]
4c Thiazole-5-carboxylateEKVX (Non-Small Cell Lung)GI50 (0.96 µM)[8]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][9] This protocol is crucial for the initial screening of potential anticancer compounds.

Principle: Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, formazan crystals will form within viable cells.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_workflow Anticancer Screening Workflow plate 1. Seed Cancer Cells in 96-well Plates treat 2. Treat with Thiazole Derivatives (24-72h) plate->treat mtt 3. Add MTT Reagent (Incubate 3-4h) treat->mtt solubilize 4. Solubilize Formazan Crystals (e.g., DMSO) mtt->solubilize read 5. Measure Absorbance (~570 nm) solubilize->read analyze 6. Calculate IC50 Values & Analyze Data read->analyze

Anticancer screening experimental workflow.
Antimicrobial Activity: Combating Pathogenic Microbes

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties, showing activity against both bacteria and fungi.[4][10][11] This makes them attractive scaffolds for the development of new anti-infective agents, particularly in an era of growing antimicrobial resistance.

In one study, a novel series of thiazole derivatives incorporating hydrazone and bromothiophene moieties was synthesized and screened for antimicrobial activity.[12] Compound 2e from this series demonstrated moderate but broad activity. It inhibited Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL, Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli) with a MIC of 250 µg/mL, and fungal strains (Candida albicans and Candida krusei) with a MIC of 500 µg/mL.[12]

The mechanism of action for some thiazole-based antimicrobials has been linked to the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, has been identified as a key target.[10][13] Molecular docking studies of certain novel thiazoles revealed strong binding potential to DNA gyrase, with dock scores ranging from -6.4 to -9.2 kcal/mol, suggesting a plausible mechanism for their antibacterial effects.[10] Furthermore, a series of thiazole-quinolinium derivatives were found to exert their bactericidal action by inhibiting FtsZ polymerization, a critical process in bacterial cell division, leading to cell elongation and death.[14]

Compound IDTarget OrganismActivity Metric (Value)Reference
2e B. subtilis, S. aureus (Gram+)MIC (125 µg/mL)[12]
2e P. aeruginosa, E. coli (Gram-)MIC (250 µg/mL)[12]
2e C. albicans, C. krusei (Fungi)MIC (500 µg/mL)[12]
37c BacteriaMIC (46.9 - 93.7 µg/mL)[10]
37c FungiMIC (5.8 - 7.8 µg/mL)[10]
15 E. coli, P. aeruginosa, S. aureusMIC (5 - 10 µg/mL)[11]

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole compound in the broth. This creates a gradient of decreasing compound concentrations across the wells.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

G cluster_pathway Mechanism of DNA Gyrase Inhibition DNA Relaxed Circular DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase Binds Complex Ternary Complex (DNA-Gyrase-Inhibitor) DNA->Complex Gyrase->Complex Supercoiled Negatively Supercoiled DNA (Normal Function) Gyrase->Supercoiled Introduces Negative Supercoils Thiazole Thiazole Inhibitor Thiazole->Gyrase Binds to ATP-binding site Replication DNA Replication Blocked Complex->Replication Traps enzyme on DNA

Inhibition of bacterial DNA gyrase by thiazole derivatives.
Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Thiazole derivatives have demonstrated significant potential as antioxidant agents capable of neutralizing these harmful free radicals.[15]

The antioxidant capacity of thiazole derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In a study of thiazoles with hydrazone and bromothiophene moieties, compound 2b showed the highest antioxidant activity with an IC50 value of 29.16 µM.[12] Another study focusing specifically on thiazole-carboxamide derivatives identified even more potent agents.[15] Compounds LMH6 and LMH7 exhibited exceptional free radical scavenging ability, with IC50 values of 0.185 µM and 0.221 µM, respectively, significantly outperforming the standard antioxidant Trolox (IC50 = 3.10 µM).[15]

Structure-activity relationship (SAR) analysis reveals that the antioxidant capacity is heavily influenced by the substituents on the thiazole core. Electron-donating groups, such as methoxy substituents, have been shown to enhance activity.[12] Furthermore, the presence of a bulky, lipophilic t-butyl group can improve potency by increasing the compound's ability to interact with lipid radicals within biological membranes.[16]

Compound IDAssayIC50 Value (µM)Standard (IC50 µM)Reference
2b DPPH Scavenging29.16 ± 0.009Gallic Acid (29.48)[12]
2e DPPH Scavenging33.14 ± 0.002Gallic Acid (29.48)[12]
LMH6 DPPH Scavenging0.185 ± 0.049Trolox (3.10)[15]
LMH7 DPPH Scavenging0.221 ± 0.059Trolox (3.10)[15]

This assay provides a simple and rapid method to screen for the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[15]

Principle: The DPPH radical has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes neutralized, and the solution's color changes to yellow. This decolorization is measured spectrophotometrically.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in the same solvent.

  • Serial Dilutions: Create a series of dilutions of the test compound.

  • Reaction Mixture: Add a fixed volume of the DPPH solution to each dilution of the test compound.

  • Incubation: Incubate the mixtures in the dark at room temperature for approximately 30 minutes to allow the reaction to complete.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. A control containing only the solvent and DPPH is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

G cluster_mechanism DPPH Radical Scavenging by Thiazole Antioxidant DPPH_radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Neutralized) DPPH_radical->DPPH_H + H• Thiazole_H Thiazole-OH (Antioxidant) Thiazole_radical Thiazole-O• (Stable Radical) Thiazole_H->Thiazole_radical - H•

Mechanism of DPPH radical neutralization.
Other Notable Biological Activities

The versatility of the thiazole-carboxamide scaffold extends to other therapeutic areas, most notably as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[17][18] Certain derivatives have shown potent and selective inhibition of COX-2, an enzyme overexpressed in many inflammatory conditions and cancers. For instance, compound 2b was found to be a potent inhibitor of both COX-1 (IC50 = 0.239 µM) and COX-2 (IC50 = 0.191 µM).[17]

Conclusion and Future Directions

The 2,4-dibromothiazole-5-carboxamide scaffold and its analogs represent a highly promising class of compounds with diverse and potent biological activities. The accumulated evidence strongly supports their potential as lead structures in the development of new anticancer, antimicrobial, and antioxidant agents. The structure-activity relationship data gathered from numerous studies provide a clear rationale for targeted chemical modifications to enhance potency and selectivity. Future research should focus on optimizing these derivatives to improve their pharmacokinetic profiles (ADMET properties) and validate their efficacy in preclinical in vivo models. The continued exploration of this privileged scaffold is poised to yield novel therapeutic candidates to address significant challenges in human health.

References

  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (2026). Chemistry & Biodiversity.
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–). (2024). Molecules.
  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium deriv
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025).
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. (2022).
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS ONE.
  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (2021). Organic & Biomolecular Chemistry.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry.
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). BMC Chemistry.
  • The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. (2015). Journal of Chemical Crystallography.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS ONE.
  • 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. (2020). Current Topics in Medicinal Chemistry.
  • N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrrole-2-carboxamide and 4,5-dibromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. (2014). European Journal of Medicinal Chemistry.
  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (2020). Anti-Cancer Agents in Medicinal Chemistry.
  • Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. (2025). BenchChem.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023).
  • Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. (2023). International Journal of Novel Research and Development.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of the Serbian Chemical Society.

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A Comparative Guide to 2,4-Dibromothiazole-5-carboxamide and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of synthetic intermediates is a critical determinant of a research program's success. These molecular scaffolds serve as the foundational architecture upon which complex, biologically active molecules are constructed. Among the privileged heterocyclic cores, the thiazole ring is a recurring motif in a multitude of approved therapeutics, valued for its unique electronic properties and ability to engage in key biological interactions.[1]

This guide provides an in-depth comparative analysis of 2,4-Dibromothiazole-5-carboxamide , a highly versatile and functionalized building block. We will explore its reactivity, benchmark its performance against other relevant thiazole-based intermediates, and provide field-proven experimental insights to guide your synthetic strategy. Our focus is not merely on procedural steps but on the underlying chemical principles that govern reaction outcomes, empowering researchers to make informed decisions in their synthetic endeavors.

The Strategic Advantage of 2,4-Dibromothiazole-5-carboxamide

2,4-Dibromothiazole-5-carboxamide is more than a simple heterocyclic compound; it is a multi-functional platform engineered for sequential and regioselective chemical modifications. Its utility is rooted in the distinct reactivity of its three functional handles: a bromine atom at the C2 position, a second bromine at the C4 position, and a carboxamide at the C5 position.

The electronic nature of the thiazole ring renders the C2 position more electron-deficient than the C4 position. This inherent electronic bias is the cornerstone of its regioselective reactivity, allowing for predictable and controlled functionalization.[2] This property is exceptionally valuable in multi-step syntheses where precise control over the introduction of substituents is paramount.

A prime example of its application is in the synthesis of potent epigenetic modulators, such as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins.[3][4] These proteins are key regulators of gene transcription and are implicated in a range of diseases, including cancer and inflammation.[5][6] The modular synthesis of complex BET inhibitors is often enabled by the sequential cross-coupling reactions facilitated by intermediates like 2,4-Dibromothiazole-5-carboxamide.

Comparative Analysis of Thiazole-Based Synthetic Intermediates

The choice of a synthetic intermediate is a strategic decision that balances reactivity, cost, and the desired complexity of the final molecule. Below, we compare 2,4-Dibromothiazole-5-carboxamide with other commonly employed thiazole building blocks.

IntermediateStructureKey FeaturesAdvantagesDisadvantages
2,4-Dibromothiazole-5-carboxamide Three points of diversity (C2-Br, C4-Br, C5-carboxamide). Regioselective reactivity at C2.High synthetic versatility for complex molecules. Allows for sequential, controlled functionalization.Higher starting material cost. May require additional steps for amide modification.
2,4-Dibromothiazole [2]Two bromine atoms for cross-coupling. C5 position is a proton.Simpler starting material. Useful for building 2,4-disubstituted thiazoles without C5 functionality.Lacks the C5 functional handle, limiting a key point of diversity.
2-Bromothiazole-5-carboxamide [7]Two points of diversity (C2-Br, C5-carboxamide).Ideal for simpler targets requiring only C2 and C5 modification. Avoids regioselectivity issues.Lacks the C4 handle, significantly reducing potential for trisubstitution.
Ethyl 2-bromothiazole-5-carboxylate [8]Ester at C5 offers an alternative to the amide.Ester can be easily hydrolyzed to the carboxylic acid or converted to various amides, increasing C5 diversity.Requires an additional step (hydrolysis/amidation) to achieve the carboxamide functionality.

Experimental Deep Dive: Regioselective Suzuki-Miyaura Cross-Coupling

To illustrate the practical application and explain the causality behind experimental choices, we present a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[9] This reaction preferentially functionalizes the more reactive C2 position of 2,4-Dibromothiazole-5-carboxamide.

Protocol: Synthesis of 2-Aryl-4-bromothiazole-5-carboxamide
  • Objective: To selectively couple an arylboronic acid to the C2 position of 2,4-Dibromothiazole-5-carboxamide, leaving the C4 bromine intact for subsequent transformations.

  • Reagents & Materials:

    • 2,4-Dibromothiazole-5-carboxamide (1.0 eq)

    • Arylboronic Acid (1.1 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., Na₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Methodology:

    • Inert Atmosphere Preparation: The reaction vessel is charged with 2,4-Dibromothiazole-5-carboxamide, the arylboronic acid, and the base. The vessel is then subjected to three cycles of vacuum and backfilling with an inert gas (e.g., Nitrogen).

      • Causality Check (Expertise & Experience): Palladium(0) catalysts are highly sensitive to oxygen, which can cause oxidative degradation and catalyst deactivation. Establishing and maintaining an inert atmosphere is non-negotiable for achieving high yields and reproducible results.

    • Solvent Degassing: The dioxane/water solvent mixture is degassed by sparging with nitrogen for 15-20 minutes prior to addition.

      • Causality Check (Trustworthiness): Dissolved oxygen in the solvent is a common source of reaction failure. Degassing ensures the removal of this catalyst poison, creating a self-validating system where catalyst integrity is preserved.

    • Reaction Assembly: The degassed solvent is added to the reaction vessel via cannula or syringe, followed by the addition of the palladium catalyst.

    • Heating and Monitoring: The reaction mixture is heated to 80-90 °C and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dibromo-thiazole is consumed.

      • Causality Check (Expertise & Experience): The elevated temperature is necessary to drive the catalytic cycle, particularly the transmetalation and reductive elimination steps. Monitoring ensures the reaction is stopped at the optimal time to maximize yield and prevent the formation of side products, such as diarylation.

    • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualization of Synthetic Strategy

To visually conceptualize the synthetic utility of these intermediates, the following diagrams outline the comparative potential and a typical experimental workflow.

G cluster_0 Synthetic Intermediates cluster_1 Potential Products A 2,4-Dibromothiazole- 5-carboxamide P1 2,4,5-Trisubstituted Thiazole A->P1 High Versatility B 2,4-Dibromothiazole P2 2,4-Disubstituted Thiazole B->P2 Specific Utility C 2-Bromothiazole- 5-carboxamide P3 2,5-Disubstituted Thiazole C->P3 Direct Pathway

Caption: Comparative synthetic utility of thiazole intermediates.

G start Start: 2,4-Dibromothiazole-5-carboxamide step1 step1 start->step1 intermediate Intermediate: 2-R¹-4-bromo-thiazole-5-carboxamide step1->intermediate step2 step2 intermediate->step2 final Final Product: 2-R¹-4-R²-thiazole-5-carboxamide step2->final

Caption: Workflow for sequential functionalization.

Conclusion

2,4-Dibromothiazole-5-carboxamide stands out as a superior synthetic intermediate for the construction of complex, highly-functionalized thiazole-containing molecules. Its key advantage lies in the predictable regioselectivity of its C2 and C4 bromine atoms, which enables a controlled, stepwise approach to molecular assembly.[2] While simpler intermediates like 2,4-dibromothiazole or 2-bromothiazole-5-carboxamide have their place in more targeted synthetic routes, they lack the trifunctional versatility that makes 2,4-dibromothiazole-5-carboxamide an invaluable tool in discovery chemistry. By understanding the principles of its reactivity and employing robust, self-validating protocols, researchers can leverage this powerful building block to accelerate the development of next-generation therapeutics.

References

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The Strategic Advantage of 2,4-Dibromothiazole-5-carboxamide in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the thiazole carboxamide scaffold remains a cornerstone for the development of potent and selective kinase and poly (ADP-ribose) polymerase (PARP) inhibitors. The strategic introduction of substituents at the C2 and C4 positions of the thiazole ring is crucial for modulating the pharmacological profile of these molecules. This guide provides an in-depth validation of 2,4-Dibromothiazole-5-carboxamide as a premier building block for the synthesis of such targeted therapeutics, offering a comparative analysis against alternative synthetic strategies.

The Power of a Pre-functionalized Core: Why 2,4-Dibromothiazole-5-carboxamide Excels

The inherent value of 2,4-Dibromothiazole-5-carboxamide lies in its pre-functionalized nature, which allows for a streamlined and highly regioselective approach to the synthesis of complex molecules. The differential reactivity of the bromine atoms at the C2 and C4 positions is the key to its synthetic utility.

Regioselective Functionalization: A Chemist's Playground

Cross-coupling reactions on 2,4-dibromothiazole derivatives preferentially occur at the more electron-deficient C2 position.[1][2] This predictable regioselectivity is a significant advantage, as it allows for the sequential and controlled introduction of different substituents. The typical workflow involves a selective reaction at C2, followed by a subsequent functionalization at C4, providing a direct route to the desired 2,4-disubstituted product.

Diagram of Regioselective Synthesis:

G start 2,4-Dibromothiazole-5-carboxamide step1 Regioselective Suzuki Coupling at C2 start->step1 intermediate 2-Aryl-4-bromothiazole-5-carboxamide step1->intermediate step2 Suzuki or other Cross-Coupling at C4 intermediate->step2 final 2,4-Diaryl/alkyl-thiazole-5-carboxamide (Target Molecule) step2->final

Caption: Regioselective functionalization of 2,4-Dibromothiazole-5-carboxamide.

This stepwise approach offers superior control and predictability compared to building the thiazole ring from acyclic precursors, where issues of regiochemistry and the introduction of multiple substituents in a controlled manner can be challenging.

Comparative Analysis: 2,4-Dibromothiazole-5-carboxamide vs. Alternative Routes

To illustrate the practical advantages of using 2,4-Dibromothiazole-5-carboxamide, we will compare its application in the synthesis of a hypothetical, yet representative, kinase inhibitor with a common alternative approach: the Hantzsch thiazole synthesis.

Target Molecule: A generic 2-(aryl)-4-(heteroaryl)thiazole-5-carboxamide, a common motif in kinase inhibitors.[3][4]

Route 1: The 2,4-Dibromothiazole-5-carboxamide Approach

This route leverages the regioselective nature of the starting material.

Experimental Protocol:

  • Step 1: Selective Suzuki Coupling at C2.

    • To a solution of 2,4-Dibromothiazole-5-carboxamide (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).[5]

    • Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up and purify by column chromatography to yield the 2-aryl-4-bromothiazole-5-carboxamide intermediate.

  • Step 2: Suzuki Coupling at C4.

    • To the intermediate from Step 1 (1.0 eq) in a suitable solvent, add the desired heteroarylboronic acid (1.1 eq), a palladium catalyst, and a base.

    • Heat the mixture until the reaction is complete.

    • Work-up and purify to obtain the final target molecule.

Route 2: The de novo (Hantzsch) Synthesis Approach

This route involves constructing the thiazole ring from acyclic precursors.

Experimental Protocol:

  • Step 1: Synthesis of α-haloketone.

    • Brominate the corresponding aryl-heteroaryl ketone with a suitable brominating agent (e.g., NBS or Br₂) to obtain the α-bromoketone. This step can sometimes lead to mixtures of mono- and di-brominated products and requires careful control.

  • Step 2: Thiazole Ring Formation.

    • React the α-bromoketone with a suitable thioamide (in this case, one that would lead to the desired C5-carboxamide, which can be challenging to prepare) under reflux in a solvent like ethanol.

  • Step 3: Amide Formation (if necessary).

    • If the thioamide used did not already contain the final amide group, the corresponding carboxylic acid or ester on the thiazole ring would need to be converted to the desired carboxamide.

Performance Comparison
FeatureRoute 1: 2,4-Dibromothiazole-5-carboxamideRoute 2: De novo (Hantzsch) SynthesisJustification & Expert Insights
Regiocontrol Excellent and predictable.Can be problematic, especially with unsymmetrical ketones, leading to isomeric mixtures.The pre-defined positions of the bromine atoms in the starting material of Route 1 eliminate any ambiguity in the position of the incoming substituents.
Step Economy Generally shorter and more convergent.Can be longer, especially if the thioamide and α-haloketone are not commercially available.Route 1 starts with a more advanced intermediate, reducing the number of synthetic transformations required to reach the final target.
Substrate Scope Broad, with a wide range of commercially available boronic acids.Dependent on the stability and accessibility of the required α-haloketones and thioamides.The versatility of the Suzuki coupling reaction allows for the introduction of a vast array of aryl and heteroaryl groups.
Yields Typically good to excellent for each cross-coupling step.Can be variable, with potential for side reactions during bromination and cyclization.The well-established and high-yielding nature of Suzuki cross-coupling reactions often leads to higher overall yields for Route 1.
Commercial Availability 2,4-Dibromothiazole-5-carboxamide is commercially available from multiple suppliers.Starting materials may require multi-step synthesis.The ready availability of the key building block in Route 1 accelerates the initiation of the synthetic campaign.

Workflow Comparison Diagram:

G cluster_0 Route 1: 2,4-Dibromothiazole-5-carboxamide cluster_1 Route 2: De novo (Hantzsch) Synthesis a0 2,4-Dibromothiazole-5-carboxamide a1 Suzuki at C2 a0->a1 a2 Suzuki at C4 a1->a2 a3 Target Molecule a2->a3 b0 Aryl-heteroaryl ketone b1 Bromination b0->b1 b2 α-bromoketone b1->b2 b4 Cyclization b2->b4 b3 Thioamide b3->b4 b5 Target Molecule b4->b5

Caption: Comparison of synthetic workflows.

Case Study: Synthesis of Dasatinib Analogues

The synthesis of dasatinib, a potent tyrosine kinase inhibitor, and its analogues often involves a 2,4-disubstituted thiazole-5-carboxamide core. While various synthetic routes to dasatinib have been developed, those that employ a pre-functionalized thiazole ring highlight the efficiency of this approach. For instance, the synthesis of novel dasatinib analogues has been achieved by utilizing a similar strategy of sequential functionalization of a di-substituted thiazole.[6][7][8][9]

Conclusion: A Validated and Superior Building Block

The evidence strongly supports the validation of 2,4-Dibromothiazole-5-carboxamide as a highly effective and strategic building block in target-oriented synthesis. Its key advantages include:

  • Predictable Regioselectivity: Enabling the controlled and sequential introduction of substituents.

  • Synthetic Efficiency: Leading to shorter and more convergent synthetic routes.

  • Versatility: Compatible with a wide range of cross-coupling reactions, allowing for extensive structural diversification.

For researchers and drug development professionals aiming to synthesize novel thiazole-based therapeutics, 2,4-Dibromothiazole-5-carboxamide represents a commercially available and synthetically superior starting material that can accelerate the discovery and development of new drug candidates.

References

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A Comparative Guide to the Regioselective Reactivity of 2,4-Dibromothiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and versatile functionalization potential make it an invaluable building block in the synthesis of novel therapeutic agents.[2][3] Among the various substituted thiazoles, 2,4-Dibromothiazole-5-carboxamide stands out as a particularly useful intermediate. The two bromine atoms at distinct positions on the thiazole ring offer opportunities for sequential and site-selective modifications, enabling the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of the bromine atoms at the C2 and C4 positions, supported by mechanistic insights and detailed experimental protocols for selective functionalization.

The Thiazole Ring: An Electronic Overview

The reactivity of the 2,4-dibromothiazole core is governed by the inherent electronic nature of the thiazole ring. Thiazoles are aromatic heterocycles characterized by significant π-electron delocalization.[3][4] The presence of the electronegative sulfur and nitrogen atoms imparts a unique electronic distribution. The nitrogen atom at position 3 and the sulfur atom at position 1 are electron-withdrawing, leading to a polarization of the ring system. This results in the carbon atoms of the ring being electron-deficient, particularly the C2 position, which is flanked by both heteroatoms.[5] Computational studies on thiazole derivatives have shown that the C2 and C4 positions are the most preferential sites for nucleophilic attack.[6] The carboxamide group at the C5 position, being an electron-withdrawing group, is expected to further influence the electronic landscape of the ring, generally increasing the electron deficiency of the system.

Comparative Reactivity: 2-Bromo vs. 4-Bromo

Experimental evidence from a range of studies on 2,4-dibromothiazole derivatives consistently demonstrates a significant difference in the reactivity of the two bromine substituents. The bromine atom at the C2 position is markedly more reactive towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[7][8][9][10][11]

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the first and most critical step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The rate of this step is highly dependent on the electronic properties of the carbon-halogen bond. The greater electron deficiency at the C2 position of the thiazole ring makes the C2-Br bond more susceptible to oxidative addition compared to the C4-Br bond.[9] This preferential reactivity allows for the regioselective functionalization of the C2 position while leaving the C4-bromo substituent intact for subsequent transformations.[8][9][10][11]

The regioselectivity of these coupling reactions is primarily controlled by electronic parameters.[12][13] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the PdL2 catalyst and the Lowest Unoccupied Molecular Orbital (LUMO) of the dibromothiazole is a key factor. The LUMO of the heterocycle has a larger coefficient at the C2 position, which facilitates a more favorable orbital overlap and a lower activation energy for oxidative addition at this site.[14]

Nucleophilic Aromatic Substitution (SNAr)

The same electronic factors that favor C2 selectivity in cross-coupling reactions also govern the reactivity in SNAr. The thiazole ring's inherent electron deficiency makes it susceptible to nucleophilic attack, a characteristic that is enhanced by the presence of electron-withdrawing halogen substituents.[1][15] The attack of a nucleophile on the C2 or C4 carbon leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate.

The electron-withdrawing nitrogen and sulfur atoms are better positioned to stabilize the negative charge developed at the C2 position during nucleophilic attack. This results in a more stable Meisenheimer-like intermediate and a lower activation energy for the substitution at C2 compared to C4.[1] Consequently, nucleophilic substitution reactions with amines, thiols, or alkoxides will preferentially occur at the C2 position.[15]

Experimental Validation of Regioselectivity

To empirically validate the differential reactivity of the 2-bromo and 4-bromo positions of 2,4-Dibromothiazole-5-carboxamide, a series of comparative experiments can be conducted. Below are protocols for a competitive Suzuki-Miyaura coupling reaction and a nucleophilic aromatic substitution reaction.

Table 1: Summary of Expected Reactivity
Reaction TypeMore Reactive PositionLess Reactive PositionRationale
Suzuki-Miyaura Coupling2-Bromo4-BromoHigher electron deficiency at C2 facilitates oxidative addition of Pd(0).[9][10]
Nucleophilic Aromatic Substitution (SNAr)2-Bromo4-BromoGreater stabilization of the Meisenheimer intermediate by adjacent N and S atoms.[1][15]

Experimental Protocols

Protocol 1: Competitive Suzuki-Miyaura Cross-Coupling

This experiment is designed to directly compare the reactivity of the 2-bromo and 4-bromo positions in a single reaction vessel.

  • To a reaction vial, add 2,4-Dibromothiazole-5-carboxamide (1.0 eq.), phenylboronic acid (0.5 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).

  • Add a base, for example, potassium carbonate (3.0 eq.), and a solvent system such as a 4:1 mixture of dioxane and water.[16]

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by LC-MS at regular intervals (e.g., 1, 4, and 16 hours) to determine the ratio of the starting material, the two possible mono-arylated products (2-phenyl-4-bromothiazole-5-carboxamide and 2-bromo-4-phenylthiazole-5-carboxamide), and the di-arylated product.

  • Upon completion or at the final time point, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and characterize the isolated products by 1H NMR, 13C NMR, and mass spectrometry to confirm their structures and determine the final product ratio.

The major mono-substituted product will be 2-phenyl-4-bromothiazole-5-carboxamide, demonstrating the higher reactivity of the 2-bromo position. The use of a substoichiometric amount of the boronic acid ensures a competitive environment.

Suzuki_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_analysis Analysis A 2,4-Dibromothiazole-5-carboxamide F Mix and Heat (80-100 °C) A->F B Phenylboronic Acid (0.5 eq) B->F C Pd(OAc)2 / SPhos C->F D K2CO3 D->F E Dioxane/Water E->F G LC-MS Monitoring F->G t = 1, 4, 16h H Workup & Purification G->H I Product Characterization (NMR, MS) H->I

Figure 1: Workflow for the competitive Suzuki-Miyaura cross-coupling experiment.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a method to selectively substitute the 2-bromo position with an amine nucleophile.

  • Dissolve 2,4-Dibromothiazole-5-carboxamide (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO in a sealed reaction vessel.

  • Add the desired amine nucleophile (e.g., morpholine, 1.1 eq.) and a suitable base such as potassium carbonate or triethylamine (2.0-3.0 eq.).[1]

  • Heat the reaction mixture with vigorous stirring. The optimal temperature may range from 80 °C to 120 °C, depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize or purify by column chromatography if necessary.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm the selective substitution at the C2 position.

The reaction will yield 2-(morpholin-4-yl)-4-bromothiazole-5-carboxamide as the major product, highlighting the enhanced reactivity of the 2-bromo position towards nucleophilic attack.

Figure 2: Proposed mechanism for nucleophilic aromatic substitution on 2,4-Dibromothiazole-5-carboxamide.

Conclusion

The differential reactivity of the bromine atoms in 2,4-Dibromothiazole-5-carboxamide is a well-established and predictable phenomenon rooted in the fundamental electronic properties of the thiazole ring. The C2 position is significantly more activated towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions due to its greater electron deficiency and the ability of the adjacent heteroatoms to stabilize reaction intermediates. This inherent regioselectivity is a powerful tool for medicinal chemists and drug development professionals, enabling the strategic and efficient synthesis of complex, polysubstituted thiazole derivatives. By understanding and leveraging these reactivity principles, researchers can streamline synthetic routes and accelerate the discovery of new chemical entities with therapeutic potential.

References

  • Singh, P., & Gupta, M. (2011). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Oriental Journal of Chemistry, 27(3), 935-942. Retrieved from [Link]

  • Bach, T. (2006). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 2006(13), 2023-2034. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 1). Thiazole. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2024, from [Link]

  • Handy, S. T., & Zhang, Y. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(44), 13579-13584. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Slideshare. (2018, November 12). Heterocyclic compound thiazole. Retrieved from [Link]

  • University of Rostock. (n.d.). Regioselective Cross-Coupling. Retrieved from [Link]

  • Schnürch, M., et al. (2020). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Molecules, 25(15), 3532. Retrieved from [Link]

  • Ayati, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(19), 5897. Retrieved from [Link]

  • G-Balan, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6432. Retrieved from [Link]

  • Bach, T. (2004). 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. ChemInform, 35(32). Retrieved from [Link]

  • Mironov, V. F., et al. (2018). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][6][17]thiadiazole) 1 with morpholine. ResearchGate. Retrieved from [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5565-5573. Retrieved from [Link]

  • Bach, T. (2004). 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine–Magnesium Exchange Reactions of 2,4-Dibromothiazole. Synthesis, 2004(12), 1945-1958. Retrieved from [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5565-5573. Retrieved from [Link]

  • Martin, C. D., et al. (2014). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 79(17), 8086-8094. Retrieved from [Link]

  • Ganapathi, K., & Kulkarni, K. D. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-767. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). An Explanation of Substituent Effects. Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. Retrieved from [Link]

  • Handy, S. T., & Wilson, T. (2011). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 7, 1036–1041. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1759. Retrieved from [Link]

  • Ionescu, M.-A., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(5), 1058. Retrieved from [Link]

  • Mironov, V. F., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][6][17]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 28(10), 4153. Retrieved from [Link]

  • Mironov, V. F., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][6][17]thiadiazole) and Its Bromo Derivatives. Molecules, 28(10), 4153. Retrieved from [Link]

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cytotoxicity assays of 2,4-Dibromothiazole-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cytotoxicity Assessment of Thiazole-5-Carboxamide Derivatives

A Senior Application Scientist's Comparative Guide

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities. Among these, thiazole-5-carboxamide derivatives have garnered significant interest as potential anticancer agents. Their structural versatility allows for modifications that can tune their cytotoxic potency and selectivity against various cancer cell lines.

This guide provides a comparative analysis of the methodologies used to evaluate the cytotoxicity of these promising compounds. While specific experimental data for 2,4-Dibromothiazole-5-carboxamide derivatives are not extensively available in recent literature, we will draw upon robust data from closely related and structurally similar thiazole-5-carboxamide analogues to illustrate the principles and practices of cytotoxicity profiling. We will delve into the causality behind experimental choices, present comparative data, and explore the mechanistic insights these assays provide.

Pillar 1: The Methodologies - Choosing the Right Cytotoxicity Assay

The initial assessment of any potential anticancer compound is its ability to kill or inhibit the proliferation of cancer cells. A variety of in vitro assays are available, each interrogating a different aspect of cell health. The choice of assay is critical and is often dictated by the anticipated mechanism of action and the need for specific endpoints.

The Workhorse: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as a proxy for cell viability.[1] It is often the primary screening tool due to its simplicity, high throughput, and cost-effectiveness.

Principle of Causality: This assay relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[1][2] The amount of formazan produced is directly proportional to the number of living cells. A decrease in metabolic activity is therefore interpreted as a cytotoxic or cytostatic effect of the test compound.

Experimental Workflow: A Generalized Approach

The following diagram outlines a typical workflow for assessing the cytotoxicity of a new chemical entity (NCE) like a thiazole-5-carboxamide derivative.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Analysis & Interpretation start Synthesize & Purify Thiazole Derivatives stock Prepare Stock Solutions (e.g., in DMSO) start->stock cells Culture Cancer Cell Lines (e.g., MCF-7, A549) plate Seed Cells in 96-well Plates (e.g., 5x10^4 cells/well) cells->plate treat Treat Cells with Serial Dilutions of Thiazole Derivatives plate->treat incubate Incubate for a Set Period (e.g., 48-72 hours) treat->incubate add_reagent Add Assay Reagent (e.g., MTT, XTT) incubate->add_reagent incubate2 Incubate to Allow Reaction add_reagent->incubate2 read Read Absorbance (Spectrophotometer) incubate2->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 mechanistic Further Mechanistic Studies (Apoptosis, Cell Cycle) ic50->mechanistic Apoptosis_Pathway Thiazole Thiazole-5-Carboxamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax Activates Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bcl2->Mito Prevents pores Bax->Mito Forms pores Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway targeted by some thiazoles.

Enzyme Inhibition: Beyond apoptosis, thiazole derivatives have been designed to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

  • Kinase Inhibition: Some derivatives act as inhibitors of key kinases like VEGFR-2, which is involved in angiogenesis (the formation of new blood vessels that tumors need to grow). [3]* COX Inhibition: A series of thiazole carboxamide derivatives were designed as cyclooxygenase (COX) inhibitors, with some showing potent activity against both COX-1 and COX-2 enzymes. [4]* Aromatase Inhibition: Other novel thiazole derivatives have demonstrated potential as aromatase inhibitors, a key strategy in fighting hormone-dependent breast cancer. [5][6]

Conclusion

The evaluation of thiazole-5-carboxamide derivatives requires a logical, multi-assay approach. The journey begins with broad screening for cytotoxicity using robust methods like the MTT assay to establish baseline potency and identify promising lead compounds. This is followed by more sophisticated mechanistic studies to elucidate the mode of action, whether through the induction of apoptosis, cell cycle arrest, or inhibition of specific enzymatic pathways. The comparative data clearly show that small structural modifications can lead to significant changes in biological activity, underscoring the importance of a systematic SAR-driven approach. While the therapeutic potential of 2,4-Dibromothiazole-5-carboxamide derivatives remains to be fully explored, the methodologies and insights gained from their chemical cousins provide a clear and reliable roadmap for their future investigation.

References

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. National Center for Biotechnology Information.
  • Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. J-Stage.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Taylor & Francis Online.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Center for Biotechnology Information.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Derivatives. Bentham Science.
  • Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. ResearchGate. Available at: [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. National Center for Biotechnology Information.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Semantic Scholar. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles. Growing Science.
  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Dovepress.

Sources

screening 2,4-Dibromothiazole-5-carboxamide derivatives against kinase panels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-dibromothiazole-5-carboxamide scaffold represents a "privileged structure" in modern kinase inhibitor discovery. Unlike traditional aminopyrimidine scaffolds (e.g., Imatinib derivatives) which often suffer from crowded IP space and promiscuity, the 2,4-dibromothiazole core offers a versatile, sequentially reactive platform.

This guide details the screening of libraries derived from this specific dibromo-intermediate. By exploiting the differential reactivity of the C2 and C4 bromine atoms, researchers can generate "regio-defined" libraries targeting DYRK1A (neurodegeneration), Cdc7 (DNA replication), and c-Met (oncology).

Key Takeaway: Derivatives of this scaffold frequently exhibit superior CNS penetration and distinct selectivity profiles compared to standard ATP-mimetics, particularly in "dual-specificity" contexts (e.g., DYRK1A/GSK3


 inhibition).

The Scaffold Advantage: Why 2,4-Dibromo?

To understand the screening results, one must understand the input library. The 2,4-dibromothiazole-5-carboxamide is not the inhibitor itself, but the divergent hub .

Synthetic Versatility & Library Logic

The C2-bromine is more electrophilic toward nucleophilic aromatic substitution (


), while the C4-bromine requires transition-metal catalysis (Suzuki/Stille coupling). This allows for a controlled, sequential "decoration" of the core.

SyntheticLogic Scaffold 2,4-Dibromothiazole- 5-carboxamide Step1 Step 1: C2 Substitution (S_NAr with Amines) Scaffold->Step1 High Reactivity Inter 2-Amino-4-bromo intermediate Step1->Inter Step2 Step 2: C4 Coupling (Suzuki Arylation) Inter->Step2 Pd-Catalysis Final 2,4-Disubstituted Thiazole Library Step2->Final Target: DYRK1A/Cdc7

Figure 1: Sequential functionalization strategy allowing precise structure-activity relationship (SAR) mapping.

Comparative Profiling: Thiazoles vs. The Standard

This section compares the performance of optimized thiazole-5-carboxamide derivatives against industry-standard reference compounds.

Case Study A: Serine/Threonine Kinases (DYRK1A Focus)

Target Indication: Down Syndrome, Alzheimer’s Disease.[1] Competitor: Leucettine L41 (Standard DYRK1A inhibitor).[2]

FeatureThiazole-5-carboxamide Deriv.[3][4][5][6][7][8][9] (Lead)Leucettine L41 (Reference)Advantage/Risk
DYRK1A IC

3 – 15 nM40 nMHigher Potency
GSK3

IC

10 – 50 nM> 1

M
Dual Inhibition (Desirable for AD)
CLK1 Selectivity Moderate (10-fold selective)High (>50-fold selective)Risk: CLK1 off-target effects affect splicing.
CNS Penetration High (

> 10

10

cm/s)
ModerateAdvantage: Thiazole lipophilicity aids BBB crossing.
Solubility Low (requires DMSO/surfactant)ModerateOperational Challenge
Case Study B: Tyrosine Kinases (c-Met/Src Focus)

Target Indication: Oncology. Competitor: Crizotinib (Type I Inhibitor).

  • Selectivity Profile: Thiazole derivatives often display a "Type 1.5" binding mode, occupying the ATP pocket while extending into the hydrophobic back pocket. This results in a narrower selectivity profile (lower Entropy Score) compared to the broad-spectrum aminopyrimidines used in early Src inhibitors.

  • Resistance: Derivatives with bulky C4-substituents have shown efficacy against Crizotinib-resistant c-Met mutants (e.g., D1228V).

Experimental Protocol: Screening the Library

Critical Warning: Thiazole-5-carboxamides are characteristically hydrophobic. Standard aqueous protocols often yield false negatives due to precipitation.

Workflow Visualization

ScreeningWorkflow cluster_conditions Critical Buffer Additives LibPrep 1. Library Prep (10mM in 100% DMSO) Acoustic 2. Acoustic Dispensing (Echo 550: 20 nL transfer) LibPrep->Acoustic Prevent Precip. Assay 3. Kinase Reaction (ADP-Glo or LanthaScreen) Acoustic->Assay <1% Final DMSO Detect 4. Signal Detection (EnVision Plate Reader) Assay->Detect Analysis 5. Data Analysis (Cheng-Prusoff Correction) Detect->Analysis Brij 0.01% Brij-35 (Prevents Aggregation) Brij->Assay DTT 2mM DTT (Reduces Cys-Capping) DTT->Assay

Figure 2: Optimized screening workflow emphasizing solubility management.

Detailed Methodology (Self-Validating)
Step 1: Compound Management
  • Solubilization: Dissolve the 2,4-dibromothiazole derivatives in 100% DMSO to 10 mM. Sonicate for 15 minutes to ensure disruption of crystal lattices common to planar thiazoles.

  • Validation: Perform a nephelometry check. If light scattering > 50 RLU, the compound is precipitating. Action: Dilute to 1 mM.

Step 2: The Kinase Assay (ADP-Glo Format)

This protocol is preferred over FRET for thiazoles to avoid fluorescence interference from the aromatic heterocycle.

  • Enzyme Mix: Prepare 2x Kinase/Substrate mix in buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 0.01% Brij-35  (Critical for thiazoles).
    
  • Dispense: Transfer 20 nL of compound using acoustic liquid handling into 384-well white low-volume plates.

  • Reaction: Add 2

    
    L Enzyme mix. Incubate 10 min. Add 2 
    
    
    
    L ATP (at
    
    
    concentration). Incubate 60 min at RT.
  • Detection: Add 4

    
    L ADP-Glo Reagent (depletes ATP). Incubate 40 min. Add 8 
    
    
    
    L Kinase Detection Reagent (converts ADP to Light).
  • Read: Measure luminescence (0.5s integration).

Step 3: Data Integrity Checks
  • Z-Prime (

    
    ):  Must be > 0.6. If lower, increase Brij-35 concentration.
    
  • Hill Slope: Thiazoles aggregating (promiscuous inhibition) often yield Hill slopes > 2.0. Filter these hits out as false positives.

Mechanism of Action: Structural Biology

The 2,4-disubstituted thiazole-5-carboxamide occupies the ATP-binding hinge region.

  • The Hinge Binder: The Nitrogen (N3) of the thiazole ring and the NH of the C5-carboxamide form a bidentate H-bond acceptor/donor pair with the kinase hinge residues (e.g., Leu83 in CDK2, Met132 in GSK3

    
    ).
    
  • The Specificity Determinant: The C4-substituent projects into the "Gatekeeper" region. Bulky aromatic groups here (introduced via Suzuki coupling on the original dibromo-scaffold) can induce conformational changes (DFG-out) or exploit small gatekeepers (e.g., Thr/Ala) for selectivity.

BindingMode Thiazole Thiazole Core (Scaffold) Hinge Kinase Hinge (H-Bonds) Thiazole->Hinge Bidentate Interaction Gatekeeper Gatekeeper Residue (Selectivity Filter) Thiazole->Gatekeeper C4-Substituent Sterics Ribose Ribose Pocket (Affinity) Thiazole->Ribose C2-Substituent

Figure 3: Pharmacophore mapping of the thiazole-carboxamide interaction within the ATP pocket.

References

  • Cdc7 Inhibition: Reichelt, A., et al. (2014).[10] Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. European Journal of Medicinal Chemistry, 80, 364-382.[10] Link

  • DYRK1A/GSK3

    
     Targeting:  Foucourt, A., et al. (2014). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors. Molecules, 19(10), 15546-15571. Link
    
  • c-Met Kinase Inhibitors: Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).[11] Link

  • Scaffold Privileges: Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives.[6][7] European Journal of Medicinal Chemistry, 97, 911-927. Link

Sources

A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazole-5-Carboxamides: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The 2,4-disubstituted thiazole-5-carboxamide core, a privileged structure in medicinal chemistry, is a prominent component in a variety of biologically active molecules, including potent kinase inhibitors. This guide provides an in-depth technical comparison of synthetic strategies for accessing this valuable scaffold, focusing on the utility of 2,4-dibromothiazole-5-carboxamide as a versatile starting material versus classical methodologies like the Hantzsch thiazole synthesis. Through a detailed case study, we will objectively evaluate the performance of these routes, supported by experimental data, to inform your synthetic planning.

The Strategic Importance of the 2,4-Disubstituted Thiazole-5-Carboxamide Scaffold

The thiazole ring is a fundamental five-membered heterocycle containing sulfur and nitrogen atoms, and its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 2,4,5-trisubstituted pattern, in particular, offers a rich vector space for chemical modification, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. A prime example of the therapeutic relevance of this scaffold is found in the structure of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][3] The core of Dasatinib features a 2-aminothiazole-5-carboxamide moiety, highlighting the critical need for efficient and scalable synthetic routes to this and related structures.

Case Study: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a Key Dasatinib Intermediate

To provide a tangible comparison of synthetic methodologies, we will focus on the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This key intermediate provides an excellent platform to compare a modern, modular approach starting from a di-halogenated thiazole with a more traditional convergent synthesis.

Method 1: The 2,4-Dibromothiazole-5-carboxamide Approach - A Strategy of Sequential Functionalization

The use of a pre-formed, di-halogenated thiazole ring offers a highly modular and regioselective approach to 2,4-disubstituted derivatives. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for sequential, controlled introduction of various substituents. Generally, the C2 position of 2,4-dibromothiazole is more electrophilic and thus more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[4] This inherent regioselectivity is a significant advantage in synthetic design.

A plausible synthetic pathway leveraging this strategy involves the initial selective reaction at the C2 position, followed by functionalization at the C4 position.

2,4-Dibromothiazole_Approach start 2,4-Dibromothiazole-5-carboxamide step1 Regioselective C2 Amination start->step1 intermediate1 2-Amino-4-bromothiazole-5-carboxamide step1->intermediate1 step2 C4 Functionalization (e.g., Suzuki Coupling) intermediate1->step2 product 2-Amino-4-aryl-thiazole-5-carboxamide step2->product

Caption: Synthetic workflow starting from 2,4-Dibromothiazole-5-carboxamide.

While a direct synthesis of the Dasatinib intermediate from 2,4-dibromothiazole-5-carboxamide is not extensively documented in the literature, the principles of regioselective functionalization of dihalothiazoles are well-established.[4] For the purpose of this guide, we will construct a representative protocol based on these principles.

Experimental Protocol: Regioselective Synthesis via 2,4-Dibromothiazole-5-carboxamide (Hypothetical)

Step 1: Regioselective Amination at C2

  • To a solution of 2,4-dibromothiazole-5-carboxamide (1.0 eq) in a suitable solvent such as dioxane or DMF, add the desired amine (e.g., ammonia or a protected amine equivalent, 1.2 eq).

  • Add a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Add a base (e.g., Cs2CO3, 2.0 eq) and heat the reaction mixture under an inert atmosphere at 80-100 °C until complete consumption of the starting material is observed by TLC or LC-MS.

  • After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated.

  • The crude product, 2-amino-4-bromothiazole-5-carboxamide, is purified by column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling at C4

  • To a solution of the 2-amino-4-bromothiazole-5-carboxamide (1.0 eq) and the desired aryl boronic acid (1.5 eq) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • Add a base (e.g., Na2CO3, 2.0 eq) and heat the reaction mixture under an inert atmosphere at 90-110 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, the reaction is cooled and worked up by extraction.

  • The crude product is purified by column chromatography to yield the final 2-amino-4-aryl-thiazole-5-carboxamide.

Method 2: The Hantzsch Thiazole Synthesis - A Classic Convergent Approach

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone of heterocyclic chemistry and a common method for the preparation of thiazole derivatives. This method involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of our target Dasatinib intermediate, a variation of this method starting from 3-ethoxyacrylic acid is employed.

Hantzsch_Synthesis start_a 3-Ethoxyacrylic acid step1 Acyl Chlorination & Amidation start_a->step1 start_b 2-Chloro-6-methylaniline start_b->step1 intermediate1 N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide step1->intermediate1 step2 Bromination & Cyclization intermediate1->step2 start_c Thiourea start_c->step2 product 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide step2->product

Sources

Patent Analysis & Application Guide: 2,4-Dibromothiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1239506-44-5 | Focus: Regioselective Scaffolds for Kinase Inhibitor Synthesis[1]

Executive Summary: The Strategic Scaffold

In the competitive landscape of small-molecule drug discovery, 2,4-Dibromothiazole-5-carboxamide (CAS 1239506-44-5) has emerged as a high-value "divergent scaffold."[1] Unlike traditional thiazole synthesis methods that lock in substituents during ring formation, this di-halogenated intermediate allows for late-stage, regioselective functionalization .[1]

This guide analyzes the utility of 2,4-Dibromothiazole-5-carboxamide in the synthesis of 2-amino-thiazole-5-carboxamide motifs—a pharmacophore central to blockbuster kinase inhibitors (e.g., Dasatinib) and next-generation antivirals.[1] By leveraging the differential reactivity of the C-2 and C-4 bromine atoms, researchers can access diverse chemical space more rapidly than with conventional Hantzsch cyclization.

Technical Profile & Mechanism

The utility of this compound rests on the electronic disparity between the C-2 and C-4 positions of the thiazole ring.

FeatureSpecification
CAS Number 1239506-44-5
Molecular Formula C₄H₂Br₂N₂OS
Molecular Weight 285.94 g/mol
Core Reactivity Nucleophilic Aromatic Substitution (

)
Selectivity C-2 > C-4 (C-2 is significantly more electrophilic due to the adjacent nitrogen and sulfur)
Mechanism of Regioselectivity

The thiazole ring is electron-deficient.[2] The C-2 position, flanked by both the electronegative nitrogen and sulfur, possesses the lowest LUMO energy, making it the primary site for nucleophilic attack.

  • Step 1 (

    
     at C-2):  Displacement of the C-2 bromine by amines (primary/secondary) occurs under mild conditions.[1]
    
  • Step 2 (Cross-Coupling at C-4): The remaining C-4 bromine is less reactive toward

    
     but highly active in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the introduction of carbon scaffolds.[1]
    

Comparative Route Analysis

This section objectively compares the Dibromo-Scaffold Route (using the subject compound) against the industry-standard Hantzsch Thiazole Synthesis .

Comparison Matrix
MetricMethod A: Dibromo-Scaffold Route (CAS 1239506-44-5)Method B: Classical Hantzsch Synthesis
Diversity Potential High: Late-stage introduction of R1 (Amine) and R2 (Carbon/Aryl).[1]Low: R1 and R2 must be built into the starting materials (thiourea/alpha-haloketone).
Reaction Type

followed by Pd-Catalysis.
Cyclocondensation.
Atom Economy Moderate (Loss of HBr).[3]High (Water is the main byproduct).[3]
Purification Generally easier; stepwise substitution yields distinct products.Can be difficult; regioisomers or uncyclized intermediates may persist.
Key Application Library Generation: Rapidly screening 50+ analogs for SAR (Structure-Activity Relationship).Scale-Up: Producing a single, defined API at multi-kilogram scale.[1]
Visualizing the Synthetic Logic

The following diagram illustrates the divergent capability of the Dibromo scaffold compared to the linear Hantzsch approach.

G cluster_0 Route Comparison Start_Dibromo 2,4-Dibromothiazole- 5-carboxamide (CAS 1239506-44-5) Intermediate_C2 2-Amino-4-bromo- thiazole-5-carboxamide Start_Dibromo->Intermediate_C2 Step 1: SNAr (C-2) (Regioselective Amine Addition) Final_Drug 2,4-Disubstituted Thiazole Drug (e.g., Kinase Inhibitor) Intermediate_C2->Final_Drug Step 2: Pd-Catalysis (C-4) (Suzuki/Sonogashira) Start_Hantzsch Thiourea + Alpha-Halo-Beta-Ketoester Start_Hantzsch->Final_Drug One-Pot Cyclization (Fixed Substituents)

Caption: Divergent synthesis using the Dibromo scaffold vs. linear Hantzsch cyclization.

Experimental Protocol: Regioselective C-2 Amination

Objective: Synthesize 2-((2-chloro-6-methylphenyl)amino)-4-bromothiazole-5-carboxamide (a Dasatinib-like core precursor) from 2,4-Dibromothiazole-5-carboxamide.[1]

Reagents & Equipment[1][3][4]
  • Starting Material: 2,4-Dibromothiazole-5-carboxamide (1.0 eq).[1]

  • Nucleophile: 2-Chloro-6-methylaniline (1.2 eq).

  • Base: Sodium hydride (NaH, 60% dispersion, 2.0 eq) or LiHMDS (for sensitive substrates).

  • Solvent: Anhydrous THF or DMF.

  • Atmosphere: Nitrogen/Argon.[3]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 2-Chloro-6-methylaniline (1.2 eq) in anhydrous THF (0.2 M concentration) under inert atmosphere.

  • Deprotonation: Cool the solution to 0°C. Slowly add NaH (2.0 eq). Stir for 30 minutes to generate the anilide anion. Note: The anion is required because the aniline is a weak nucleophile and the thiazole C-2 position, while reactive, requires activation for sterically hindered amines.

  • Addition: Add a solution of 2,4-Dibromothiazole-5-carboxamide (1.0 eq in THF) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC/LC-MS. The C-2 bromine is displaced preferentially.[1]

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the specific C-2 environment signals (if applicable) and the integration of the new aniline aromatic protons.

  • MS: The product should show a specific isotopic pattern for one bromine atom (M+ and M+2 in 1:1 ratio), confirming the loss of one Br and retention of the other.

Patent Landscape & Applications[3][5][6]

The 2,4-dibromothiazole-5-carboxamide scaffold is implicated in the "chemical space" surrounding several major patent families:

  • Src/Abl Kinase Inhibitors (Dasatinib Analogs):

    • Context: Dasatinib contains a 2-aminothiazole-5-carboxamide core.[1][4][5] Patents (e.g., BMS patents) often describe the synthesis of the thiazole ring via Hantzsch methods. However, second-generation libraries described in academic and broad-scope patents utilize the dibromo-intermediate to vary the C-4 position (e.g., introducing aryl or heteroaryl groups via Suzuki coupling) to overcome resistance mutations (T315I).[1]

  • Antiviral Agents (Helicase-Primase Inhibitors):

    • Thiazole carboxamides are privileged structures in HSV and CMV inhibitor research. The dibromo scaffold allows for the rapid optimization of the "right-hand side" (amide) and "left-hand side" (C-2 amine) independently.[1]

  • Agrochemicals (Fungicides):

    • Thiazole-5-carboxamides are potent succinate dehydrogenase inhibitors (SDHI).[1] The 2,4-dibromo analog is used to synthesize derivatives with novel C-4 substituents that improve metabolic stability in plants.[1]

Decision Tree for Scaffold Selection

Use the following logic to determine if this scaffold is appropriate for your project:

DecisionTree Start Need Thiazole-5-Carboxamide? Q1 Is the C-4 substituent Hydrogen or Methyl? Start->Q1 Q2 Do you need to screen >20 analogs at C-2? Q1->Q2 No (Complex C-4) Use_Hantzsch Use Hantzsch Synthesis (Cheaper, Scalable) Q1->Use_Hantzsch Yes (Simple C-4) Q2->Use_Hantzsch No (Single Target) Use_Dibromo Use 2,4-Dibromo Scaffold (High Diversity, Regioselective) Q2->Use_Dibromo Yes (Library Gen)

Caption: Decision matrix for selecting the Dibromo scaffold vs. traditional methods.

References

  • Synthesis of 2,4-disubstituted thiazoles: Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole.Chemistry – A European Journal . Link

  • Kinase Inhibitor Scaffolds: Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1]Journal of Medicinal Chemistry . Link

  • Compound Data: 2,4-Dibromothiazole-5-carboxamide (CAS 1239506-44-5).[1][6]ChemSrc / BLD Pharm Catalog . Link

  • General Patent Context: Das, J., et al. (2005). Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.[1][4]U.S. Patent No.[4][7] 7,491,725 . Link

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Safety Operating Guide

Proper Disposal of 2,4-Dibromothiazole-5-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated heterocyclic compounds such as 2,4-Dibromothiazole-5-carboxamide are of significant interest. However, with their utility comes the critical responsibility of safe handling and proper disposal. This guide provides a comprehensive, step-by-step framework for the disposal of 2,4-Dibromothiazole-5-carboxamide, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and are designed to be both practical and scientifically sound.

Immediate Safety Considerations: Understanding the Hazard

Key Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes serious eye and skin irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Due to these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling 2,4-Dibromothiazole-5-carboxamide and its waste.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, unlined gloves (e.g., Nitrile rubber, 12-22 mils thick).[4][5]To prevent dermal absorption, which is a primary route of exposure.[5] Avoid leather or cloth gloves as they can absorb and retain the chemical.[6]
Eye Protection Chemical splash goggles and a face shield.[6][7]To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1][3]
Body Covering A lab coat and, for larger quantities or spill cleanup, a chemical-resistant apron or suit.[5][7]To protect the skin from contact with the compound.
Respiratory Protection An air-purifying respirator with organic vapor cartridges and a particulate filter (N95 or higher) may be necessary if there is a risk of generating dust or aerosols, especially outside of a fume hood.[8]To prevent inhalation of the compound, which can cause respiratory tract irritation.[3]
Footwear Closed-toe shoes, preferably chemical-resistant boots.[6]To protect feet from spills. Pant legs should be worn outside of boots.[9]

Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of 2,4-Dibromothiazole-5-carboxamide is governed by its classification as a halogenated organic compound. The primary disposal route for such waste is high-temperature incineration at a licensed hazardous waste facility.[10][11] This method ensures the complete destruction of the compound, preventing its release into the environment.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,4-Dibromothiazole-5-carboxamide"

    • The approximate quantity of waste

    • The date of accumulation

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Segregation is Key: Do not mix halogenated waste with non-halogenated waste. The co-mingling of these waste streams can complicate the disposal process and significantly increase disposal costs.[10]

Step 2: Spill Management and Cleanup

Accidents happen. A swift and appropriate response to a spill is critical to mitigating exposure and environmental contamination.

For a Small Spill (in a fume hood):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment: If it is a solid, you can gently cover it with a damp paper towel to prevent it from becoming airborne.[12]

  • Collection: Carefully sweep the solid material into a dustpan and place it in the designated "Halogenated Organic Solids" hazardous waste container.[12]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleanup materials (gloves, paper towels, etc.) into the hazardous waste container.

  • Documentation: Record the spill and cleanup procedure in the laboratory logbook.

For a Large Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Isolate: Close the doors to the affected area to prevent the spread of the chemical.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Do Not Attempt to Clean Up Alone: A large spill of a hazardous solid requires specialized equipment and training to manage safely.

Step 3: Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures for transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Regulatory Framework: Ensuring Compliance

The disposal of 2,4-Dibromothiazole-5-carboxamide falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste. While this specific compound may not be explicitly listed, it would likely be classified as a hazardous waste due to its characteristics. The EPA has established specific waste codes for certain organobromine production wastes (e.g., K117, K118, K132, K136)[13], and unused, discarded commercial chemical products containing similar structures may fall under "U" or "P" listed wastes.[14] It is crucial to consult with your institution's EHS department to ensure accurate waste classification and compliance with all federal, state, and local regulations.

Visualizing the Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of 2,4-Dibromothiazole-5-carboxamide.

Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_final Final Steps start Start: Handling 2,4-Dibromothiazole-5-carboxamide ppe Don Appropriate PPE start->ppe waste_container Use Designated Halogenated Waste Container ppe->waste_container spill Spill Occurs? waste_container->spill Is there a spill? routine_disposal Routine Disposal of Unused/Contaminated Material waste_container->routine_disposal small_spill Small Spill Cleanup Protocol spill->small_spill Yes, small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes, large final_disposal Seal & Label Container spill->final_disposal No small_spill->final_disposal storage Store in Satellite Accumulation Area final_disposal->storage pickup Arrange EHS Pickup for Incineration storage->pickup

Caption: Decision workflow for the safe disposal of 2,4-Dibromothiazole-5-carboxamide.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 2,4-Dibromothiazole-5-carboxamide, fostering a culture of safety and compliance within the laboratory.

References

  • U.S. Environmental Protection Agency. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities, Consolidated Permit Regulations. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Illinois Pollution Control Board. (n.d.). Section 728. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Retrieved from [Link]

  • U.S. Waste Industries. (n.d.). Incineration Disposal Services. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Safety Data Sheet. (2024, November 4). Benzothiazole.
  • SPILL CLEANUP QUICK REFERENCE. (n.d.).
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • Ohioline. (2018, June 7). Personal Protective Equipment for Pesticides for Trainers and Supervisors. Retrieved from [Link]

  • The University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Alabama Department of Environmental Management. (n.d.). Rule 335-14-17-.02 - Applicability. Retrieved from [Link]

  • U.S. Government Publishing Office. (2005, October 12). 40 CFR Part 63 Subpart EEE - General. Retrieved from [Link]

  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

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A Strategic Guide to Personal Protective Equipment for Handling 2,4-Dibromothiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. 2,4-Dibromothiazole-5-carboxamide, a halogenated thiazole derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of robust personal protective measures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile: A Data-Driven Approach
  • Acute Oral Toxicity : Harmful if swallowed[1].

  • Skin Corrosion/Irritation : Causes skin irritation, and in some cases, severe skin burns[1][2].

  • Serious Eye Damage/Irritation : Poses a risk of serious eye damage[1][2].

  • Respiratory Irritation : May cause respiratory irritation, particularly if handled as a dust or powder[1][3].

  • Allergic Skin Reaction : Some related compounds may cause an allergic skin reaction[2].

Given these potential risks, a conservative and thorough personal protective equipment (PPE) strategy is paramount.

Core Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling 2,4-Dibromothiazole-5-carboxamide, designed to mitigate the risks of exposure through all potential routes: dermal, ocular, and inhalation.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1 compliant or equivalent (e.g., EN 166)Protects against chemical splashes and airborne particles that could cause serious eye damage[1][4].
Face ShieldWorn over safety gogglesRecommended for procedures with a high risk of splashing or when handling larger quantities[1].
Hand Protection Chemical-Resistant GlovesNitrile rubber (minimum 0.11 mm thickness) or equivalentProvides a barrier against skin contact, preventing irritation and potential absorption[5]. Always inspect gloves for integrity before use and practice proper removal techniques to avoid self-contamination.
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination[6].
Chemical-Resistant Apron/CoverallsAs needed for larger scale operationsOffers an additional layer of protection against significant spills or splashes.
Respiratory Protection N95 or Higher NIOSH-Approved RespiratorFit-tested and used in accordance with OSHA regulations[1][4]Essential when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol or dust generation to prevent respiratory irritation[3].
Foot Protection Closed-Toe ShoesChemical-resistant material preferredProtects feet from spills and falling objects in the laboratory environment[7].

Operational Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure risk. The following diagram illustrates the procedural steps for the safe handling of 2,4-Dibromothiazole-5-carboxamide, from preparation to disposal.

Safe Handling Workflow for 2,4-Dibromothiazole-5-carboxamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood & Equipment prep_ppe->prep_workspace handling_weigh Weighing & Transfer (in hood) prep_workspace->handling_weigh Proceed when ready handling_reaction Conduct Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Upon completion cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Procedural workflow for the safe handling of 2,4-Dibromothiazole-5-carboxamide.

Step-by-Step Handling Procedures
  • Preparation :

    • Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to be fully aware of potential hazards.

    • Don all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage.

    • Prepare your workspace within a certified chemical fume hood to minimize inhalation exposure[7]. Ensure an eyewash station and safety shower are readily accessible[1].

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations of the solid compound within the fume hood to contain any dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of airborne particles.

  • Experimental Procedure :

    • Keep all containers of 2,4-Dibromothiazole-5-carboxamide tightly closed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing[8].

    • Should any exposure occur, follow the first-aid measures outlined in the emergency response plan.

Emergency Response and Disposal Plan

A proactive plan for managing spills and disposing of waste is a cornerstone of laboratory safety.

Spill Response Protocol

The following flowchart outlines the immediate actions to be taken in the event of a spill.

Chemical Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Additional PPE if Necessary evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into a Sealed Container contain->collect clean Clean Spill Area Thoroughly collect->clean dispose Dispose of as Hazardous Waste clean->dispose

Caption: Immediate steps for responding to a chemical spill.

In the event of a spill, do not panic. Your safety is the first priority. For small spills, trained personnel with appropriate PPE can manage the cleanup. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal

All waste materials contaminated with 2,4-Dibromothiazole-5-carboxamide, including empty containers, used gloves, and absorbent materials from spills, must be treated as hazardous waste.

  • Segregation : Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling : The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Disposal : Dispose of the hazardous waste through your institution's approved waste management program[1]. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, researchers can confidently handle 2,4-Dibromothiazole-5-carboxamide, ensuring both personal safety and the integrity of their research.

References

  • Vertex AI Search, Safety d
  • Fisher Scientific, SAFETY DATA SHEET - 2,4-Dibromothiazole, November 16, 2010.
  • Thermo Fisher Scientific, SAFETY DATA SHEET - Thiazole, 2-bromo-, September 07, 2025.
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  • Fisher Scientific, SAFETY DATA SHEET - 2-Bromothiazole-4-carboxaldehyde, August 25, 2010.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.